Product packaging for 4-Iodophenylacetic acid(Cat. No.:CAS No. 1798-06-7)

4-Iodophenylacetic acid

Cat. No.: B155296
CAS No.: 1798-06-7
M. Wt: 262.04 g/mol
InChI Key: FJSHTWVDFAUNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO2 B155296 4-Iodophenylacetic acid CAS No. 1798-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSHTWVDFAUNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170864
Record name 4-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-06-7
Record name 4-Iodophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1798-06-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Iodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Iodophenylacetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and holds potential for applications in pharmaceutical research and development. Its structure, featuring a phenyl ring substituted with an iodine atom and an acetic acid moiety, provides two key points for chemical modification. The iodine atom is an excellent leaving group in cross-coupling reactions, while the carboxylic acid group allows for the formation of esters, amides, and other derivatives. This guide provides an in-depth overview of the chemical properties, synthesis, analysis, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol [1]
Appearance Beige to cream or white to off-white to light brown powder/solid[2]
Melting Point 137-143 °C[2]
Purity (by HPLC) ≥96.0%[2]
CAS Number 1798-06-7[1]
IUPAC Name 2-(4-iodophenyl)acetic acid[1]
Synonyms p-Iodophenylacetic acid, (4-Iodophenyl)acetic acid[1]

Synthesis and Purification

Experimental Protocol: Synthesis via Hydrolysis of 4-Iodobenzyl Cyanide

Materials:

  • 4-Iodobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. (Caution: Always add acid to water, not the other way around, due to the exothermic nature of the dilution).

  • To this solution, add 4-iodobenzyl cyanide.

  • Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/heptane.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons due to the para-substitution. The two doublets, integrating to 2H each, will be in the aromatic region (typically 7.0-7.8 ppm). A singlet integrating to 2H for the methylene (B1212753) (-CH₂-) protons adjacent to the carboxylic acid and the phenyl ring would be expected around 3.6 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments. The carbonyl carbon of the carboxylic acid is expected in the range of 170-185 ppm. The aromatic carbons will appear in the region of 125-150 ppm, with the carbon bearing the iodine atom being shifted to a lower field. The methylene carbon will be observed around 40-45 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching absorption will be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (262.04 g/mol ). A prominent peak at m/z 217 would correspond to the loss of the carboxyl group (-COOH). Another significant fragment could be the tropylium-like cation at m/z 90, resulting from the cleavage of the bond between the methylene group and the phenyl ring[1].

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The iodine atom serves as an excellent leaving group, allowing for the coupling with a variety of boronic acids to synthesize biphenyl (B1667301) derivatives and other complex molecules of pharmaceutical interest[5].

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the flask with an inert gas.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup. The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final product can be purified by column chromatography or recrystallization.

Suzuki_Coupling_Workflow Reactants This compound + Arylboronic Acid + Base + Pd Catalyst Reaction Heat in Solvent under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Biphenyl Derivative Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

While the direct effects of this compound on specific cellular signaling pathways in human cells are not extensively documented, the biological activities of its parent compound, phenylacetic acid, and its derivatives provide valuable insights into its potential roles.

Phenylacetic Acid and its Derivatives

Phenylacetic acid itself has been investigated for its anti-cancer properties[6]. Furthermore, various derivatives of phenylacetic acid have been synthesized and evaluated for their ability to modulate important cellular targets. For instance, some phenylacetic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in metabolism and inflammation[7].

Potential Signaling Pathways of Interest

Given the structural similarity to other biologically active phenylacetic acid derivatives, this compound could potentially interact with several signaling pathways.

  • Peroxisome Proliferator-Activated Receptors (PPARs): The study on phenylacetic acid derivatives as PPAR agonists suggests that this compound could also be investigated for its activity on PPARα, PPARγ, and PPARδ. Activation of these receptors has therapeutic implications for metabolic diseases and some cancers.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand This compound (Hypothetical Ligand) PPAR PPAR Ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Hypothetical activation of PPAR signaling by this compound.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Many small molecules can modulate this pathway. Given the role of other acidic compounds in influencing inflammatory responses, investigating the effect of this compound on the NF-κB pathway could be a fruitful area of research.

Conclusion

This compound is a valuable chemical entity with established utility in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Its physical and chemical properties are well-defined, and plausible synthetic and purification methods can be readily implemented in a laboratory setting. While its specific biological activities and interactions with cellular signaling pathways are yet to be fully elucidated, the known pharmacology of related phenylacetic acid derivatives suggests that it may hold promise as a modulator of important biological targets such as PPARs. This technical guide provides a solid foundation for researchers to utilize this compound in their synthetic endeavors and to explore its potential in the realm of drug discovery and development. Further investigation into its biological effects is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to 4-Iodophenylacetic Acid (CAS Number: 1798-06-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylacetic acid (4-IPAA) is a halogenated derivative of phenylacetic acid. It serves as a versatile building block in organic synthesis and holds potential in pharmaceutical research, particularly in the development of anti-inflammatory agents. This document provides a comprehensive overview of 4-IPAA, including its physicochemical properties, synthesis and purification protocols, spectroscopic data, and its putative role in biological pathways.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, with its appearance ranging from white to light brown.[1][2] Key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1798-06-7[3]
Molecular Formula C₈H₇IO₂[3]
Molecular Weight 262.04 g/mol [3]
Melting Point 137-143 °C[1][2]
Appearance White to off-white to light brown powder or solid[1][2]
Purity (HPLC) ≥96.0%[1][2]
XLogP3 2.6[3]
Table 2: Spectroscopic Data for this compound
SpectroscopyDataReference(s)
Infrared (IR) Spectrum Conforms to structure[1][2]
Mass Spectrometry (GC-MS) m/z Top Peak: 217, m/z 2nd Highest: 262[3]
¹H NMR See Section 3.3 for detailed analysis
¹³C NMR See Section 3.3 for detailed analysis[3]

Synthesis and Purification

Synthesis of this compound

This compound can be synthesized via the hydrolysis of 4-iodobenzyl cyanide. The following protocol is adapted from a general procedure for the hydrolysis of benzyl (B1604629) cyanides.[4]

Experimental Workflow: Synthesis of this compound

G reagents 4-Iodobenzyl Cyanide, Sulfuric Acid, Water reaction Reflux for 3 hours with stirring reagents->reaction 1. Mix workup Pour into cold water Filter crude product reaction->workup 2. Hydrolysis purification Recrystallization workup->purification 3. Isolation product This compound purification->product 4. Purify

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 84 mL of concentrated sulfuric acid to 115 mL of water. To this solution, add 70 g of 4-iodobenzyl cyanide.

  • Hydrolysis: Heat the mixture to reflux and maintain it under reflux with vigorous stirring for 3 hours.

  • Work-up: After cooling the reaction mixture slightly, pour it into 200 mL of cold water while stirring to prevent the formation of a solid mass.

  • Isolation of Crude Product: Filter the precipitated crude this compound using a Buchner funnel. Wash the crude product with several portions of hot water. The washings can be cooled to recover a small additional amount of the product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to yield a product of high purity. A common solvent system for the recrystallization of aryl acetic acids is a mixture of an alcohol and water or toluene (B28343) and hexane.[5]

Experimental Workflow: Purification by Recrystallization

G crude_product Crude this compound dissolution Dissolve in minimum hot solvent (e.g., ethanol) crude_product->dissolution hot_filtration Hot gravity filtration (if insoluble impurities present) dissolution->hot_filtration crystallization Cool slowly to room temperature, then in an ice bath hot_filtration->crystallization collection Collect crystals by suction filtration crystallization->collection drying Dry crystals under vacuum collection->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Detailed Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and sparingly soluble when cold (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group, including a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 262, corresponding to its molecular weight. A prominent peak is also observed at m/z 217, which likely corresponds to the loss of the carboxyl group (-COOH).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information.

¹H NMR (predicted):

  • δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~7.7 ppm (d, 2H): Aromatic protons ortho to the iodine atom.

  • δ ~7.1 ppm (d, 2H): Aromatic protons meta to the iodine atom.

  • δ ~3.6 ppm (s, 2H): Methylene (B1212753) protons (-CH₂-).

¹³C NMR (predicted):

  • δ ~178 ppm: Carboxylic acid carbon (C=O).

  • δ ~138 ppm: Aromatic carbon attached to the methylene group.

  • δ ~132 ppm: Aromatic carbons ortho to the iodine atom.

  • δ ~131 ppm: Aromatic carbons meta to the iodine atom.

  • δ ~92 ppm: Aromatic carbon attached to the iodine atom.

  • δ ~40 ppm: Methylene carbon (-CH₂-).

Biological Activity and Potential Signaling Pathways

Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, with a likely mechanism of action involving the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[6]

The Cyclooxygenase (COX) Pathway in Inflammation

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[7] COX-2 is inducibly expressed at sites of inflammation and its product, prostaglandin (B15479496) E2 (PGE2), contributes to pain, swelling, and fever.[8][9]

Proposed Signaling Pathway of 4-IPAA in Inflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Inflammation Inflammation (Pain, Swelling, Fever) PGE2->Inflammation Mediates IPAA This compound IPAA->COX2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the COX-2 pathway.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be evaluated using various in vitro assays.

Experimental Workflow: In Vitro Anti-inflammatory Assays

G compound This compound assay1 Protein Denaturation Assay (e.g., using egg albumin) compound->assay1 assay2 Membrane Stabilization Assay (e.g., using red blood cells) compound->assay2 measure1 Measure absorbance to quantify protein protection assay1->measure1 measure2 Measure hemolysis to quantify membrane stability assay2->measure2 result1 Reduced Denaturation measure1->result1 result2 Reduced Hemolysis measure2->result2

Caption: Workflow for in vitro evaluation of the anti-inflammatory activity of this compound.

Detailed Protocol: Inhibition of Albumin Denaturation Assay (Adapted from[10])

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare phosphate-buffered saline (PBS, pH 6.4).

  • Assay Procedure:

    • In a set of test tubes, add 2.8 mL of PBS, 0.2 mL of BSA solution, and 2 mL of varying concentrations of the this compound solution.

    • A control tube should contain 2 mL of the solvent instead of the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the iodo-substituent in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Logical Relationship: Utility of 4-IPAA in Synthesis

G IPAA This compound Suzuki_Coupling Suzuki-Miyaura Coupling IPAA->Suzuki_Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Biaryl_Product Biaryl Acetic Acid Derivative Suzuki_Coupling->Biaryl_Product Pharmaceuticals Pharmaceuticals & Advanced Materials Biaryl_Product->Pharmaceuticals Precursor for

Caption: Role of this compound in the synthesis of complex molecules via Suzuki coupling.

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant utility in both synthetic organic chemistry and medicinal chemistry research. Its well-defined physicochemical properties and reactivity make it a valuable building block for the synthesis of more complex molecules. Furthermore, its potential as an anti-inflammatory agent warrants further investigation into its precise mechanism of action and therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

A Comprehensive Technical Guide to 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylacetic acid (4-IPA) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom on the phenyl ring, impart valuable reactivity, making it a crucial building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document provides an in-depth overview of the molecular characteristics, synthesis, and significant applications of this compound, with a focus on its role in pharmaceutical research and development.

Core Molecular and Physical Properties

This compound is a solid at room temperature, typically appearing as a beige to cream-colored powder. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₈H₇IO₂[1][2][3]
Molecular Weight 262.04 g/mol [1][2]
IUPAC Name 2-(4-iodophenyl)acetic acid[1]
CAS Number 1798-06-7[2]
Appearance Beige to cream powder[2]
Melting Point 130 - 140 °C[2]
Purity (typical) ≥ 98.5% (HPLC)[2]

Synthesis and Reactivity

The synthesis of iodinated phenylacetic acid derivatives can be achieved through various organic chemistry methodologies. A representative protocol for a similar compound involves the hydrolysis of the corresponding acetonitrile (B52724) precursor.

Representative Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from the synthesis of 3-iodophenylacetic acid and illustrates a general approach.

Materials:

  • 2-(4-iodophenyl)acetonitrile

  • 1.0 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • 1.0 M hydrochloric acid (HCl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard reflux and extraction glassware

Procedure:

  • Dissolve 2-(4-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous phase with 1.0 M hydrochloric acid to a pH below 7 to precipitate the carboxylic acid product.

  • Extract the acidified aqueous phase again with diethyl ether.

  • Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound.

The iodine atom on the phenyl ring significantly enhances the reactivity of this compound, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity is instrumental in the formation of carbon-carbon bonds, enabling the construction of complex biaryl systems often found in pharmaceutical agents.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of novel therapeutic agents.

Intermediate for Pharmaceutical Synthesis

The compound serves as a key starting material or intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-inflammatory and analgesic drugs.[1][2] Its structural framework allows for modifications that can lead to improved efficacy and selectivity of drug candidates.[2]

Role in Radiopharmaceutical Research

The presence of iodine allows for the preparation of radiolabelled analogues. For instance, ¹³¹I-radiolabelled this compound has been investigated as a potential radiopharmaceutical.[4] Studies involving its radiolabelled form have been conducted to understand its biodistribution and pharmacokinetics.[4] In one such study, the labelled compound was observed to be rapidly excreted via the kidneys.[4]

The following diagram illustrates the logical workflow of utilizing this compound in the early stages of drug discovery.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Development start This compound (Building Block) coupling Suzuki Coupling & Other Reactions start->coupling Versatile Intermediate library Compound Library Generation coupling->library Diversification screening High-Throughput Screening library->screening Biological Assays hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Workflow of this compound in Drug Discovery.

Signaling Pathway Context

While this compound itself is primarily studied as a synthetic intermediate, the broader class of phenylacetic acids has been implicated in various biological signaling pathways. For example, the phenylacetic acid (PAA) catabolic pathway is involved in the stress responses of certain bacteria. It is important to note that direct evidence of this compound's role as a signaling molecule in specific pathways is not extensively documented. However, its structural similarity to other biologically active acetic acid derivatives, such as indole-3-acetic acid which can influence pathways like the TLR4-JNK pathway, suggests a potential for biological activity that warrants further investigation.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, establish it as a valuable tool in organic synthesis. Its primary role as an intermediate in the creation of novel pharmaceutical compounds, particularly anti-inflammatory and analgesic agents, underscores its importance in medicinal chemistry. Future research may further elucidate its potential direct biological activities, expanding its utility beyond its current applications.

References

Technical Guide: Synthesis of 4-Iodophenylacetic Acid from p-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for 4-iodophenylacetic acid, starting from the readily available precursor, p-aminophenylacetic acid. The described method is a variation of the Sandmeyer reaction, a robust and widely utilized transformation in aromatic chemistry. This guide includes a detailed experimental protocol, quantitative data, and visualizations of the reaction pathway and mechanism to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The conversion of p-aminophenylacetic acid to this compound is primarily achieved through a two-step, one-pot procedure.[1] The core transformation involves the substitution of an aromatic amino group with an iodine atom via an aryl diazonium salt intermediate.[2]

  • Diazotization: The first step is the diazotization of the primary aromatic amine, p-aminophenylacetic acid. This reaction is conducted in a cold, acidic solution where sodium nitrite (B80452) (NaNO₂) is introduced to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amino group to form a diazonium salt.[3][4] This intermediate is highly reactive and is typically not isolated.[5]

  • Iodination: The second step involves the introduction of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI).[5][6] The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by the iodide ion, yielding the target this compound and releasing nitrogen gas.[7] Unlike classic Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) salt catalyst.[2][7]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start p-Aminophenylacetic Acid intermediate Aryl Diazonium Salt start->intermediate 1. NaNO₂, H₂SO₄ 2. Cool (0-5 °C) product This compound intermediate->product NaI, H₂O Warm to RT

Caption: Overall synthesis pathway from p-aminophenylacetic acid to this compound.

Reaction Mechanism

The substitution of the diazonium group is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][7] The mechanism is initiated by a single electron transfer, often from the iodide ion, to the diazonium salt. This forms a diazonium radical, which rapidly loses nitrogen gas (N₂) to generate a highly reactive aryl radical.[5] This aryl radical then abstracts an iodine atom from another iodide source to form the final product, this compound.

Reaction_Mechanism Simplified S(RN)Ar Mechanism Aryl Diazonium Salt\n(Ar-N₂⁺) Aryl Diazonium Salt (Ar-N₂⁺) Aryl Diazonium Radical\n(Ar-N₂•) Aryl Diazonium Radical (Ar-N₂•) Aryl Diazonium Salt\n(Ar-N₂⁺)->Aryl Diazonium Radical\n(Ar-N₂•) + e⁻ (from I⁻) Aryl Radical\n(Ar•) Aryl Radical (Ar•) Aryl Diazonium Radical\n(Ar-N₂•)->Aryl Radical\n(Ar•) - N₂ (gas) This compound\n(Ar-I) This compound (Ar-I) Aryl Radical\n(Ar•)->this compound\n(Ar-I) + I•

Caption: The radical-nucleophilic aromatic substitution (SRNAr) mechanism.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Sandmeyer-type iodination of aromatic amines.[5]

Materials and Reagents:

  • p-Aminophenylacetic acid (C₈H₉NO₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Iodide (NaI)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Ice-salt bath

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Amine Salt Solution: In a round-bottom flask, add p-aminophenylacetic acid (1.0 equiv). To this, add deionized water (approx. 2 mL per mmol of amine) followed by the dropwise addition of concentrated sulfuric acid (2.8 equiv) while stirring. Cool the mixture in an ice-salt bath to 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (1.2 equiv) in a minimal amount of deionized water (approx. 0.5 mL per mmol of NaNO₂). Add this NaNO₂ solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C. After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Iodination: Dissolve sodium iodide (4.0 equiv) in a minimal amount of deionized water (approx. 0.5 mL per mmol of NaI). Add this NaI solution dropwise to the cold diazonium salt solution.

  • Reaction Completion: After the addition of NaI, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 3 hours. During this time, nitrogen gas evolution will be observed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[5]

Quantitative Data

The following table provides an example of reagent quantities for a reaction starting with 3.0 mmol of p-aminophenylacetic acid, based on a reported general procedure.[5]

ReagentMolar Mass ( g/mol )Molar Equiv.Amount (mmol)Mass/Volume
p-Aminophenylacetic Acid151.16[8]1.03.0453.5 mg
Conc. Sulfuric Acid98.082.88.4~0.46 mL
Sodium Nitrite69.001.23.6248.4 mg
Sodium Iodide149.894.012.01.80 g
Deionized Water18.02--~9.0 mL
Product (Theoretical) 262.04 -3.0 786.1 mg
Expected Yield ---~70% (550 mg) [5]

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the laboratory workflow for the synthesis.

Experimental_Workflow cluster_setup Reaction Setup & Diazotization cluster_reaction Iodination Reaction cluster_workup Work-up & Purification A 1. Dissolve p-aminophenylacetic acid in H₂O and H₂SO₄ B 2. Cool mixture to 0-5 °C in an ice-salt bath A->B C 3. Add NaNO₂ solution dropwise B->C D 4. Stir for 30 minutes at 0-5 °C C->D E 5. Add NaI solution dropwise D->E F 6. Warm to room temperature E->F G 7. Stir for 3 hours F->G H 8. Quench with sat. Na₂S₂O₃ solution G->H I 9. Extract with Ethyl Acetate (3x) H->I J 10. Dry organic layers over Na₂SO₄ I->J K 11. Evaporate solvent under reduced pressure J->K L 12. Purify via silica gel chromatography K->L M Pure Product L->M

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-iodophenyl)acetic acid, a key intermediate in pharmaceutical research and development. This document consolidates available data on its identity, physicochemical characteristics, and relevant experimental protocols.

Compound Identification and General Properties

2-(4-iodophenyl)acetic acid, also known as 4-iodophenylacetic acid, is an aromatic carboxylic acid. The presence of an iodine atom on the phenyl ring enhances its utility as a versatile building block in organic synthesis, particularly in the development of anti-inflammatory and analgesic agents.[1]

Table 1: Compound Identifiers and General Data

ParameterValueReference(s)
IUPAC Name 2-(4-iodophenyl)acetic acid[2][3]
Synonyms This compound, (4-Iodophenyl)acetic acid, p-iodophenylacetic acid[3]
CAS Number 1798-06-7[2][4]
Molecular Formula C₈H₇IO₂[2][4]
Molecular Weight 262.04 g/mol [4]
Appearance White to light yellow or beige powder/crystal

Physicochemical Properties

The physical and computed properties of 2-(4-iodophenyl)acetic acid are summarized below. These characteristics are crucial for its handling, formulation, and application in various chemical reactions.

Table 2: Physical Properties

PropertyValueReference(s)
Melting Point 130 - 143 °C[1]
Boiling Point 323.7 ± 17.0 °C at 760 mmHg (Predicted)
Solubility While specific quantitative data is not readily available, it is described as slightly soluble in water and freely soluble in alcohol and diethyl ether.[5]
pKa An experimentally determined pKa value is not readily available in the literature. For comparison, the pKa of the structurally similar 4-hydroxyphenylacetic acid is reported as 4.59.[6]

Table 3: Computed Physicochemical Properties

PropertyValueReference(s)
XLogP3 2.6[3]
Topological Polar Surface Area 37.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(4-iodophenyl)acetic acid. While detailed peak assignments for NMR are not available in the cited literature, typical spectral characteristics are presented.

Table 4: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR Expected signals would include a singlet for the methylene (B1212753) protons (-CH₂-), a set of doublets for the aromatic protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Expected signals would include a peak for the carboxylic carbon, a peak for the methylene carbon, and four distinct peaks for the aromatic carbons (two of which would be quaternary).
Infrared (IR) Spectroscopy Conforms to structure. Expected peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch, and peaks corresponding to the aromatic C-H and C=C bonds.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 262. Key fragments would arise from the loss of the carboxyl group and other characteristic cleavages.

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis, purification, and analysis of 2-(4-iodophenyl)acetic acid in a research and development setting.

Synthesis Protocol (Representative)

A common route to phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanide. The following is a representative protocol for the synthesis of 2-(4-iodophenyl)acetic acid from 4-iodobenzyl cyanide.

Reaction: Hydrolysis of 4-iodobenzyl cyanide

Materials:

  • 4-iodobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a dilute sulfuric acid solution by carefully adding concentrated sulfuric acid to water. A common ratio is 3 volumes of acid to 2 volumes of water.

  • Add 4-iodobenzyl cyanide to the dilute sulfuric acid solution.

  • Heat the mixture to reflux with continuous stirring for approximately 3-4 hours.

  • After the reaction is complete, cool the mixture slightly and then pour it into a beaker containing cold water or crushed ice to precipitate the crude product.

  • Collect the crude 2-(4-iodophenyl)acetic acid by vacuum filtration.

  • Wash the crude product with cold water to remove residual acid.

  • The crude product can then be purified by recrystallization.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

General Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol/water mixtures, toluene) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude 2-(4-iodophenyl)acetic acid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling with stirring to completely dissolve the solid. If it does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 2-(4-iodophenyl)acetic acid. A typical reversed-phase HPLC method is described below.

Table 5: Representative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 mixture.
Flow Rate 1.0 mL/min
Detection UV at 210-254 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Role in Drug Development and Signaling Pathways

2-(4-iodophenyl)acetic acid is a valuable intermediate in the synthesis of more complex molecules, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[1] NSAIDs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923).[7][8] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[9]

By serving as a scaffold, the 2-(4-iodophenyl)acetic acid structure can be modified to create potent inhibitors of the COX pathway, thereby reducing the production of prostaglandins and alleviating inflammatory symptoms.[1]

Visualizations

Synthesis Workflow

G Figure 1. General synthesis and purification workflow. cluster_0 4-Iodobenzyl Cyanide 4-Iodobenzyl Cyanide H2SO4 / H2O H2SO4 / H2O 4-Iodobenzyl Cyanide->H2SO4 / H2O 1. Hydrolysis (Reflux) 2-(4-iodophenyl)acetic Acid (Crude) 2-(4-iodophenyl)acetic Acid (Crude) H2SO4 / H2O->2-(4-iodophenyl)acetic Acid (Crude) Recrystallization Recrystallization 2-(4-iodophenyl)acetic Acid (Crude)->Recrystallization 2. Purification Purified Product Purified Product Recrystallization->Purified Product G Figure 2. Mechanism of NSAID action on the COX pathway. Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 (Cyclooxygenase) Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever NSAIDs NSAIDs (Derived from intermediates like 2-(4-iodophenyl)acetic acid) NSAIDs->COX-1 / COX-2 Inhibition

References

A Technical Guide to the Structural Elucidation and Analysis of 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and analytical methodologies for 4-Iodophenylacetic acid. The document details the spectroscopic data, experimental protocols, and synthesis of this compound, serving as a comprehensive resource for its characterization.

Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 2-(4-iodophenyl)acetic acid[PubChem][1]
CAS Number 1798-06-7[Thermo Fisher Scientific][2]
Molecular Formula C₈H₇IO₂[PubChem][1]
Molecular Weight 262.04 g/mol [PubChem][1]
Melting Point 137-143 °C[Thermo Fisher Scientific][2]
Appearance White to off-white or light brown powder/solid[Thermo Fisher Scientific][2]
SMILES C1=CC(=CC=C1CC(=O)O)I[Thermo Fisher Scientific][2]
InChIKey FJSHTWVDFAUNCO-UHFFFAOYSA-N[Thermo Fisher Scientific][2]

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70Doublet2HAr-H (ortho to I)
~7.10Doublet2HAr-H (meta to I)
~3.60Singlet2H-CH₂-
~11.0-12.0Singlet (broad)1H-COOH

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppmAssignment
~178C=O (Carboxylic Acid)
~138Ar-C (para to CH₂COOH)
~132Ar-C (meta to I)
~131Ar-C (ortho to I)
~92Ar-C-I
~40-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

GC-MS Fragmentation Data

m/zRelative IntensityAssignment
262[M]⁺Molecular Ion
217High[M-COOH]⁺
135Moderate[C₇H₄I]⁺
90Moderate[C₇H₆]⁺

The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a characteristic loss of the carboxyl group.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
1700StrongC=O stretch (Carboxylic Acid)
1600-1450MediumC=C stretch (Aromatic Ring)
1300-1200MediumC-O stretch
850-800StrongC-H bend (para-disubstituted aromatic)
~500MediumC-I stretch

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of 4-iodobenzyl cyanide.[7][8]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodobenzyl cyanide in a solution of aqueous sodium hydroxide (B78521) (e.g., 1.0 M).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous phase with a mineral acid (e.g., 1.0 M HCl) to a pH below 7. This will precipitate the this compound.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification 4-Iodobenzyl Cyanide 4-Iodobenzyl Cyanide Reflux Reflux 4-Iodobenzyl Cyanide->Reflux Aqueous NaOH Aqueous NaOH Aqueous NaOH->Reflux Extraction Extraction Reflux->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product Analytical_Workflow Sample Sample NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation

References

The Advent and Evolution of Iodinated Phenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of iodinated phenylacetic acid derivatives from their initial synthesis to their indispensable role in modern medicine, particularly in diagnostic imaging, is a compelling narrative of chemical ingenuity and pharmacological innovation. These compounds, characterized by a phenylacetic acid backbone adorned with iodine atoms, have fundamentally transformed our ability to visualize the internal structures of the human body. This in-depth technical guide explores the discovery, history, synthesis, and application of these remarkable molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core attributes.

Historical Milestones in Development

The genesis of iodinated contrast agents can be traced back to the early 20th century, with the realization that iodine's high atomic number allows for significant X-ray attenuation.[1] The first organic iodide preparation, Selectan, was introduced in 1929, containing a single iodine atom per benzoic acid ring.[1] This paved the way for the development of more complex and effective agents.

A significant breakthrough came with the synthesis of tri-iodinated benzene (B151609) ring structures, which form the core of most modern iodinated contrast media.[2] A pivotal moment in the history of orally administered contrast agents was the discovery of iopanoic acid (Telepaque®) by Winthrop in 1952.[3] This derivative of phenylacetic acid demonstrated excellent opacification of the gallbladder, revolutionizing cholecystography.[3][4]

Further advancements in the 1970s led to the development of low-osmolality and non-ionic contrast media, significantly reducing the incidence of adverse reactions and improving patient tolerance.[5] These developments were driven by a deeper understanding of the physicochemical properties that influence the safety and efficacy of these agents.

Physicochemical Properties and Quantitative Data

The diagnostic efficacy and safety profile of iodinated phenylacetic acid derivatives are intrinsically linked to their physicochemical properties. Key parameters include iodine content, osmolality, viscosity, and lipophilicity. These properties dictate the agent's X-ray attenuation, biodistribution, and potential for adverse effects.[2][6]

Below are tables summarizing the key quantitative data for representative iodinated contrast agents, including those with a phenylacetic acid-related core structure.

Table 1: Physicochemical Properties of Selected Iodinated Contrast Agents

Generic NameBrand NameIodine Content (mg/mL)Osmolality (mOsm/kg H₂O)Viscosity (mPa·s at 37°C)
DiatrizoateHypaque, Renografin292-370~1500-21004.1-8.4
IopamidolIsovue200-370413-7962.0-8.5
IohexolOmnipaque140-350322-8441.8-10.4
IodixanolVisipaque270, 3202905.8, 11.4
Iopanoic AcidTelepaque---

Data compiled from multiple sources.[1][3]

Table 2: Pharmacokinetic Parameters of Iopanoic Acid

ParameterValue
Oral Absorption103%
Plasma Protein Binding79%
MetabolismHepatic (conjugated with glucuronic acid)
Plasma Half-life~24 hours
ExcretionBiliary

Data for Iopanoic Acid.[3][7]

Key Experimental Protocols

The synthesis and evaluation of iodinated phenylacetic acid derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 4-Iodophenylacetic Acid

This compound is a key intermediate in the synthesis of more complex derivatives.[8]

Materials:

Procedure:

  • Diazotization: A solution of 4-aminophenylacetic acid in dilute sulfuric acid is cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • Iodination: The cold diazonium salt solution is slowly added to a stirred solution of potassium iodide in water. The mixture is allowed to warm to room temperature and then gently heated to complete the reaction, evidenced by the cessation of nitrogen evolution.

  • Work-up: The reaction mixture is cooled and extracted with diethyl ether. The organic layer is washed with a solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Purification: The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system.

Radioiodination using the Chloramine-T Method

Radioiodination is crucial for preparing tracers for imaging and biodistribution studies. The Chloramine-T method is a widely used technique for electrophilic radioiodination of tyrosine residues or activated aromatic rings.[9][10][11]

Materials:

  • Phenylacetic acid derivative (with an activatable aromatic ring)

  • Sodium [¹²⁵I]iodide or [¹³¹I]iodide

  • Phosphate (B84403) buffer (pH 7.4)

  • Chloramine-T solution

  • Sodium metabisulfite (B1197395) solution

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

  • Reaction Setup: To a reaction vial, add the phenylacetic acid derivative dissolved in a suitable solvent, followed by phosphate buffer and the sodium radioiodide solution.

  • Oxidation: Initiate the reaction by adding a freshly prepared solution of Chloramine-T. The amount of Chloramine-T is a critical parameter and should be optimized to maximize iodination while minimizing oxidative damage to the substrate.[12] The reaction is typically allowed to proceed for a short period (e.g., 1-5 minutes) at room temperature.

  • Quenching: Terminate the reaction by adding a solution of sodium metabisulfite to reduce any unreacted oxidizing agent.

  • Purification: The radioiodinated product is purified from unreacted iodide and other reagents using an SPE cartridge. The cartridge is first conditioned with an appropriate solvent. The reaction mixture is loaded, and after washing, the desired product is eluted with a suitable organic solvent. The radiochemical purity is assessed by radio-TLC or radio-HPLC.[13]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for iodinated phenylacetic acid derivatives as contrast agents is their ability to absorb X-rays due to the high atomic number of iodine.[14] This physical property leads to increased radiodensity of the tissues or organs in which they accumulate, thereby enhancing the contrast in radiographic images.

Cellular Uptake

The cellular uptake of these compounds can vary. For extracellular contrast agents, they are largely excluded from the intracellular space of healthy cells. However, in tissues with compromised cell membrane integrity, such as in myocardial infarction, these agents can enter the damaged cells.[15][16] Some derivatives, particularly those designed for specific targeting, may utilize active transport mechanisms to enter cells. For instance, certain radiopharmaceuticals are designed to mimic endogenous molecules and are taken up by specific transporters.

While the primary function of these derivatives in imaging is physical, phenylacetic acid itself has been shown to be involved in a regulatory network in the bacterium Acinetobacter baumannii that responds to antibiotic and oxidative stress.[17][18] However, direct modulation of specific signaling pathways in mammalian cells by the iodinated derivatives used as contrast agents is not their intended mechanism of action and is not well-documented in the literature. Their biological effects are more related to their physicochemical properties and resulting biodistribution.

One notable exception is iopanoic acid , which, in addition to its role as a contrast agent, is a potent inhibitor of the enzyme 5'-deiodinase.[4] This enzyme is responsible for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[19] By inhibiting this conversion, iopanoic acid can be used to rapidly reduce T3 levels in the treatment of hyperthyroidism and thyroid storm.[4]

Mandatory Visualizations

Experimental Workflow for Radioiodination

experimental_workflow cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification & Analysis reagents Reactants: - Phenylacetic Acid Derivative - Na[¹²⁵I]Iodide - Phosphate Buffer reaction_vial Reaction Vial (Room Temperature, 1-5 min) reagents->reaction_vial chloramine_t Chloramine-T (Oxidizing Agent) chloramine_t->reaction_vial quenched_mixture Quenched Reaction Mixture reaction_vial->quenched_mixture Stop Reaction quenching_agent Sodium Metabisulfite (Reducing Agent) quenching_agent->quenched_mixture spe Solid-Phase Extraction (SPE) quenched_mixture->spe Purify final_product Purified Radioiodinated Product spe->final_product Elute analysis Radio-TLC / Radio-HPLC final_product->analysis Assess Purity

Caption: Workflow for the radioiodination of a phenylacetic acid derivative.

Signaling Pathway Inhibition by Iopanoic Acid

signaling_pathway T4 Thyroxine (T4) (Less Active) deiodinase 5'-Deiodinase Enzyme T4->deiodinase Substrate T3 Triiodothyronine (T3) (More Active) deiodinase->T3 Catalyzes Conversion iopanoic_acid Iopanoic Acid iopanoic_acid->deiodinase Inhibits

Caption: Inhibition of T4 to T3 conversion by Iopanoic Acid.

Conclusion

Iodinated phenylacetic acid derivatives represent a cornerstone of diagnostic imaging, with a rich history of development and a continuing impact on patient care. Their journey from early experimental compounds to sophisticated, low-toxicity agents underscores the power of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is paramount for the innovation of next-generation imaging agents and targeted therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for furthering research and development in this critical field.

References

Spectroscopic Profile of 4-Iodophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4-Iodophenylacetic acid, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.66Doublet (d)8.32HAr-H (ortho to I)
7.02Doublet (d)8.32HAr-H (meta to I)
3.59Singlet (s)-2H-CH₂-
~11-12Broad Singlet-1H-COOH

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on typical chemical shift ranges for similar structures, the expected chemical shifts for this compound are presented below.

Chemical Shift (δ) ppm (Expected Range)Assignment
175 - 180-COOH
138 - 140Ar-C (para to I)
131 - 133Ar-C (meta to I)
92 - 94Ar-C (ipso to I)
40 - 45-CH₂-

Expected values are based on the analysis of similar aromatic carboxylic acids. The solvent is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired using a KBr pellet, shows characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch of carboxylic acid
~1700StrongC=O stretch of carboxylic acid
~1600, ~1485MediumC=C stretch of aromatic ring
~820StrongC-H out-of-plane bend (para-disubstituted)
500-600MediumC-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

m/zRelative IntensityAssignment
262High[M]⁺ (Molecular Ion)
217High[M - COOH]⁺
90Medium[C₇H₆]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the typical experimental protocols for acquiring the NMR, IR, and MS data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.

  • Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of a pure KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). Derivatization with a silylating agent (e.g., BSTFA) may be performed to improve volatility and thermal stability, though it is not always necessary for this compound.

Instrument Parameters (General):

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Solubility of 4-Iodophenylacetic acid in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Iodophenylacetic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and analytical method development. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide combines available information on closely related halophenylacetic acids with established experimental protocols to provide a comprehensive resource.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of a polar carboxylic acid group and a larger, more polarizable iodophenyl group suggests a degree of solubility in both polar and some non-polar organic solvents.

Quantitative Solubility Data

Solvent4-Chlorophenylacetic Acid4-Bromophenylacetic AcidThis compound (Estimated)
MethanolSoluble (10% solution)[1]SolubleLikely Soluble
EthanolSoluble (100 mg/mL)[2]Soluble (5%)Likely Soluble
AcetoneData not availableData not availableLikely Soluble
Ethyl AcetateData not availableData not availableLikely Soluble
DichloromethaneData not availableData not availableLikely Moderately Soluble
TolueneData not availableData not availableLikely Sparingly Soluble
HexaneData not availableData not availableLikely Insoluble

Note: The estimations for this compound are based on the trend of increasing molecular weight and polarizability from chlorine to iodine, which may influence intermolecular interactions and, consequently, solubility. Experimental verification is highly recommended.

Experimental Protocol: Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid is the isothermal shake-flask method.[3][4] This protocol provides a reliable and reproducible means of obtaining accurate solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

      • HPLC-UV: A C18 column is typically suitable for the separation of phenylacetic acid derivatives. The mobile phase composition will depend on the solvent used. Detection is usually performed at the λmax of this compound.

      • UV-Vis Spectrophotometry: The absorbance of the filtered sample is measured at the λmax of this compound in the chosen solvent.

  • Data Calculation:

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of this compound in the filtered sample using the calibration curve.

    • The calculated concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

Mandatory Visualizations

To further elucidate the experimental and logical processes involved in determining and understanding the solubility of this compound, the following diagrams are provided.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vials B Add known volume of organic solvent A->B C Incubate at constant temperature with agitation (24-72h) B->C D Filter supernatant C->D E Analyze concentration (e.g., HPLC-UV) D->E F Solubility Data E->F

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Logical_Relationship_of_Solubility cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute Solute Properties (this compound) Polarity_solute Polarity (Carboxylic Acid) Polarizability_solute Polarizability (Iodophenyl Group) CrystalLattice Crystal Lattice Energy Solvent Solvent Properties Polarity_solvent Polarity H_bonding Hydrogen Bonding Capacity Interactions Solute-Solvent Interactions Solubility Solubility Interactions->Solubility Polarity_solute->Interactions Polarizability_solute->Interactions CrystalLattice->Interactions Polarity_solvent->Interactions H_bonding->Interactions

Caption: Factors Influencing the Solubility of this compound.

References

Methodological & Application

Application Notes: Utilizing 4-Iodophenylacetic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is instrumental in the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials.[2]

4-Iodophenylacetic acid is a valuable building block in this context. As an aryl iodide, it exhibits high reactivity in the rate-determining oxidative addition step of the catalytic cycle, generally surpassing the reactivity of corresponding aryl bromides and chlorides.[1][3][4] This makes it an excellent substrate for Suzuki couplings, often allowing for milder reaction conditions and higher yields. The resulting products, derivatives of biphenyl-4-ylacetic acid, are significant in drug discovery, notably as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions, including detailed protocols, reaction optimization strategies, and troubleshooting.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:

General reaction scheme for the Suzuki coupling of this compound.

Experimental Protocols

This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of this compound

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (B44618) [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 eq.)

  • Degassed solvent mixture (e.g., Toluene/Ethanol/Water, 5:1:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Heating mantle with a temperature controller

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 7 mL of Toluene/Ethanol/Water) via syringe.[1]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.[1] Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[3][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3][5]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-4-ylacetic acid derivative.[5]

Data Presentation: Optimizing Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of common conditions and considerations for optimizing the reaction of aryl iodides like this compound.

Table 1: Typical Suzuki Coupling Conditions for Aryl Iodides
ParameterCommon Reagents/ConditionsNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst loading is typically between 0.25 mol% and 5 mol%.[6]
Ligand PPh₃, PCy₃, SPhos, XPhosThe choice of ligand can influence reaction rate and efficiency.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation.[5] Inorganic bases are commonly used.[6]
Solvent Toluene, Dioxane, THF, DMF, Ethanol/Water mixturesAqueous solvent systems are often considered "greener" options.[2][7]
Temperature Room Temperature to 140 °CAryl iodides are reactive and can often couple at lower temperatures than aryl bromides or chlorides.[6]
Equivalents Arylboronic Acid (1.1 - 1.5 eq.), Base (2.0 - 3.0 eq.)A slight excess of the boronic acid is typically used.
Table 2: Troubleshooting and Optimization Strategies
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (Pd(0) species oxidized)Ensure all solvents and reagents are properly degassed and the reaction is run under a strict inert atmosphere.[5]
Improper base selectionScreen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5]
Low reaction temperatureGradually increase the reaction temperature.[5]
Homocoupling Byproducts Presence of oxygenImprove the degassing procedure for solvents and reagents.[5]
Inefficient reduction of Pd(II) precatalystConsider using a direct Pd(0) source like Pd(PPh₃)₄.[5]
Dehalogenation of Starting Material Presence of a hydride sourceUse high-purity, dry solvents and consider a different base.[5]

Visualizations: Reaction Mechanism and Workflow

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L₂-I oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product aryl_halide This compound (Ar-I) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of biphenyl-4-ylacetic acid derivatives via Suzuki coupling.

Workflow setup Reaction Setup (Add Reactants, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 90°C, 12-24h) solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Work-up (Cool, Dilute, Wash) monitor->workup dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Workflow for Suzuki coupling synthesis and purification.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-iodophenylacetic acid. This versatile building block is a valuable starting material for the synthesis of a wide array of complex organic molecules, which are of significant interest in pharmaceutical and materials science research. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for aryl iodides.

The presence of a carboxylic acid moiety in the substrate requires careful consideration of the reaction conditions, particularly the choice of base, to ensure compatibility and avoid undesirable side reactions. The following protocols provide robust starting points for the synthesis of various derivatives of this compound.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various partners. These values are representative and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Toluene (B28343)/H₂O10012~90
Pd(PPh₃)₄Na₂CO₃DME/H₂O8016~85
Pd/CK₃PO₄Ethanol/H₂O7824~80

Table 2: Heck Coupling of this compound with Methyl Acrylate (B77674)

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF10012~88
PdCl₂(PPh₃)₂NaOAcNMP1208~85
Herrmann's CatalystK₂CO₃Acetonitrile8018~92

Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Catalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHF656~95
PdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF808~92
Pd(OAc)₂ / PPh₃ / CuIPiperidineToluene9012~88

Table 4: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH10012~94
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11018~90
Ni(acac)₂ / dtbbpNaOtBuDioxane10024~85

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 4'- (Carboxymethyl)biphenyl-4-carboxylic acid

This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to pH ~2.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Heck Reaction

Synthesis of (E)-3-(4-(Carboxymethyl)phenyl)acrylic acid

This protocol describes the Heck coupling of this compound with methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.) and palladium(II) acetate (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv.) and methyl acrylate (1.5 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify with 1 M HCl to pH ~2 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

Synthesis of 4-(2-Phenylethynyl)phenylacetic acid

This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.[2][3]

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (3.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise.

  • Stir the reaction mixture at 65 °C for 6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

Synthesis of 4-(Phenylamino)phenylacetic acid

This protocol describes the Buchwald-Hartwig amination of this compound with aniline.

Materials:

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%), and XPhos (2-4 mol%).

  • Add potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add aniline (1.2 equiv.) and anhydrous tert-butanol.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify with 1 M HCl to pH ~6-7 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Visualizations

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction and Extract Monitor->Quench Purify Purify Product (Chromatography/ Recrystallization) Quench->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents from 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various anti-inflammatory agents using 4-Iodophenylacetic acid as a versatile starting material. The protocols leverage well-established cross-coupling reactions, including Ullmann condensation, Suzuki-Miyaura, Heck, and Sonogashira couplings, to generate a diverse range of phenylacetic acid derivatives with potential anti-inflammatory properties.

Introduction

Phenylacetic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. By blocking COX, these agents reduce the production of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. This compound serves as a valuable building block for the synthesis of novel and known anti-inflammatory compounds due to the reactivity of the carbon-iodine bond in various palladium- and copper-catalyzed cross-coupling reactions. This allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

Signaling Pathway: The Cyclooxygenase (COX) Pathway

The primary target of the anti-inflammatory agents described herein is the cyclooxygenase (COX) pathway. Understanding this pathway is crucial for appreciating the mechanism of action of these compounds.

COX_Pathway cluster_NSAIDS NSAID Action Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Cleavage COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection Platelet Aggregation Prostaglandins->Stomach NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 1: Simplified diagram of the Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Synthetic Protocols

The following protocols detail the synthesis of various anti-inflammatory agents starting from this compound or its derivatives. These methods are chosen for their reliability and versatility in drug discovery and development.

Protocol 1: Ullmann Condensation for the Synthesis of Diclofenac

This protocol describes the synthesis of the widely used NSAID, Diclofenac, from a derivative of this compound. The key step is a copper-catalyzed Ullmann condensation.

Ullmann_Workflow Start Methyl o-iodophenylacetate Condensation Ullmann Condensation (90-100°C, 10-12h) Start->Condensation Reagent1 2,6-Dichloroaniline (B118687) Reagent1->Condensation Catalyst CuI / D-glucosamine HCl Cs₂CO₃, DMSO/H₂O Catalyst->Condensation Intermediate Methyl 2-(2,6-dichlorophenylamino)phenylacetate Condensation->Intermediate Hydrolysis Hydrolysis (NaOH, 40-90°C, 5-30h) Intermediate->Hydrolysis Product Diclofenac Sodium Hydrolysis->Product

Figure 2: Workflow for the synthesis of Diclofenac Sodium via Ullmann Condensation.

Experimental Procedure:

  • Condensation: In a three-necked flask, combine methyl o-iodophenylacetate (27.6 g, 0.1 mol), 2,6-dichloroaniline (16.2 g, 0.1 mol), CuI (1.9 g, 0.01 mol), D-glucosamine hydrochloride (2.2 g, 0.01 mol), and Cs₂CO₃ (65.2 g, 0.2 mol).

  • Add DMSO (50 mL) and water (50 mL) and stir to dissolve the components.

  • Heat the reaction mixture to 100°C and maintain for 10 hours.

  • After the reaction is complete, add ethyl acetate (B1210297) (100 mL) and centrifuge the mixture to separate the supernatant.

  • The supernatant contains the intermediate, methyl 2-(2,6-dichlorophenylamino)phenylacetate.

  • Hydrolysis: Dissolve the intermediate in a suitable solvent and add an aqueous solution of NaOH.

  • Heat the mixture at a temperature between 40-90°C for 5-30 hours.

  • After completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in hot water, decolorize with activated carbon, and filter.

  • Cool the filtrate in an ice-water bath to crystallize the product.

  • Filter the white crystalline powder and dry to obtain Diclofenac sodium.[1]

Reactant/ReagentMolar Mass ( g/mol )AmountMoles
Methyl o-iodophenylacetate276.0627.6 g0.1
2,6-Dichloroaniline162.0216.2 g0.1
Copper(I) Iodide (CuI)190.451.9 g0.01
D-Glucosamine HCl215.632.2 g0.01
Cesium Carbonate (Cs₂CO₃)325.8265.2 g0.2
Product Yield Purity (HPLC)
Diclofenac Sodium~95%>98%
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Biphenylacetic Acid Derivatives

This protocol outlines a general procedure for the synthesis of biphenylacetic acid derivatives from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Biphenyl-4-acetic acid is the active metabolite of the NSAID fenbufen.

Suzuki_Workflow Start This compound Coupling Suzuki-Miyaura Coupling (Reflux) Start->Coupling Reagent1 Arylboronic Acid Reagent1->Coupling Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Dioxane/H₂O Catalyst->Coupling Product Biphenylacetic Acid Derivative Coupling->Product

Figure 3: General workflow for the synthesis of biphenylacetic acid derivatives via Suzuki-Miyaura coupling.

Experimental Procedure (General):

  • To a solution of this compound (1.0 mmol) in a mixture of 1,4-dioxane (B91453) and water, add the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (B44618) (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenylacetic acid derivative.

CompoundStarting MaterialCoupling PartnerYieldAnti-Inflammatory Activity (% Inhibition of Paw Edema)
Biphenyl-4-acetic acidThis compoundPhenylboronic acidHighSignificant
4'-Hydroxybiphenyl-4-acetic acidThis compound4-Hydroxyphenylboronic acidModerate to HighPotent
Protocol 3: Heck Coupling for the Synthesis of Stilbeneacetic Acid Derivatives

This protocol describes a general method for the synthesis of stilbeneacetic acid derivatives from this compound and a suitable alkene via a palladium-catalyzed Heck coupling reaction.

Heck_Workflow Start This compound Coupling Heck Coupling (Reflux) Start->Coupling Reagent1 Alkene (e.g., Styrene) Reagent1->Coupling Catalyst Pd(OAc)₂ / P(o-tolyl)₃ Et₃N, Acetonitrile Catalyst->Coupling Product Stilbeneacetic Acid Derivative Coupling->Product

Figure 4: General workflow for the synthesis of stilbeneacetic acid derivatives via Heck coupling.

Experimental Procedure (General):

  • In a reaction vessel, dissolve this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol) in acetonitrile.

  • Add triethylamine (B128534) (1.5 mmol) as a base.

  • Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the mixture, filter off the precipitated salts, and concentrate the filtrate.

  • Dissolve the residue in a suitable solvent and wash with dilute acid and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by crystallization or column chromatography.

Protocol 4: Sonogashira Coupling for the Synthesis of Phenylalkynylacetic Acid Derivatives

This protocol provides a general procedure for the synthesis of phenylalkynylacetic acid derivatives from this compound and a terminal alkyne using a palladium and copper co-catalyzed Sonogashira coupling.

Sonogashira_Workflow Start This compound Coupling Sonogashira Coupling (Room Temp to Reflux) Start->Coupling Reagent1 Terminal Alkyne Reagent1->Coupling Catalyst PdCl₂(PPh₃)₂ / CuI Et₃N, THF Catalyst->Coupling Product Phenylalkynylacetic Acid Derivative Coupling->Product

Figure 5: General workflow for the synthesis of phenylalkynylacetic acid derivatives via Sonogashira coupling.

Experimental Procedure (General):

  • To a degassed solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (B44863) (2.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating until completion as indicated by TLC.

  • Once the reaction is complete, dilute the mixture with a solvent and wash with aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of various compounds synthesized from this compound and its derivatives. The data is presented as the percentage inhibition of carrageenan-induced paw edema in rats, a standard in vivo model for assessing acute inflammation.

CompoundSynthetic MethodDose (mg/kg)% Inhibition of Paw Edema (at 3h)Reference
Diclofenac Analogue 1Ullmann Condensation1058.3[1]
Diclofenac Analogue 2Ullmann Condensation1061.5[1]
Biphenyl-4-acetic acidSuzuki-Miyaura Coupling5045.0[2]
Fenbufen AnalogueSuzuki-Miyaura Coupling5052.0[2]
Indomethacin (Standard)-1065.0[3]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of potential anti-inflammatory agents. The protocols provided herein, utilizing robust and high-yielding cross-coupling reactions, offer a strategic platform for the generation of compound libraries for drug discovery programs. The presented data demonstrates that derivatives synthesized from this scaffold exhibit significant anti-inflammatory activity, warranting further investigation and optimization. These application notes serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

References

Application of 4-Iodophenylacetic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Iodophenylacetic acid is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the preparation of various active pharmaceutical ingredients (APIs). Its structure, featuring a reactive iodine atom and a modifiable carboxylic acid group, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the iodo-substituent facilitates carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the acetic acid moiety can be readily converted into esters, amides, and other derivatives.

Key Applications in Pharmaceutical Intermediate Synthesis:

The primary applications of this compound in pharmaceutical synthesis revolve around three main reaction types:

  • Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to oxidative addition with transition metal catalysts, making this compound an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing the core scaffolds of many drugs.

  • Esterification: The carboxylic acid group can be esterified to produce various esters, which may act as prodrugs or key intermediates for further functionalization.

  • Amidation: Reaction with amines leads to the formation of amides, a common functional group in a multitude of pharmaceutical compounds.

This document provides detailed application notes and experimental protocols for these key transformations.

I. Cross-Coupling Reactions for the Synthesis of NSAID Scaffolds

This compound is a crucial starting material for the synthesis of several NSAIDs, including derivatives of biphenylacetic acid and diclofenac.

Suzuki-Miyaura Coupling: Synthesis of 4-Biphenylacetic Acid (Felbinac Intermediate)

The Suzuki-Miyaura coupling provides an efficient method for the synthesis of 4-biphenylacetic acid, the active form of the NSAID Felbinac. The reaction couples this compound with phenylboronic acid.

Reaction Scheme:

Experimental Protocol:

A procedure analogous to the synthesis of Felbinac from p-bromophenylacetic acid can be adapted.[1][2]

  • Reagents:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 mmol)

    • Solvent (e.g., pure water or a mixture of isopropanol/water)

  • Procedure:

    • To a reaction flask, add this compound, phenylboronic acid, the base, and the palladium catalyst.

    • Add the solvent system.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) for 2-20 hours, monitoring by TLC.

    • Upon completion, cool the mixture. If a precipitate of the phenylboronic acid self-coupling by-product forms, filter it off.

    • Dilute the filtrate with water and acidify with dilute hydrochloric acid (to pH 3.5-4) to precipitate the product.

    • The product can be collected by filtration and purified by recrystallization.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous System):

Catalyst SystemBaseSolventTemp.TimeYield
Pd(PPh₃)₄--Reflux-78.3%
Pd[Ph₂P(CH₂)nNH₂]--Room Temp.-89%
Palladium glycine (B1666218) complexK₂CO₃/K₃PO₄WaterRoom Temp.2 hHigh

Data adapted from syntheses using p-bromophenylacetic acid.[1][2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Phenylboronic acid, Base, and Pd Catalyst in Flask add_solvent Add Solvent System start->add_solvent react Stir at RT or Heat (Monitor by TLC) add_solvent->react cool Cool Reaction Mixture react->cool filter Filter By-product (if necessary) cool->filter acidify Acidify with HCl filter->acidify precipitate Precipitate Product acidify->precipitate purify Collect and Recrystallize precipitate->purify end end purify->end Pure 4-Biphenylacetic Acid

Ullmann Condensation: Synthesis of Diclofenac Intermediate

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds and can be employed to synthesize the core structure of Diclofenac. This involves the reaction of an o-halophenylacetic acid derivative with 2,6-dichloroaniline. While the literature more commonly describes this with o-bromo or o-chloro derivatives, the higher reactivity of the iodo- a anologue makes it a suitable substrate. A patented method describes the synthesis of a Diclofenac precursor from methyl o-iodophenylacetate.

Reaction Scheme:

Experimental Protocol (Adapted from a patent for a similar transformation):

  • Reagents:

    • Methyl o-iodophenylacetate (0.1 mol)

    • 2,6-Dichloroaniline (0.1 mol)

    • CuI (0.02 mol)

    • D-glucosamine hydrochloride (ligand) (0.02 mol)

    • Cs₂CO₃ (base) (0.3 mol)

    • DMSO/Water (solvent)

  • Procedure:

    • In a three-necked flask, combine methyl o-iodophenylacetate, 2,6-dichloroaniline, CuI, D-glucosamine hydrochloride, and Cs₂CO₃.

    • Add DMSO and water and stir to dissolve.

    • Heat the reaction to 110°C for 8 hours.

    • After the reaction, add ethyl acetate (B1210297) and centrifuge to separate the layers.

    • The supernatant containing the product is then concentrated.

    • The resulting intermediate is then hydrolyzed using NaOH in N,N-dimethylformamide to yield Diclofenac sodium.

Quantitative Data (from patent CN109553544B for a similar reaction):

ReactantProductYield of CondensationOverall Yield of Diclofenac Sodium
Methyl o-iodophenylacetateCompound C (intermediate)96.1%90.5% - 90.8%

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Condensation cluster_workup Work-up & Hydrolysis start Combine Methyl o-iodophenylacetate, 2,6-Dichloroaniline, CuI, Ligand, and Base in Flask add_solvent Add DMSO/Water start->add_solvent react Heat at 110°C for 8h add_solvent->react extract Add Ethyl Acetate and Centrifuge react->extract concentrate Concentrate Supernatant extract->concentrate hydrolyze Hydrolyze with NaOH in DMF concentrate->hydrolyze end end hydrolyze->end Diclofenac Sodium

II. Esterification of this compound

Fischer esterification is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Synthesis of Methyl 4-Iodophenylacetate

Reaction Scheme:

Experimental Protocol (General Fischer Esterification): [2][3][4][5]

  • Reagents:

    • This compound (1.0 equiv)

    • Methanol (B129727) (can be used as solvent, large excess)

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in an excess of methanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃ to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate to obtain the crude ester.

    • Purify by distillation or chromatography if necessary.

Quantitative Data for Esterification (Typical Yields for Fischer Esterification):

AlcoholCatalystConditionsTypical Yield
MethanolH₂SO₄Reflux>90%
EthanolH₂SO₄Reflux>90%

These are general yields for Fischer esterification and may vary for this compound.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification start Dissolve this compound in excess Methanol add_catalyst Add catalytic H₂SO₄ start->add_catalyst react Reflux for several hours (Monitor by TLC) add_catalyst->react remove_methanol Remove excess Methanol react->remove_methanol extract Dissolve in Ethyl Acetate remove_methanol->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry end end dry->end Methyl 4-Iodophenylacetate

III. Amidation of this compound

Direct amidation of carboxylic acids with amines can be achieved using coupling agents or by heating, though the latter often requires high temperatures.

Synthesis of N-Substituted-4-Iodophenylacetamides

Reaction Scheme:

Experimental Protocol (Using a Coupling Agent):

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (e.g., benzylamine) (1.1 equiv)

    • Coupling agent (e.g., DCC, EDC) (1.1 equiv)

    • Solvent (e.g., Dichloromethane, DMF)

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the amine to the solution.

    • Cool the mixture in an ice bath and add the coupling agent portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off any precipitated by-products (e.g., DCU if DCC is used).

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer and concentrate to yield the amide.

    • Purify by recrystallization or chromatography.

Quantitative Data for Amidation:

AmineCoupling AgentSolventTypical Yield
Primary AmineDCC/EDCDCM/DMFHigh
Secondary AmineDCC/EDCDCM/DMFGood to High

Yields are generally good for this type of reaction but are substrate-dependent.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Purification start Dissolve this compound and Amine in Solvent add_coupling Add Coupling Agent at 0°C start->add_coupling react Stir overnight at RT add_coupling->react filter Filter By-products react->filter wash Wash with HCl, NaHCO₃, Brine filter->wash dry Dry and Concentrate wash->dry purify Recrystallize or Chromatograph dry->purify end end purify->end N-Substituted-4-Iodophenylacetamide

IV. Biological Significance and Signaling Pathways of Derived Pharmaceuticals

Pharmaceuticals derived from this compound, particularly NSAIDs like Diclofenac and Felbinac, primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.

COX Inhibition Pathway

The primary mechanism of action for these NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[6][7][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][9]

COX_Inhibition_Pathway cluster_nsaid NSAID Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins->GI_Protection NSAID Diclofenac / Felbinac (from this compound) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. Diclofenac is known to inhibit both COX-1 and COX-2.[6] While COX-2 is the primary target for anti-inflammatory effects, the inhibition of COX-1 can lead to gastrointestinal side effects.[6]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its dual reactivity allows for the construction of complex molecular architectures through a variety of chemical transformations. The protocols outlined in this document provide a foundation for the synthesis of key pharmaceutical intermediates, particularly for the development of non-steroidal anti-inflammatory drugs. The ability to perform cross-coupling, esterification, and amidation reactions makes this compound an essential tool for medicinal chemists and drug development professionals.

References

Application Notes and Protocols: 4-Iodophenylacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-iodophenylacetic acid as a fundamental building block in organic synthesis. Its unique structure, featuring both a reactive iodine atom and a carboxylic acid moiety, makes it an invaluable precursor for a wide range of molecular architectures, particularly in the development of pharmaceuticals and advanced materials.

Introduction

This compound is a highly versatile intermediate in organic synthesis.[1][2] The presence of the iodine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon bonds.[1][2] The acetic acid functional group provides a secondary point for modification, such as amidation or esterification, further expanding its synthetic utility.[2] This dual functionality makes this compound a strategic choice for the synthesis of complex molecules, including bioactive compounds like anti-inflammatory and analgesic agents.[3]

Key Applications
  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0), making this compound an excellent substrate for various cross-coupling reactions. This reactivity allows for the straightforward synthesis of substituted phenylacetic acid derivatives.

  • Synthesis of Bioactive Molecules: this compound is a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The biphenylacetic acid scaffold, readily accessible through Suzuki-Miyaura coupling, is a common feature in many anti-inflammatory compounds.

  • Development of Advanced Materials: The rigid aromatic structures that can be synthesized from this compound are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and specialized polymers.

Experimental Protocols and Data

The following sections provide detailed protocols for key reactions involving this compound. The quantitative data is summarized in tables for easy comparison.

Suzuki-Miyaura Coupling: Synthesis of Biphenylacetic Acid Derivatives

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. Using this compound, a variety of biphenylacetic acid derivatives can be synthesized, which are precursors to potent anti-inflammatory drugs.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic acid, Pd catalyst, and Base in a flask solvent Add Solvent (e.g., Toluene/Water) reagents->solvent degas Degas with an inert gas (Ar or N2) solvent->degas heat Heat the mixture (e.g., 80-100 °C) degas->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Acidify and perform liquid-liquid extraction cool->extract purify Purify by recrystallization or column chromatography extract->purify final_product final_product purify->final_product Pure Biphenylacetic Acid Derivative Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition (R-I) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation cu_acetylide Cu(I)-C≡CR' pd_alkynyl->pd0 Reductive Elimination (R-C≡CR') cu_i Cu(I) cu_i->cu_acetylide + H-C≡CR' + Base cu_acetylide->cu_i Transmetalation to Pd Heck_Reaction reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 + Alkene reactant2->catalyst product Stilbene Derivative catalyst->product COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biphenyl_Derivative Biphenylacetic Acid Derivative (e.g., from 4-IPA) Biphenyl_Derivative->COX_Enzymes Inhibition

References

Application Notes and Protocols for Radiolabeling 4-Iodophenylacetic Acid with Iodine-131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of 4-Iodophenylacetic acid with Iodine-131 ([¹³¹I]I-PAA). The protocols are designed to guide researchers in the synthesis of this radiolabeled compound for preclinical and clinical research applications.

Introduction

This compound is a derivative of phenylacetic acid that has been investigated for its potential as a radiopharmaceutical agent. Labeling with Iodine-131 (¹³¹I), a radionuclide that emits both beta particles and gamma radiation, allows for both therapeutic applications and in vivo imaging using Single Photon Emission Computed Tomography (SPECT). This document outlines two common methods for the radioiodination of this compound: Isotope Exchange and Electrophilic Substitution using an oxidizing agent.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the radiolabeling of this compound with ¹³¹I via the isotope exchange method.[1][2]

ParameterValueMethod of AnalysisReference
Radiochemical Yield53 ± 6 %HPLC[1][2]
Radiochemical Purity97.8 ± 1.2 %HPLC[1][2]

Experimental Protocols

Two primary methods for the radiolabeling of this compound with Iodine-131 are presented below. The choice of method may depend on the desired specific activity, available starting materials, and the sensitivity of the compound to oxidation.

Method 1: Isotope Exchange

This method involves the exchange of a non-radioactive iodine atom on the this compound molecule with a radioactive ¹³¹I atom. This is a direct labeling method that has been successfully applied to this compound.[1][2]

Materials:

  • This compound (precursor)

  • Sodium Iodide [¹³¹I] solution (Na¹³¹I) in 0.1 M NaOH

  • Reaction vial (e.g., 2 mL glass vial)

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Quality control system (e.g., Radio-TLC scanner or HPLC with a radiation detector)

Protocol:

  • Preparation of Reagents:

    • Dissolve a known quantity of this compound in a suitable solvent (e.g., ethanol (B145695) or a buffer solution). The concentration will depend on the desired scale of the reaction.

  • Radiolabeling Reaction:

    • To a reaction vial, add the solution of this compound.

    • Carefully add the desired activity of Na¹³¹I solution.

    • Seal the vial and place it in a heating block or oil bath.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) with constant stirring. The optimal temperature and reaction time should be determined empirically but can range from 30 minutes to several hours.

  • Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the [¹³¹I]I-PAA from unreacted ¹³¹I and other impurities using a suitable method, such as reversed-phase HPLC. A C18 column is often suitable for this purpose. The mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) should be optimized to achieve good separation.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or analytical HPLC with a radiation detector.[3] The radiochemical purity should be ≥ 95%.[4]

    • Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity of ¹³¹I used.

Method 2: Electrophilic Substitution (using Chloramine-T or Iodogen)

This method involves the oxidation of radioiodide (¹³¹I⁻) to an electrophilic species (e.g., ¹³¹I⁺) which then substitutes a hydrogen atom on a precursor molecule. For this compound, a suitable precursor would be phenylacetic acid itself or an activated derivative. This is a common and versatile method for radioiodination.[5][6][7]

Materials:

  • Phenylacetic acid (or a suitable activated precursor)

  • Sodium Iodide [¹³¹I] solution (Na¹³¹I) in 0.1 M NaOH

  • Oxidizing agent:

    • Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water) or

    • Iodogen-coated reaction vials (prepared by evaporating a solution of Iodogen in a suitable organic solvent)

  • Quenching solution (e.g., sodium metabisulfite (B1197395) solution, 2 mg/mL in water)

  • Phosphate (B84403) buffer (pH 7.4)

  • Purification and quality control systems as described in Method 1.

Protocol:

  • Preparation of Reagents and Reaction Vial:

    • Dissolve phenylacetic acid in phosphate buffer (pH 7.4).

    • If using Chloramine-T, prepare a fresh solution.

    • If using Iodogen, prepare Iodogen-coated vials in advance.

  • Radiolabeling Reaction:

    • To the reaction vial (containing the precursor in buffer), add the Na¹³¹I solution.

    • For Chloramine-T method: Add a small volume of the Chloramine-T solution to initiate the reaction. The amount of Chloramine-T should be optimized to be sufficient for oxidation without causing significant degradation of the precursor.

    • For Iodogen method: The reaction is initiated by adding the precursor and radioiodide solution to the Iodogen-coated vial.

    • Allow the reaction to proceed at room temperature for a specific time (typically 5-30 minutes), with occasional gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding an excess of the quenching solution (sodium metabisulfite) to reduce any unreacted oxidizing agent and radioiodine.

  • Purification and Quality Control:

    • Follow the same purification and quality control procedures as described in Method 1 (Section 3.1, steps 3 and 4).

Visualizations

Experimental Workflow: Radiolabeling via Isotope Exchange

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification cluster_qc Quality Control reagents Prepare 4-Iodophenylacetic acid and Na¹³¹I solutions mix Mix reagents in reaction vial reagents->mix heat Heat and stir (e.g., 100-150°C) mix->heat cool Cool reaction mixture heat->cool hplc Purify via HPLC cool->hplc analysis Analyze radiochemical purity (radio-TLC/HPLC) hplc->analysis yield Calculate radiochemical yield analysis->yield

Caption: Workflow for Isotope Exchange Radiolabeling.

Logical Relationship: Comparison of Radiolabeling Methods

G cluster_methods Radiolabeling Methods cluster_pros_iso Advantages cluster_cons_iso Considerations cluster_pros_elec Advantages cluster_cons_elec Considerations isotope_exchange Isotope Exchange pros_iso1 Direct labeling isotope_exchange->pros_iso1 pros_iso2 Potentially milder (no oxidizing agent) isotope_exchange->pros_iso2 cons_iso1 May require harsher conditions (heat) isotope_exchange->cons_iso1 cons_iso2 Lower specific activity isotope_exchange->cons_iso2 electrophilic_sub Electrophilic Substitution pros_elec1 High specific activity electrophilic_sub->pros_elec1 pros_elec2 Milder temperature conditions electrophilic_sub->pros_elec2 cons_elec1 Use of oxidizing agents (potential for side reactions) electrophilic_sub->cons_elec1 cons_elec2 Requires quenching step electrophilic_sub->cons_elec2

Caption: Comparison of Radiolabeling Methodologies.

Safety Precautions

All work with Iodine-131 must be conducted in a designated radiochemistry laboratory equipped with appropriate shielding (e.g., lead bricks) and ventilation (e.g., fume hood). Personnel must wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves. Radiation exposure should be monitored with personal dosimeters. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodophenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and suitable technique for separating and quantifying this compound and its potential impurities. This document provides detailed protocols for three distinct HPLC methods that can be employed as starting points for the development and validation of a robust purity analysis assay. The methods vary in stationary and mobile phase composition to offer different selectivity profiles for optimal separation.

Principle of Analysis

Reversed-Phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18, C8, or Phenyl) is used with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). This compound and its related substances are introduced into the system and partitioned between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. The separated components are detected by a UV detector, and the resulting peak areas are used to calculate the purity of the analyte.

Proposed HPLC Methods for Purity Analysis

The following table summarizes three potential starting methods for the purity analysis of this compound. These methods are adapted from established protocols for structurally similar aromatic and halogenated compounds.

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Ion-Pairing C8
Stationary Phase C18 (L1), 5 µm, 4.6 x 150 mmPhenyl-Hexyl (L11), 3.5 µm, 4.6 x 100 mmC8 (L7), 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid5 mM Sodium Hexanesulfonate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanolAcetonitrile
Elution Mode IsocraticGradientIsocratic
Composition 65:35 (A:B)50% B to 95% B over 10 min50:50 (A:B)
Flow Rate 1.0 mL/min1.

Application Notes and Protocols: The Role of 4-Iodophenylacetic Acid in the Development of Analgesic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Iodophenylacetic acid (4-IPA) as a key intermediate in the synthesis and development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The protocols outlined below describe a potential synthetic route to a novel analgesic candidate derived from 4-IPA, followed by standard in vitro and in vivo assays for evaluating its efficacy.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of more complex, biologically active molecules.[1] Its aryl iodide moiety makes it an excellent substrate for various cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, which are instrumental in the synthesis of diarylamine structures.[2][3] This structural motif is characteristic of several potent NSAIDs, including diclofenac (B195802).[4][5] The protocols detailed herein are for the hypothetical synthesis of a novel diclofenac analog, "Iodo-clofenac," starting from 4-IPA, and its subsequent evaluation for analgesic and anti-inflammatory properties.

Section 1: Synthesis of a Novel Analgesic Candidate from this compound

This section outlines a hypothetical two-step synthesis of "Iodo-clofenac," an analog of diclofenac, using this compound as the starting material. The proposed synthetic route involves an initial esterification of 4-IPA followed by a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1.1: Esterification of this compound

Objective: To protect the carboxylic acid moiety of 4-IPA as a methyl ester to prevent side reactions during the subsequent C-N coupling step.

Materials:

  • This compound (4-IPA)

  • Methanol (B129727) (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-iodophenyl)acetate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-IPA This compound Dissolve Dissolve 4-IPA in Methanol 4-IPA->Dissolve MeOH Methanol MeOH->Dissolve H2SO4 Sulfuric Acid (cat.) Add_Acid Add H₂SO₄ H2SO4->Add_Acid Dissolve->Add_Acid Reflux Reflux for 4-6h Add_Acid->Reflux Evaporate Evaporate excess Methanol Reflux->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Wash Wash with NaHCO₃, H₂O, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Ester Methyl 2-(4-iodophenyl)acetate Concentrate->Ester

Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To couple methyl 2-(4-iodophenyl)acetate with 2,6-dichloroaniline (B118687) to form the diarylamine core of "Iodo-clofenac."

Materials:

  • Methyl 2-(4-iodophenyl)acetate (from Protocol 1.1)

  • 2,6-dichloroaniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Toluene (B28343) (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 2-(4-iodophenyl)acetate (1.0 eq), 2,6-dichloroaniline (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and potassium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the methyl ester of "Iodo-clofenac."

  • Hydrolyze the ester using a standard procedure (e.g., with LiOH in THF/water) to yield the final product, "Iodo-clofenac."

Section 2: In Vitro Evaluation of Analgesic Activity

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis.[6] This section details the protocol for an in vitro assay to determine the inhibitory activity of "Iodo-clofenac" against COX-1 and COX-2.

Protocol 2.1: In Vitro COX Inhibition Assay

Objective: To determine the IC₅₀ values of "Iodo-clofenac" for COX-1 and COX-2 enzymes.

Materials:

  • "Iodo-clofenac"

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Hematin (co-factor)

  • Tris-HCl buffer (pH 8.0)

  • DMSO (for dissolving test compound)

  • Epinephrine

  • LC-MS/MS system for PGE₂ quantification

  • 96-well plates

  • Incubator

Procedure:

  • Prepare stock solutions of "Iodo-clofenac" and reference compounds (e.g., diclofenac, celecoxib) in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, hematin, and epinephrine.

  • Add the COX-1 or COX-2 enzyme solution to the wells and incubate for 2 minutes at room temperature.

  • Add various concentrations of "Iodo-clofenac" or reference compounds to the wells and pre-incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and incubate for a further 10-20 minutes at 37 °C.

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

Data Presentation: In Vitro COX Inhibition

The results of the COX inhibition assay can be summarized in a table for easy comparison with standard NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
"Iodo-clofenac" Experimental ValueExperimental ValueCalculated Value
Diclofenac4.8020.8225.84
Ibuprofen14.93440.04
Celecoxib9.40.08117.5
Indomethacin0.092.40.04

Note: IC₅₀ values for reference compounds are illustrative and sourced from various publications.[6][7][8]

Section 3: In Vivo Evaluation of Analgesic Efficacy

Following promising in vitro results, the analgesic effects of "Iodo-clofenac" should be evaluated in animal models of pain. The acetic acid-induced writhing test is a common model for assessing peripherally acting analgesics, while the hot plate test is used for centrally acting analgesics.

Protocol 3.1: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of "Iodo-clofenac" by quantifying the reduction in visceral pain responses.

Materials:

  • Male ICR or Swiss albino mice (20-25 g)

  • "Iodo-clofenac"

  • Acetic acid solution (0.6-1% in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard analgesic (e.g., Diclofenac)

  • Observation chambers

Procedure:

  • Divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and at least three dose levels of "Iodo-clofenac."

  • Administer the vehicle, standard drug, or "Iodo-clofenac" orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally (10 mL/kg).

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10-15 minutes.

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of analgesic protection using the formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 3.2: Hot Plate Test in Rats

Objective: To assess the central analgesic activity of "Iodo-clofenac" by measuring the reaction time to a thermal stimulus.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • "Iodo-clofenac"

  • Hot plate apparatus with adjustable temperature (e.g., 55 ± 0.5 °C)

  • Vehicle

  • Standard central analgesic (e.g., Morphine)

  • Animal enclosure for observation

Procedure:

  • Acclimatize the rats to the testing room and apparatus.

  • Measure the baseline latency to a pain response (paw licking, jumping) by placing each rat on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Administer the vehicle, standard drug, or "Iodo-clofenac" to different groups of rats.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each rat back on the hot plate and record the latency to the pain response.

  • Calculate the percentage of Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Data Presentation: In Vivo Analgesic Efficacy

The results from the in vivo assays can be tabulated to show the dose-dependent effects of the novel compound.

Table 3.1: Acetic Acid-Induced Writhing Test Results

TreatmentDose (mg/kg, p.o.)Mean No. of Writhes (± SEM)% Protection
Vehicle-Experimental Value-
"Iodo-clofenac" 10Experimental ValueCalculated Value
30Experimental ValueCalculated Value
100Experimental ValueCalculated Value
Diclofenac10Experimental ValueCalculated Value

Table 3.2: Hot Plate Test Results

TreatmentDose (mg/kg, p.o.)Peak % MPE (at time)
Vehicle-Experimental Value
"Iodo-clofenac" 10Experimental Value
30Experimental Value
100Experimental Value
Morphine5Experimental Value

Note: ED₅₀ values for various NSAIDs in the writhing test have been reported, providing a benchmark for efficacy. For example, the ED₅₀ for diclofenac can be in the range of 5-10 mg/kg depending on the specific protocol.[1]

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of novel analgesic compounds, particularly those with a diarylamine scaffold similar to diclofenac. The protocols provided offer a clear pathway for the synthesis and subsequent in vitro and in vivo evaluation of such compounds. By systematically assessing COX inhibition and analgesic efficacy in established animal models, researchers can effectively screen and develop new drug candidates for the management of pain and inflammation.

References

Application Notes and Protocols: 4-Iodophenylacetic Acid in Agrochemical and Dyestuff Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 4-Iodophenylacetic acid as a key intermediate in the synthesis of agrochemicals, specifically plant growth regulators, and in the manufacturing of dyestuffs. This document includes experimental protocols, quantitative data, and logical workflow diagrams to guide researchers in these applications.

Agrochemical Applications: Synthesis of 4-Iodophenoxyacetic Acid (a Plant Growth Regulator)

This compound itself is not directly used as a plant growth regulator. However, its derivative, 4-Iodophenoxyacetic acid , is a known auxin-type plant growth regulator that can promote cell division and differentiation, leading to increased fruit set and yield in various crops. The synthesis of 4-Iodophenoxyacetic acid involves the preparation of a 4-iodophenol (B32979) intermediate, which can be synthesized from precursors like 4-aminophenol (B1666318). This is then followed by a Williamson ether synthesis.

Synthesis of 4-Iodophenol Intermediate

A common route to 4-iodophenol is through the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with an iodide salt.

Experimental Protocol: Synthesis of 4-Iodophenol

Materials:

Procedure: [1]

  • In a flask, dissolve 109 g (1 mole) of 4-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 65 mL of concentrated sulfuric acid.

  • Cool the mixture to 0 °C in a freezing bath.

  • Slowly add a solution of 72 g (1 mole) of 95% sodium nitrite in 150 mL of water over one hour with constant stirring, maintaining the temperature at 0 °C.

  • Continue stirring for an additional 20 minutes, then add another 20 mL of concentrated sulfuric acid.

  • Pour the resulting diazonium salt solution into an ice-cold solution of 200 g (1.2 moles) of potassium iodide in 200 mL of water.

  • After a few minutes, add 1 g of copper bronze with continued stirring and slowly warm the solution on a water bath to 75–80 °C until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature. The product, 4-iodophenol, will separate as a dark oil.

  • Extract the mixture three times with 165 mL portions of chloroform.

  • Wash the combined chloroform extracts with a dilute sodium thiosulfate solution.

  • Remove the chloroform by distillation on a water bath.

  • Distill the residue under reduced pressure, collecting the fraction at 138–140 °C/5 mm Hg.

  • Recrystallize the distilled product from approximately 2 L of ligroin (b.p. 90–110 °C) to obtain colorless crystals of 4-iodophenol.

Yield: 153–159 g (69–72% of the theoretical amount).[1] Melting Point: 94 °C.[1]

Synthesis of 4-Iodophenoxyacetic Acid via Williamson Ether Synthesis

This synthesis involves the reaction of the sodium salt of 4-iodophenol (an alkoxide) with chloroacetic acid.

Experimental Protocol: Synthesis of 4-Iodophenoxyacetic Acid

Materials:

  • 4-Iodophenol

  • Sodium Hydroxide (B78521) (NaOH)

  • Chloroacetic Acid (ClCH₂COOH)

  • Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Water

Procedure: (Adapted from a similar synthesis of 4-methylphenoxyacetic acid)

  • In a round-bottom flask, dissolve a specific molar amount of 4-iodophenol in an aqueous solution of sodium hydroxide to form the sodium 4-iodophenoxide salt.

  • To this solution, add a slight molar excess of chloroacetic acid.

  • Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.

  • After cooling, dilute the mixture with water and acidify with 6M HCl until the solution is acidic to litmus (B1172312) paper.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the ether layer with water and then extract with a saturated sodium bicarbonate solution to separate the acidic product into the aqueous layer.

  • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the 4-Iodophenoxyacetic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.

Logical Workflow for 4-Iodophenoxyacetic Acid Synthesis

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Iodophenol cluster_step2 Step 2: Williamson Ether Synthesis A 4-Aminophenol B Diazotization (NaNO₂, H₂SO₄, 0°C) A->B C Diazonium Salt B->C D Reaction with KI (Sandmeyer-type) C->D E 4-Iodophenol D->E F 4-Iodophenol G Deprotonation (NaOH) F->G H Sodium 4-Iodophenoxide G->H J Nucleophilic Substitution (SN2 Reaction) H->J I Chloroacetic Acid I->J K 4-Iodophenoxyacetic Acid J->K

Caption: Synthesis of 4-Iodophenoxyacetic Acid.

Application Data of Phenoxyacetic Acid-type Plant Growth Regulators
CropPlant Growth RegulatorConcentrationObserved EffectReference
Tomato4-Chlorophenoxyacetic acid (4-CPA)75 ppm32.19% increase in fruit set; 64.99% increase in tomato yield.[2]
Tomato4-Chlorophenoxyacetic acid (4-CPA)80 ppm51.1% and 79% increase in early yield per plant in two consecutive seasons.[3]
Mango ('Keitt')4-Chlorophenoxyacetic acid (4-CPA)10 mg/L or 20 mg/LIncreased fruit set, retention, yield, fruit weight, and size.[4]
Rice ('BRRI dhan-29')Naphthalene acetic acid (NAA)100 ppm27.67% increase in grain yield per plant.[5][6]
CottonIndole Acetic Acid (IAA) & Kinetin50 ppm IAA + 25 or 50 ppm KinetinSignificant increase in plant growth parameters.[7]
Wheat2,4-Dichlorophenoxyacetic acid (2,4-D)48, 96, 240 ppmImpaired nutrient uptake.[8]

Dyestuff Manufacturing: Synthesis of Azo Dyes from this compound

This compound can serve as a precursor for the synthesis of azo dyes. The synthetic route involves the conversion of this compound to 4-aminophenylacetic acid, which is then diazotized and coupled with a suitable aromatic compound to form the azo dye.

Synthesis of 4-Aminophenylacetic Acid Intermediate

The conversion of this compound to 4-aminophenylacetic acid can be achieved through modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, using an ammonia (B1221849) equivalent.

Conceptual Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Ammonia source (e.g., Benzophenone (B1666685) imine followed by hydrolysis, or ammonia gas)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure: (General procedure for Buchwald-Hartwig amination)[9][10][11]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the palladium catalyst, and the phosphine ligand.

  • Add the base and the ammonia source.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary reaction time (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture and quench with water.

  • If a protecting group like benzophenone imine is used, hydrolyze it with an acid to reveal the primary amine.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization to obtain 4-aminophenylacetic acid.

AzoDyeSynthesis cluster_step1 Step 1: Amination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Azo Coupling A This compound B Buchwald-Hartwig or Ullmann Coupling A->B C 4-Aminophenylacetic Acid B->C D 4-Aminophenylacetic Acid E NaNO₂, HCl 0-5°C D->E F Diazonium Salt E->F G Diazonium Salt I Azo Coupling Reaction G->I H Coupling Agent (e.g., Naphthol) H->I J Azo Dye I->J

References

Application Notes and Protocols for Investigating Biological Pathways with 4-Iodophenylacetic Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylacetic acid (4-IPA) is a versatile organic compound utilized as a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1][2] Its structural similarity to phenylacetic acid and other NSAIDs suggests its potential role as an inhibitor of enzymes involved in inflammatory pathways. These application notes provide a comprehensive guide for researchers to utilize 4-IPA as a chemical probe to investigate the cyclooxygenase (COX) pathway, a critical biological cascade in inflammation and pain signaling.

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923).[3][4] Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. By using 4-IPA as a probe, researchers can elucidate the specific interactions and inhibitory effects on these key enzymes, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutic agents.

Biological Pathway of Interest: Prostaglandin (B15479496) Synthesis

The synthesis of prostaglandins from arachidonic acid is a well-characterized pathway central to the inflammatory response. The key enzymes in this pathway are COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[5]

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Prostacyclins->Inflammation IPA This compound IPA->COX1 IPA->COX2

Figure 1: Prostaglandin Synthesis Pathway and Point of Inhibition by 4-IPA.

Quantitative Data Summary

The inhibitory potential of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data, which would need to be determined experimentally using the protocols outlined below. For comparison, IC50 values for well-characterized NSAIDs are often in the micromolar to nanomolar range.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound To be determinedTo be determinedTo be determined
Ibuprofen~13~370~0.035
Celecoxib~15~0.04~375

Note: The IC50 values for Ibuprofen and Celecoxib are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

The following protocols provide detailed methodologies for determining the inhibitory activity of this compound on COX-1 and COX-2.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. The peroxidase activity is monitored by the oxidation of a chromogenic substrate.

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of COX-1 and COX-2 enzymes in COX Assay Buffer.

    • Prepare a working solution of Hemin in COX Assay Buffer.

    • Prepare a working solution of Arachidonic acid in ethanol.

    • Prepare a working solution of TMPD in COX Assay Buffer.

  • Assay Setup:

    • Add 140 µL of COX Assay Buffer, 10 µL of Hemin solution, and 10 µL of either COX-1 or COX-2 enzyme solution to each well of a 96-well plate.

    • Add 10 µL of various concentrations of this compound solution to the test wells. For control wells, add 10 µL of the solvent.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of TMPD working solution followed by 10 µL of Arachidonic Acid working solution to all wells.

    • Immediately measure the absorbance at 590 nm in a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of 4-IPA.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the 4-IPA concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay measures the ability of 4-IPA to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of its activity.

Materials:

  • Cell line capable of producing prostaglandins (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in cell culture medium.

    • Treat the cells with the different concentrations of 4-IPA for 1-2 hours.

  • Stimulation:

    • Induce prostaglandin synthesis by adding an inflammatory stimulus (e.g., LPS) to the cells.

    • Incubate the cells for a specified period (e.g., 24 hours) to allow for PGE2 production.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of 4-IPA compared to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the 4-IPA concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing potential COX inhibitors like this compound.

COX_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Primary_Assay Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination Cellular_PGE2_Assay Cell-Based PGE2 Production Assay IC50_Determination->Cellular_PGE2_Assay Toxicity_Assay Cytotoxicity Assessment Cellular_PGE2_Assay->Toxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Toxicity_Assay->SAR_Studies In_Vivo_Studies In Vivo Efficacy and Safety Studies SAR_Studies->In_Vivo_Studies

Figure 2: Workflow for Screening and Characterizing COX Inhibitors.

Conclusion

This compound presents a valuable tool for investigating the cyclooxygenase pathway and its role in inflammation. The provided protocols offer a robust framework for determining its inhibitory activity against COX-1 and COX-2. By systematically applying these methodologies, researchers can gain crucial insights into the mechanism of action of this and similar compounds, paving the way for the development of more effective and selective anti-inflammatory therapies. It is important to note that while the structural characteristics of 4-IPA strongly suggest its role as a COX inhibitor, direct experimental validation of its IC50 values is essential for a comprehensive understanding of its potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Iodophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and reliable methods for the synthesis of this compound are:

  • The Sandmeyer Reaction: This method involves the diazotization of 4-aminophenylacetic acid followed by a reaction with an iodide salt, typically potassium iodide. This is a classic and widely used method for introducing iodine to an aromatic ring.[1][2]

  • Hydrolysis of 4-Iodobenzyl Cyanide: This is a straightforward two-step process. It begins with the synthesis of 4-iodobenzyl cyanide, which is then hydrolyzed under acidic or basic conditions to yield this compound.[3]

Q2: Which synthesis method typically provides a higher yield?

A2: While yields are highly dependent on reaction conditions and laboratory technique, the hydrolysis of 4-iodobenzyl cyanide often results in high yields, with analogous reactions for similar compounds reporting yields in the range of 80-95%.[3][4] The Sandmeyer reaction is also effective, but can be more susceptible to side reactions that may lower the overall yield.

Q3: What are the key starting materials for these syntheses?

A3: For the Sandmeyer reaction, the primary starting material is 4-aminophenylacetic acid. For the hydrolysis route, the synthesis typically starts from 4-iodotoluene, which is first converted to 4-iodobenzyl bromide and then to 4-iodobenzyl cyanide.[5]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying crude this compound is recrystallization. Suitable solvents for recrystallization include hot water or aqueous ethanol. The purified product should appear as white to off-white crystals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Sandmeyer Reaction Route

Q: My Sandmeyer reaction produced a low yield of this compound and a significant amount of dark, tar-like byproduct. What went wrong?

A: The formation of tarry byproducts in a Sandmeyer reaction is often due to the decomposition of the diazonium salt. Here are some potential causes and solutions:

  • Temperature Control: The diazotization step (formation of the diazonium salt from 4-aminophenylacetic acid and a nitrite (B80452) source) is critical and must be performed at a low temperature, typically 0-5 °C. If the temperature rises, the diazonium salt can decompose prematurely.

  • Slow Addition of Reagents: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of 4-aminophenylacetic acid to maintain a low temperature and prevent localized overheating.

  • Purity of Starting Material: Ensure that the starting 4-aminophenylacetic acid is of high purity. Impurities can lead to side reactions and decomposition.

Q: My final product is contaminated with 4-hydroxyphenylacetic acid. How can I prevent this side reaction?

A: The formation of 4-hydroxyphenylacetic acid is a common side reaction in Sandmeyer reactions where water acts as a nucleophile, displacing the diazonium group. To minimize this:

  • Control Reaction Conditions: Ensure that the reaction mixture remains strongly acidic during diazotization.

  • Use of Iodide: A high concentration of potassium iodide should be used to ensure that the iodide ion is the primary nucleophile attacking the diazonium salt.

Q: I observed the formation of biaryl byproducts. What causes this and how can it be minimized?

A: The Sandmeyer reaction can proceed through a radical mechanism, which can lead to the formation of biaryl byproducts.[1][2] While often a minor side product, its formation can be influenced by the reaction conditions. Using a copper catalyst (though not always necessary for iodination) can sometimes influence the reaction pathway. For iodination, a metal-free reaction with potassium iodide is common and may reduce such side products.[6]

Hydrolysis of 4-Iodobenzyl Cyanide Route

Q: The hydrolysis of 4-iodobenzyl cyanide is incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?

A: Incomplete hydrolysis can be addressed by modifying the reaction conditions:

  • Reaction Time and Temperature: Ensure that the reaction is refluxed for a sufficient amount of time. Depending on the strength of the acid or base used, this can range from a few hours to overnight.

  • Concentration of Acid/Base: Using a more concentrated acid (like a mixture of sulfuric acid and water) or base solution can increase the rate of hydrolysis.[3]

  • Stirring: Vigorous stirring is important, especially in a biphasic reaction mixture, to ensure adequate mixing of the reactants.

Q: During the workup, my product is difficult to precipitate or crystallize. What should I do?

A: Difficulty in precipitation or crystallization can be due to several factors:

  • pH Adjustment: When acidifying the reaction mixture after basic hydrolysis, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate and precipitate the carboxylic acid.

  • Cooling: Cooling the solution in an ice bath after acidification can promote crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the solution can initiate crystallization.

Data Presentation

The following table summarizes typical yields for the synthesis of phenylacetic acid derivatives through the hydrolysis of the corresponding benzyl (B1604629) cyanides, which can be considered analogous to the synthesis of this compound.

Starting MaterialProductReagentsYieldReference
Benzyl CyanidePhenylacetic AcidH₂SO₄, H₂O~80%[3]
3-Iodophenylacetonitrile3-Iodophenylacetic AcidNaOH, H₂O83%[4]

Experimental Protocols

Method 1: Sandmeyer Reaction of 4-Aminophenylacetic Acid

Materials:

  • 4-Aminophenylacetic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-aminophenylacetic acid in dilute hydrochloric acid or sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of sodium nitrite in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the chilled 4-aminophenylacetic acid solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate to remove any acidic impurities.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from hot water or aqueous ethanol.

Method 2: Hydrolysis of 4-Iodobenzyl Cyanide

Materials:

  • 4-Iodobenzyl cyanide

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Concentrated Hydrochloric Acid (for workup if using NaOH)

Procedure (Acid-Catalyzed Hydrolysis):

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-iodobenzyl cyanide, water, and concentrated sulfuric acid. A typical ratio is 1 part cyanide to approximately 1.2 parts sulfuric acid and 1.6 parts water by volume.[3]

  • Hydrolysis:

    • Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction mixture will become homogeneous as the reaction progresses.

  • Work-up and Purification:

    • After the reflux is complete, cool the reaction mixture slightly and pour it over crushed ice with stirring.

    • The this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • For further purification, recrystallize the crude product from hot water.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting.

G cluster_sandmeyer Workflow for Sandmeyer Synthesis start 4-Aminophenylacetic Acid in Acid diazotization Diazotization (NaNO₂, 0-5 °C) start->diazotization Slow addition diazonium Diazonium Salt Solution diazotization->diazonium iodination Addition to KI Solution diazonium->iodination Slow addition decomposition Warm to Decompose iodination->decomposition N₂ evolution workup Extraction & Purification decomposition->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

G cluster_hydrolysis Workflow for Hydrolysis Synthesis start 4-Iodobenzyl Cyanide hydrolysis Acid Hydrolysis (H₂SO₄/H₂O, Reflux) start->hydrolysis precipitation Pour onto Ice hydrolysis->precipitation filtration Filter & Wash precipitation->filtration recrystallization Recrystallize filtration->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

G cluster_troubleshooting Troubleshooting Low Yield in Sandmeyer Reaction low_yield Low Yield or Tar Formation temp_check Was diazotization temp. kept at 0-5 °C? low_yield->temp_check addition_check Was NaNO₂ added slowly? temp_check->addition_check Yes solution_temp Solution: Maintain low temp with ice-salt bath. temp_check->solution_temp No purity_check Was starting material pure? addition_check->purity_check Yes solution_addition Solution: Ensure slow, dropwise addition of nitrite. addition_check->solution_addition No solution_purity Solution: Recrystallize starting material before use. purity_check->solution_purity No

Caption: A logical flowchart for troubleshooting low yields in the Sandmeyer synthesis.

References

Overcoming solubility issues of 4-Iodophenylacetic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodophenylacetic acid (4-IPA). Our goal is to help you overcome common challenges, particularly those related to its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-IPA)?

A1: this compound is a versatile intermediate used in organic synthesis and pharmaceutical development.[1] It is a derivative of phenylacetic acid with an iodine atom at the para position of the benzene (B151609) ring. Its chemical formula is C₈H₇IO₂, and it has a molecular weight of approximately 262.04 g/mol .[2] 4-IPA is typically a white to off-white crystalline powder and is noted to be insoluble in water.[1]

Q2: What are the primary applications of 4-IPA in research?

A2: 4-IPA serves as a crucial building block in the synthesis of more complex molecules. It is frequently used in pharmaceutical research for the development of new drugs. One notable application is in Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds.

Q3: What are the main safety precautions when handling 4-IPA?

A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] When handling 4-IPA, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

Q4: Why is 4-IPA difficult to dissolve in aqueous solutions?

A4: 4-IPA is a hydrophobic molecule with a pKa of approximately 4.178.[1] Its low solubility in water is due to the nonpolar nature of the iodophenyl group. As a weak acid, its solubility is also highly dependent on the pH of the solution.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: 4-IPA is not dissolving in my aqueous buffer.

This is a common issue due to the inherent low aqueous solubility of 4-IPA. Here are a few approaches to address this problem, ranging from simple pH adjustments to the use of co-solvents.

Solution 1: pH Adjustment

As a weak acid, the solubility of 4-IPA can be significantly increased by raising the pH of the aqueous medium above its pKa. At a higher pH, 4-IPA will be deprotonated to its more soluble salt form.

Experimental Protocols

Protocol 1: Solubilization of 4-IPA using pH Adjustment

This protocol describes how to prepare an aqueous stock solution of this compound by converting it to its more soluble salt form through pH adjustment.

Materials:

  • This compound (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired aqueous buffer

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of 4-IPA powder.

  • Add the 4-IPA to a beaker containing the desired volume of water or buffer.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding NaOH until the 4-IPA is fully dissolved and the pH is approximately 2 units above the pKa of 4-IPA (~pH 6.2).

  • Once dissolved, the pH can be carefully adjusted to the desired final pH for your experiment. Be aware that lowering the pH back towards the pKa may cause precipitation.

  • Transfer the solution to a volumetric flask and bring it to the final volume with your solvent.

  • Sterile filter the solution if required for cell culture applications.

Solution 2: Use of Co-solvents

For applications where pH modification is not suitable, organic co-solvents can be used to first dissolve 4-IPA before diluting it into your aqueous medium. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions.

Protocol 2: Preparation of a 4-IPA Stock Solution using a Co-solvent (DMSO)

This protocol details the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous media for experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of 4-IPA.

  • Place the 4-IPA into a sterile tube or vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex or sonicate the mixture until the 4-IPA is completely dissolved. Gentle warming may aid dissolution but should be done with caution.

  • Store the stock solution at an appropriate temperature (typically -20°C) in a tightly sealed, light-protected container.

  • When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound at Different pH Values

pHExpected SolubilityRationale
2.0Very Low4-IPA is fully protonated and in its least soluble form.
4.18 (pKa)Low50% of 4-IPA is in its protonated form and 50% is in its more soluble salt form.
6.0ModerateThe majority of 4-IPA is in its deprotonated, more soluble salt form.
7.4HighAt physiological pH, 4-IPA is predominantly in its highly soluble salt form.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing high-concentration stock solutions of hydrophobic compounds.
Ethanol (B145695)Moderate to HighA polar protic solvent that can dissolve 4-IPA. For a similar compound, 4-chlorophenylacetic acid, the solubility in ethanol is 100 mg/mL. For 4-bromophenylacetic acid, it is 50 mg/mL in 95% ethanol.
MethanolModerate to HighAnother polar protic solvent suitable for dissolving 4-IPA.

Visual Guides

The following diagrams illustrate the decision-making process for solubilizing 4-IPA.

G start Start: Need to dissolve 4-IPA in an aqueous medium check_ph Is the final pH of the experiment flexible? start->check_ph ph_adjust Yes: Use pH adjustment method (Protocol 1) check_ph->ph_adjust Yes no_ph_adjust No: pH must be fixed check_ph->no_ph_adjust No end_ph Prepare a stock solution at a higher pH and dilute ph_adjust->end_ph check_cosolvent Is a co-solvent compatible with the experiment? no_ph_adjust->check_cosolvent use_cosolvent Yes: Use a co-solvent like DMSO (Protocol 2) check_cosolvent->use_cosolvent Yes no_cosolvent No: Co-solvent is not an option check_cosolvent->no_cosolvent No end_cosolvent Prepare a concentrated stock in co-solvent and dilute use_cosolvent->end_cosolvent end_alternative Consider alternative formulation strategies (e.g., cyclodextrins, sonication) no_cosolvent->end_alternative

Caption: Decision workflow for selecting a solubilization method for 4-IPA.

G cluster_protocol1 Protocol 1: pH Adjustment Workflow p1_start Start: Weigh 4-IPA p1_suspend Suspend in aqueous buffer p1_start->p1_suspend p1_add_base Add 1 M NaOH dropwise while stirring p1_suspend->p1_add_base p1_monitor_ph Monitor pH p1_add_base->p1_monitor_ph p1_check_dissolution Is 4-IPA fully dissolved? p1_monitor_ph->p1_check_dissolution p1_check_dissolution->p1_add_base No p1_adjust_final_ph Adjust to final experimental pH p1_check_dissolution->p1_adjust_final_ph Yes p1_final_volume Bring to final volume p1_adjust_final_ph->p1_final_volume p1_end End: Solubilized 4-IPA solution p1_final_volume->p1_end

Caption: Step-by-step workflow for solubilizing 4-IPA via pH adjustment.

G cluster_protocol2 Protocol 2: Co-solvent Workflow p2_start Start: Weigh 4-IPA p2_add_dmso Add anhydrous DMSO p2_start->p2_add_dmso p2_dissolve Vortex or sonicate until fully dissolved p2_add_dmso->p2_dissolve p2_store Store stock solution at -20°C p2_dissolve->p2_store p2_dilute Dilute stock into final aqueous medium p2_store->p2_dilute p2_check_dmso Ensure final DMSO concentration is non-toxic to the system (<0.5%) p2_dilute->p2_check_dmso p2_end End: Working solution of 4-IPA p2_check_dmso->p2_end

Caption: Step-by-step workflow for preparing a 4-IPA solution using a co-solvent.

References

Side reactions and impurity profiling in 4-Iodophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Iodophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed information on side reactions and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Sandmeyer Reaction: This route typically starts from 4-aminophenylacetic acid, which undergoes diazotization followed by a reaction with an iodide salt.

  • Hydrolysis of 4-Iodobenzyl Cyanide: This method involves the hydrolysis of the corresponding benzyl (B1604629) cyanide derivative to the carboxylic acid.

  • Willgerodt-Kindler Reaction: This approach uses 4-iodoacetophenone as a starting material, which is converted to a thiomorpholide intermediate followed by hydrolysis.

Q2: What is this reddish-brown oil forming in my reaction mixture during the Sandmeyer reaction?

A2: The formation of a reddish-brown oil is a common observation in Sandmeyer reactions and is often due to the formation of azo compounds as byproducts. This can occur if the diazonium salt couples with other aromatic species present in the reaction mixture. To minimize this, ensure that the temperature is kept low (typically 0-5 °C) during the diazotization and subsequent reaction with the iodide source. Also, adding the diazonium salt solution slowly to the iodide solution can help to reduce the formation of these side products.[1]

Q3: My hydrolysis of 4-Iodobenzyl Cyanide is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis of 4-Iodobenzyl Cyanide, leaving residual nitrile, is a frequent issue. To promote complete conversion to this compound, consider the following:

  • Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can enhance the rate of hydrolysis.

  • Reagent Concentration: Using a higher concentration of the acid or base catalyst can also drive the reaction forward.

  • Phase Transfer Catalysis: For biphasic reactions, a phase transfer catalyst can improve the interaction between the reactants and increase the reaction rate.

Q4: I am observing a significant amount of a sulfur-containing impurity after my Willgerodt-Kindler reaction and subsequent hydrolysis. What is it and how can I remove it?

A4: The sulfur-containing impurity is likely the intermediate thioamide (4-iodophenylthioacetamide or its N-substituted derivative). Its presence indicates incomplete hydrolysis. To address this, you can re-subject the crude product to the hydrolysis conditions (e.g., reflux with aqueous acid or base) for an extended period. Purification of the final product can be achieved by recrystallization.

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction
Potential Cause Troubleshooting Step
Decomposition of Diazonium Salt Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Prepare the diazonium salt solution fresh and use it immediately.
Side Reactions (e.g., phenol (B47542) formation) Use a buffered acidic solution to maintain the optimal pH for diazonium salt stability. Ensure complete diazotization before adding the iodide source.
Suboptimal Iodide Source Potassium iodide (KI) is a common and effective iodide source. Ensure it is fully dissolved before the addition of the diazonium salt.
Loss of Product during Workup This compound has some solubility in water. Minimize the volume of aqueous solutions used during extraction and washing steps. Back-extraction of the aqueous layers with a suitable organic solvent can help recover the dissolved product.
Issue 2: Impurity Profile in Hydrolysis of 4-Iodobenzyl Cyanide
Observed Impurity Potential Source Mitigation and Removal
4-Iodobenzyl Cyanide (starting material) Incomplete hydrolysis.Increase reaction time, temperature, or concentration of the hydrolyzing agent. Purify the final product by recrystallization.
4-Iodophenylacetamide (amide intermediate) Incomplete hydrolysis.Re-subject the crude product to the hydrolysis conditions.
Polymeric byproducts Side reactions under harsh conditions.Optimize reaction conditions (temperature, time) to minimize byproduct formation. Purify via column chromatography if recrystallization is ineffective.
Issue 3: Challenges in the Willgerodt-Kindler Reaction
Problem Potential Cause Recommended Action
Low conversion of 4-iodoacetophenone Insufficient reaction time or temperature.Increase the reflux time or reaction temperature. Ensure an adequate amount of sulfur and amine (e.g., morpholine) are used.
Formation of multiple byproducts Complex reaction mechanism with several intermediates.[2]Careful control of reaction conditions is crucial. Purification of the intermediate thiomorpholide before hydrolysis can sometimes yield a cleaner final product.
Difficult hydrolysis of the thioamide The thioamide intermediate can be stable.Use a strong acid or base and ensure sufficient time for complete conversion to the carboxylic acid.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

  • Diazotization of 4-aminophenylacetic acid:

    • Dissolve 4-aminophenylacetic acid in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water-ethanol mixture or toluene).

Impurity Profiling: Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of this compound and its impurities.

Parameter Typical Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25-30 °C

Visualizations

Synthesis_Workflow cluster_sandmeyer Sandmeyer Route cluster_hydrolysis Hydrolysis Route cluster_wk Willgerodt-Kindler Route 4-Aminophenylacetic Acid 4-Aminophenylacetic Acid Diazonium Salt Diazonium Salt 4-Aminophenylacetic Acid->Diazonium Salt  NaNO2, H+   4-Iodophenylacetic Acid_S This compound Diazonium Salt->4-Iodophenylacetic Acid_S  KI   4-Iodobenzyl Cyanide 4-Iodobenzyl Cyanide 4-Iodophenylacetic Acid_H This compound 4-Iodobenzyl Cyanide->4-Iodophenylacetic Acid_H  H+ or OH-   4-Iodoacetophenone 4-Iodoacetophenone Thiomorpholide Intermediate Thiomorpholide Intermediate 4-Iodoacetophenone->Thiomorpholide Intermediate  S, Morpholine   4-Iodophenylacetic Acid_WK This compound Thiomorpholide Intermediate->4-Iodophenylacetic Acid_WK  Hydrolysis  

Caption: Common synthetic pathways to this compound.

Troubleshooting_Sandmeyer Low Yield Low Yield Decomposition Diazonium Salt Decomposition Low Yield->Decomposition SideReaction Side Reactions (e.g., Phenol, Azo Cpds) Low Yield->SideReaction WorkupLoss Product Loss during Workup Low Yield->WorkupLoss Maintain Low Temp (0-5 °C) Maintain Low Temp (0-5 °C) Decomposition->Maintain Low Temp (0-5 °C) Control pH Control pH SideReaction->Control pH Minimize Aqueous Volume Minimize Aqueous Volume WorkupLoss->Minimize Aqueous Volume

Caption: Troubleshooting low yields in the Sandmeyer synthesis.

Impurity_Analysis_Workflow Crude Product Crude Product Sample Prep Sample Preparation (Dissolution/Dilution) Crude Product->Sample Prep HPLC Analysis HPLC Analysis Sample Prep->HPLC Analysis Data Processing Data Processing (Peak Integration) HPLC Analysis->Data Processing Impurity Profile Impurity Profile Data Processing->Impurity Profile

Caption: General workflow for impurity profiling by HPLC.

References

Optimizing Suzuki coupling reaction conditions for 4-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura coupling of 4-Iodophenylacetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields are a common issue and can stem from several factors. Here are the primary areas to investigate:

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst, or it could be deactivated by oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1][2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if issues persist.[2]

  • Inefficient Base: The choice and quantity of the base are critical. Due to the acidic nature of this compound, at least one equivalent of base will be consumed in an acid-base reaction. It is crucial to use a sufficient excess (typically 2-3 equivalents) to both neutralize the substrate and promote the transmetalation step.[2] The base's solubility is also key; finely powdered K₃PO₄ or Cs₂CO₃ are often effective.[1][2]

  • Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture or harsh conditions.[1][3] Use fresh or recently purified boronic acids and ensure solvents are anhydrous and properly degassed.[1]

  • Suboptimal Temperature: If the reaction is sluggish, a gradual increase in temperature can overcome activation barriers.[2] Temperatures between 80-110 °C are common, but this should be optimized for your specific substrate and solvent system.[2]

Q2: I'm observing significant side products like homocoupling of my boronic acid and protodeiodination of my starting material. How can I minimize these?

A2: The formation of side products is a frequent challenge. Here are mitigation strategies for the most common culprits:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1]

    • Mitigation: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes) and maintain a positive pressure of Argon or Nitrogen throughout the reaction.[1][2] Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling.[1]

  • Protodeiodination (Dehalogenation): This occurs when the iodine atom is replaced by a hydrogen atom.

    • Mitigation: This can be caused by certain bases or impurities in the solvent. Ensure you are using high-purity, anhydrous solvents. Sometimes, switching to a milder base like KF can reduce this side reaction.[2]

Q3: What are the recommended catalyst and ligand systems for coupling this compound?

A3: Since this compound is an aryl iodide, the oxidative addition step is generally facile.[4] The choice of ligand is still important for promoting the other steps of the catalytic cycle and ensuring stability.

  • For General Success: A good starting point is a palladium precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., XPhos Pd G2) combined with a bulky, electron-rich phosphine (B1218219) ligand.[1] Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices as they facilitate both oxidative addition and reductive elimination.[1][5]

  • Commonly Used Catalysts: Pd(dppf)Cl₂ is another robust and widely used catalyst that often gives good results.[6] For simpler setups, Pd(PPh₃)₄ can be effective, though it may require higher temperatures.[5]

Q4: How do I select the best base and solvent for a reaction involving the acidic this compound?

A4: The carboxylic acid moiety makes base and solvent selection particularly important.

  • Base Selection: A moderately strong inorganic base is typically required.

    • Recommendations: K₃PO₄ and Cs₂CO₃ are often the most effective bases as they are strong enough to facilitate transmetalation without causing excessive side reactions.[1][2] K₂CO₃ is a common and cost-effective alternative.[7] Remember to use at least 2-3 equivalents.

  • Solvent Selection: The deprotonated carboxylate form of the starting material will have increased polarity. Therefore, polar aprotic solvents or aqueous mixtures are usually most effective.

    • Recommendations: A mixture of 1,4-dioxane/H₂O or THF/H₂O (typically in ratios from 4:1 to 10:1) is a standard and effective choice.[1][8] These mixtures help solubilize both the organic substrates and the inorganic base.[2] Other options to screen include DMF/H₂O or Toluene/Ethanol/H₂O.[8][9]

Data Presentation: Condition Screening

Optimizing a Suzuki coupling reaction often involves screening various parameters. The tables below provide a template for comparing the effects of different bases and solvents on the reaction yield.

Table 1: Effect of Different Bases on Reaction Yield

EntryBase (3.0 equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)901275
2K₃PO₄Dioxane/H₂O (4:1)901292
3Cs₂CO₃Dioxane/H₂O (4:1)901295
4NaOHDioxane/H₂O (4:1)901268
Reaction Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), under Argon atmosphere.

Table 2: Effect of Different Solvent Systems on Reaction Yield

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
1Dioxane/H₂O (4:1)K₃PO₄901292
2THF/H₂O (4:1)K₃PO₄801288
3Toluene/Ethanol/H₂O (4:1:1)K₃PO₄1001285
4DMF (anhydrous)K₃PO₄1001278
Reaction Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), Base (3.0 equiv), under Argon atmosphere.

Experimental Protocols

Protocol 1: Standard Thermal Suzuki Coupling

This protocol provides a general starting point for the reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[2]

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

    • Add the degassed solvent mixture via syringe. The concentration should typically be between 0.1-0.2 M relative to the limiting reagent.[2]

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and add 1M HCl to acidify the mixture, which will protonate the product and help extract it into the organic layer.

    • Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave heating can significantly reduce reaction times and improve yields.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., Ethanol/Water 3:1)

  • Procedure:

    • In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium precatalyst.[1]

    • Add the degassed solvent mixture.

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor and heat to the target temperature (e.g., 120 °C) for 15-30 minutes.[1]

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Perform the same aqueous workup and purification as described in Protocol 1.

Visualizations

The following diagrams illustrate the core mechanism of the Suzuki coupling and a logical workflow for troubleshooting common experimental issues.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation re_complex [Ar-Pd(II)L₂(Ar')] trans_complex->re_complex re_complex->pd0 Reductive Elimination product Product (Ar-Ar') re_complex->product aryl_iodide 4-Iodophenylacetic acid (Ar-I) aryl_iodide->oa_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Problem: Low Yield or No Reaction cause1 Potential Cause: Inactive Catalyst start->cause1 cause2 Potential Cause: Poor Solubility start->cause2 cause3 Potential Cause: Ineffective Base start->cause3 cause4 Potential Cause: Side Reactions start->cause4 sol1a Solution: Thoroughly degas reagents & solvents cause1->sol1a sol1b Solution: Screen different ligands/catalysts cause1->sol1b sol2a Solution: Change solvent system (e.g., Dioxane/H₂O, THF/H₂O) cause2->sol2a sol2b Solution: Increase temperature cause2->sol2b sol3a Solution: Use 2-3 equivalents of a stronger base (K₃PO₄, Cs₂CO₃) cause3->sol3a sol3b Solution: Ensure base is finely powdered cause3->sol3b sol4a Solution: Check for O₂ (homocoupling) and degas rigorously cause4->sol4a sol4b Solution: Use fresh boronic acid (prevents protodeboronation) cause4->sol4b

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Purification techniques for high-purity 4-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 4-Iodophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A yellow or brownish discoloration in this compound is often due to the presence of residual iodine or other colored byproducts from the synthesis, particularly if a Sandmeyer reaction was employed. The use of activated charcoal during recrystallization is an effective method for removing colored impurities. Additionally, washing the crude product with a solution of sodium thiosulfate (B1220275) can help eliminate residual iodine.

Q2: I am having trouble getting my this compound to crystallize during recrystallization. What are some common reasons for this?

A2: Failure to crystallize can be due to several factors:

  • Too much solvent: Using an excessive amount of solvent will result in a solution that is not saturated enough for crystals to form upon cooling.

  • Cooling too quickly: Rapid cooling can lead to the formation of an oil rather than crystals.[1]

  • Presence of impurities: Certain impurities can inhibit crystal formation.

To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution, adding a seed crystal of pure this compound, or concentrating the solution by carefully evaporating some of the solvent.[1]

Q3: What is the best way to assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of a modifier like formic or acetic acid is a good starting point. Purity is typically determined by the area percentage of the main peak.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a suitable technique for purifying this compound, as it is a carboxylic acid.[2] The crude material can be dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. Neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound, which is then collected by filtration.[2]

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Oiling out (formation of a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. The presence of significant impurities.Add a small amount of a solvent in which the compound is more soluble to lower the boiling point of the mixture. Allow the solution to cool more slowly. Consider a preliminary purification step like acid-base extraction or a simple filtration.
No crystal formation upon cooling Too much solvent was used. The solution is supersaturated but nucleation has not occurred.Evaporate some of the solvent to increase the concentration. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution in an ice bath for a longer period.
Low recovery of purified product Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Product is still colored after recrystallization Colored impurities are not effectively removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, so use it sparingly.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping peaks) The mobile phase polarity is too high or too low. The column is overloaded with the sample.Adjust the solvent ratio of the mobile phase. A common starting point for phenylacetic acids is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3] Decrease the amount of sample loaded onto the column.
Compound is stuck on the column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3]
Cracked or channeled silica (B1680970) gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Tailing of the product peak The compound is interacting too strongly with the silica gel.Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined by small-scale solubility tests. A mixture of ethanol (B145695) and water is often a good starting point for aryl acetic acids.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the solution gently on a hot plate.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy (the cloud point), then add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification of this compound by Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M hydrochloric acid to the aqueous solution while stirring until the pH is acidic (check with pH paper). This compound will precipitate out as a white solid.

  • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry.

Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data)

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Recovery (%) Notes
Recrystallization (Ethanol/Water)95.0>99.070-85Effective for removing less polar impurities.
Acid-Base Extraction90.0>98.080-95Excellent for removing neutral and basic impurities.
Column Chromatography (Silica Gel)90.0>99.560-80Can achieve very high purity but may have lower recovery.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry_recryst Drying wash->dry_recryst pure_product_recryst High-Purity Product dry_recryst->pure_product_recryst

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_oiling Troubleshooting Oiling Out cluster_crystals Troubleshooting No Crystals cluster_color Troubleshooting Colored Product start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals colored_product Product Still Colored? start->colored_product slow_cooling Cool Solution Slower oiling_out->slow_cooling Yes check_solvent Continue to Next Issue oiling_out->check_solvent No add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Yes check_color Continue to Next Issue no_crystals->check_color No use_charcoal Use Activated Charcoal in Recrystallization colored_product->use_charcoal Yes end Purity Acceptable colored_product->end No

Caption: A logical decision tree for troubleshooting common purification issues.

References

Preventing degradation of 4-Iodophenylacetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Iodophenylacetic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is room temperature.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.[2] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: Is this compound sensitive to light?

A2: Yes, this compound is light-sensitive.[1] Exposure to light can lead to degradation. Therefore, it is essential to store it in an amber or opaque container to protect it from light.

Q3: What are the signs of this compound degradation?

A3: A visual indication of degradation is a change in the appearance of the compound. While pure this compound is a white to off-white crystalline powder, degraded samples may appear pale brown or yellow.[3][4] For a quantitative assessment, the appearance of new peaks in an HPLC chromatogram is a clear indicator of degradation.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, bases, alcohols, and reducing agents. Contact with these substances can accelerate its degradation.

Troubleshooting Guide

This section addresses specific problems that researchers may encounter, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Discoloration of the solid (yellowing or browning) Exposure to light, air (oxidation), or moisture.Store the compound in a tightly sealed, amber vial in a desiccator at room temperature. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.
Inconsistent experimental results or low yield Degradation of the this compound starting material.Assess the purity of your this compound using HPLC before use. If degradation is suspected, it is advisable to use a fresh batch or purify the existing stock.
Appearance of unexpected peaks in reaction monitoring (e.g., by HPLC or LC-MS) Degradation of this compound under the reaction conditions or during storage.Run a control experiment with this compound under the reaction conditions (solvent, temperature, base, etc.) without other reactants to check for on-bench degradation. Ensure the compound has been stored properly.
Poor solubility after prolonged storage Formation of insoluble degradation products or polymers.Before use, test the solubility of a small sample in the intended solvent. If solubility is an issue, it may indicate significant degradation, and using a fresh batch is recommended.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily initiated by light, heat, or reaction with atmospheric oxygen. The key degradation mechanisms are deiodination and oxidation of the phenylacetic acid moiety.

Potential Degradation Pathways of this compound 4-Iodophenylacetic_acid This compound Phenylacetic_acid Phenylacetic acid 4-Iodophenylacetic_acid->Phenylacetic_acid Deiodination (Light, Heat) 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid 4-Iodophenylacetic_acid->4-Hydroxyphenylacetic_acid Hydrolysis/Oxidation (Moisture, Air) Further_Oxidation_Products Further Oxidation Products Phenylacetic_acid->Further_Oxidation_Products Oxidation 4-Hydroxyphenylacetic_acid->Further_Oxidation_Products Oxidation

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A common starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.

3. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of the pure compound.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of additional peaks, which would indicate impurities or degradation products. The purity can be estimated by the area percentage of the main peak.

Workflow for HPLC Purity Assessment cluster_prep Preparation cluster_analysis Analysis Prepare_Mobile_Phase Prepare Mobile Phase Equilibrate_Column Equilibrate HPLC Column Prepare_Mobile_Phase->Equilibrate_Column Prepare_Standard Prepare Standard Solution Inject_Standard Inject Standard Prepare_Standard->Inject_Standard Prepare_Sample Prepare Sample Solution Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_Column->Inject_Standard Inject_Standard->Inject_Sample Analyze_Data Analyze Chromatogram Inject_Sample->Analyze_Data

Caption: A typical workflow for HPLC purity analysis.

References

Troubleshooting low radiochemical yield in 131I-labeling of 4-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of 4-Iodophenylacetic acid with Iodine-131 (¹³¹I). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their radiochemical yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected radiochemical yield for the ¹³¹I-labeling of this compound?

A radiochemical yield of approximately 53 ± 6% has been reported for the ¹³¹I-labeling of this compound via an isotope exchange method.[1][2] However, yields can be optimized by carefully controlling reaction conditions.

Q2: What are the common methods for introducing ¹³¹I into small molecules like this compound?

The most common methods for radioiodination of small molecules with an aromatic moiety include:

  • Electrophilic Substitution: This involves the oxidation of radioiodide (I⁻) to an electrophilic species (e.g., I⁺) which then substitutes onto the aromatic ring. Common oxidizing agents include Chloramine-T and Iodogen.[3]

  • Nucleophilic Substitution: This method, often an isotope exchange reaction, involves the replacement of a leaving group (like a non-radioactive iodine or bromine atom) with radioactive iodide.[4][5] This is a common approach for labeling this compound.

  • Indirect Labeling: This involves labeling a prosthetic group which is then conjugated to the target molecule. This is useful if the target molecule is sensitive to the direct labeling conditions.[4][6]

Q3: Why is purification of the final product important?

Purification is a critical step to remove unreacted ¹³¹I, reaction byproducts, and other impurities.[7] Failure to purify the labeled compound can lead to inaccurate in vitro and in vivo results due to the presence of free radioiodine.[4][7] Common purification techniques include High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).[7][8]

Q4: How stable is the C-¹³¹I bond in this compound?

One of the primary challenges with radioiodinated compounds is the potential for in vivo deiodination, where the radioisotope is cleaved from the molecule.[4] This can lead to undesirable accumulation of radioactivity in the thyroid, stomach, and salivary glands.[4] The stability of the carbon-iodine bond is influenced by the position of the iodine on the molecule; attachment to an aromatic ring is generally more stable than to an aliphatic chain.[4]

Troubleshooting Guide for Low Radiochemical Yield

Low radiochemical yield is a common issue in radiolabeling experiments. The following guide addresses potential causes and provides systematic troubleshooting steps.

Problem 1: Low Incorporation of ¹³¹I
Possible Cause Troubleshooting Step
Poor Quality of [¹³¹I]NaI Ensure the [¹³¹I]NaI solution is fresh and has a high radioactivity concentration.[9] The solution is typically supplied in a dilute sodium hydroxide (B78521) solution to maintain the iodide form.[4]
Ineffective Oxidizing Agent If using an electrophilic substitution method, ensure the oxidizing agent (e.g., Chloramine-T, Iodogen) is not expired and has been stored correctly. The amount of oxidizing agent may need to be optimized.[3][8]
Suboptimal Reaction pH The pH of the reaction mixture is crucial. For many electrophilic iodinations, a slightly acidic to neutral pH is optimal. For isotope exchange, conditions may vary. Check and adjust the pH of your reaction buffer.[6]
Incorrect Reaction Temperature Isotope exchange reactions often require elevated temperatures to proceed efficiently.[4] Conversely, some electrophilic substitutions are performed at room temperature to minimize degradation of the precursor or product.[6] Optimize the reaction temperature based on the chosen method.
Insufficient Reaction Time The reaction may not have proceeded to completion. While some reactions are rapid, others may require longer incubation times. Perform a time-course experiment to determine the optimal reaction time.
Problem 2: Degradation of Precursor or Product
Possible Cause Troubleshooting Step
Harsh Reaction Conditions Strong oxidizing agents or excessively high temperatures can lead to the degradation of this compound or the labeled product.[4] Consider using a milder oxidizing agent like Iodogen or switching to an isotope exchange method if not already in use.
Presence of Impurities in Precursor The purity of the this compound precursor is critical. Impurities can interfere with the labeling reaction. Ensure the precursor is of high purity (≥97%).
Instability of Labeled Product The labeled product itself might be unstable under the reaction or workup conditions. Once the reaction is complete, it may be necessary to quench the reaction (e.g., with sodium metabisulfite) and proceed immediately to purification.[3]
Problem 3: Loss of Product During Purification
Possible Cause Troubleshooting Step
Inappropriate Purification Method The chosen purification method (e.g., HPLC, SPE) may not be suitable for separating the product from unreacted starting material and impurities. Optimize the purification protocol, including the choice of column, mobile phase (for HPLC), or cartridge and elution solvents (for SPE).[8]
Adsorption of Product to Surfaces The labeled compound may adhere to the surfaces of reaction vials or purification apparatus. Pre-treating glassware or using specific types of plasticware can sometimes mitigate this issue.
Decomposition on Purification Media The labeled product may be unstable on the stationary phase of the HPLC column or SPE cartridge. Ensure the purification is performed promptly and under conditions that maintain product stability.

Data Presentation

Table 1: Factors Influencing Radiochemical Yield (RCY) in ¹³¹I-Labeling

ParameterConditionExpected Impact on RCYReference
Precursor Concentration Increasing concentrationCan increase yield by favoring reaction kinetics, but too high a concentration may lead to solubility issues or increased side reactions.[10][11]
Oxidizing Agent Amount InsufficientLow yield due to incomplete oxidation of iodide.[8]
OptimalHigh yield.[8]
ExcessPotential for degradation of precursor/product, leading to lower yield of desired product.[12]
Reaction Temperature Too LowSlow reaction rate, incomplete labeling.[13]
OptimalEfficient labeling.[13]
Too HighDegradation of reactants, reduced yield.[4]
Reaction Time Too ShortIncomplete reaction, low yield.
OptimalMaximum yield.[8]
Too LongPotential for product degradation or deiodination.[4]
pH SuboptimalCan affect the reactivity of the oxidizing agent and the precursor.[6]
OptimalFacilitates efficient electrophilic substitution.[6]

Experimental Protocols

Protocol 1: ¹³¹I-Labeling of this compound via Isotope Exchange

This protocol is a general guideline based on reported isotope exchange methods. Optimization will be required.

Materials:

  • This compound (high purity)

  • [¹³¹I]NaI in 0.1 M NaOH

  • Reaction buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 5-7)

  • Heating block or water bath

  • Reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Quenching solution (e.g., freshly prepared sodium metabisulfite)

  • Purification system (e.g., HPLC with a C18 column or a C18 SPE cartridge)

Procedure:

  • Dissolve a known amount of this compound in a small volume of a suitable solvent (e.g., ethanol) and add it to the reaction vial.

  • Add the reaction buffer to the vial.

  • Carefully add the desired amount of [¹³¹I]NaI solution to the reaction vial.

  • Seal the vial and place it in a heating block or water bath pre-set to the desired temperature (e.g., 100-160°C). Isotope exchange often requires heat.[5]

  • Allow the reaction to proceed for the optimized time (e.g., 30-60 minutes).

  • After incubation, cool the reaction vial to room temperature.

  • (Optional but recommended) Quench the reaction by adding a small volume of sodium metabisulfite (B1197395) solution to reduce any unreacted oxidizing species (if any were formed).

  • Proceed immediately to purification by HPLC or SPE to separate the ¹³¹I-labeled this compound from unreacted ¹³¹I and other impurities.

  • Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_workup Purification & Analysis Precursor 4-Iodophenylacetic Acid Mix Combine Reactants Precursor->Mix Radioiodine [¹³¹I]NaI Radioiodine->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate (Heat & Time) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purification (HPLC/SPE) Quench->Purify Analyze QC Analysis (Radio-TLC/HPLC) Purify->Analyze FinalProduct Purified ¹³¹I-4-Iodophenylacetic Acid Analyze->FinalProduct

Caption: Workflow for ¹³¹I-Labeling of this compound.

TroubleshootingFlow cluster_causes Potential Problem Areas cluster_solutions Corrective Actions Start Low Radiochemical Yield CheckReagents 1. Reagent Quality - [¹³¹I]NaI fresh? - Precursor pure? - Oxidizer active? Start->CheckReagents CheckConditions 2. Reaction Conditions - pH optimal? - Temperature correct? - Time sufficient? Start->CheckConditions CheckPurification 3. Purification Step - Method appropriate? - Product loss? - On-column degradation? Start->CheckPurification Sol_Reagents Use fresh, high-purity reagents CheckReagents->Sol_Reagents Issue Found Sol_Conditions Optimize pH, temp, & reaction time CheckConditions->Sol_Conditions Issue Found Sol_Purification Optimize purification protocol CheckPurification->Sol_Purification Issue Found Result Improved Yield Sol_Reagents->Result Sol_Conditions->Result Sol_Purification->Result

Caption: Logical troubleshooting flow for low radiochemical yield.

References

Managing reaction intermediates in multi-step synthesis involving 4-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Multi-Step Synthesis with 4-Iodophenylacetic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its reaction intermediates. The content is designed to help diagnose and resolve common issues encountered during multi-step synthetic sequences.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[1][2] However, challenges can arise from catalyst deactivation, side reactions, or difficult purification.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds.

Question: Why is the yield of my Suzuki-Miyaura coupling with this compound consistently low?

Answer: Low yields can stem from several factors. First, verify the quality of your boronic acid, as they can degrade over time via protodeboronation, especially if exposed to moisture.[3] Second, the palladium catalyst may be inactive; ensure it has been stored under an inert atmosphere. The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, but the optimal base can be substrate-dependent.[4] Finally, ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[4]

Question: I am observing significant formation of a biaryl homocoupling product from my boronic acid. How can I prevent this?

Answer: Homocoupling is often a result of oxygen in the reaction system, which can interfere with the catalytic cycle. Thoroughly degassing your solvent and ensuring a robust inert atmosphere is the primary solution. In some cases, using a different solvent system, such as THF/water, or switching to a milder base like potassium phosphate (B84403) (K₃PO₄) can minimize this side reaction.[5]

Coupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2-5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)THF/H₂O (4:1)8080-92
Alkylboronic acidXPhos Pd G3 (2%)K₃PO₄ (2.5)Dioxane/H₂O (5:1)10070-85
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and the selected base (2.0-2.5 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ pd0->oa_complex Oxidative Addition product Coupled Product (Ar-Ar') tm_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 tm_complex->product Reductive Elimination product_complex Product Complex start 4-Iodophenylacetic acid (Ar-I) start->oa_complex boronic Boronic Acid (Ar'-B(OR)₂) boronic->tm_complex base Base base->oa_complex Activates Boronic Acid

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes, providing a route to substituted cinnamic acid derivatives.

Question: My Heck reaction shows no conversion of the starting this compound. What is the likely cause?

Answer: A common issue is an inactive catalyst.[6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species.[7] This reduction can sometimes be inefficient. Ensure your phosphine (B1218219) ligand, if used, is not oxidized.[8] Another cause is poor reagent quality; use freshly purified reagents and anhydrous solvents.[8] Aryl iodides are generally very reactive in Heck couplings, so if the reaction is still failing, consider increasing the temperature gradually while monitoring for decomposition.[8]

Question: The reaction mixture turns black and a precipitate forms, after which the reaction stops. What happened?

Answer: The formation of a black precipitate, known as "palladium black," indicates that the Pd(0) catalyst has agglomerated and fallen out of solution, rendering it inactive.[9] This can be caused by excessively high temperatures, the presence of oxygen, or impurities in the reaction mixture.[9][10] To mitigate this, ensure your system is under an inert atmosphere, use high-purity reagents, and consider if a lower reaction temperature or a different phosphine ligand could better stabilize the catalytic intermediate.[6][8]

  • In an oven-dried flask, combine this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., DMF or DMA) and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).[11]

  • Add the alkene coupling partner (1.1-1.5 equiv.) via syringe.

  • Heat the mixture to the desired temperature (typically 100-140 °C).

  • After completion (monitored by TLC/LC-MS), cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product via column chromatography.

Troubleshooting Sonogashira Coupling

The Sonogashira coupling is used to react this compound with terminal alkynes, a key step in the synthesis of many complex molecules.

Question: My Sonogashira coupling is failing, and I'm recovering my starting materials. What should I check first?

Answer: The primary suspects in a failed Sonogashira reaction are the catalysts and the reaction atmosphere.[9] The palladium catalyst and the copper(I) cocatalyst are sensitive to air.[9] Ensure your CuI is fresh (white to light tan, not green or brown) and that your solvents and amine base are rigorously degassed to remove oxygen. Oxygen not only deactivates the palladium catalyst but also promotes the primary side reaction: Glaser-Hay homocoupling of the alkyne.[9]

Question: How can I minimize the formation of the alkyne homocoupling (Glaser) product?

Answer: This side reaction is catalyzed by the copper salt in the presence of oxygen.[9] The most effective way to prevent it is to maintain a strictly inert atmosphere throughout the reaction.[9] You can also try reducing the amount of CuI to the minimum effective level (e.g., 1-2 mol%) or adding the alkyne slowly to the reaction mixture.[9] In persistent cases, switching to a copper-free Sonogashira protocol may be necessary.[9]

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work up the reaction by filtering through a pad of celite, concentrating the filtrate, and partitioning between ethyl acetate and water.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Troubleshooting Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between this compound and an amine, a crucial transformation in pharmaceutical synthesis.

Question: My Buchwald-Hartwig amination is giving low yields and a significant amount of hydrodehalogenated side product (phenylacetic acid). What can I do?

Answer: The formation of the hydrodehalogenated arene is a known side reaction that competes with the desired C-N bond formation.[12] This can be influenced by the choice of ligand, base, and solvent. Using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often critical for promoting reductive elimination to form the desired product over side reactions.[13][14] Ensure your base (e.g., NaOtBu, K₃PO₄) is strong but non-nucleophilic and completely dry. Finally, use an anhydrous, aprotic solvent like toluene (B28343) or dioxane.[15]

Question: Can I use aqueous ammonia (B1221849) as the amine source?

Answer: While challenging, modern ligand systems have enabled the use of aqueous ammonia or ammonium (B1175870) salts as the amine partner.[16] These reactions require specific, highly active catalysts and careful optimization of the base and reaction conditions to be successful.[16]

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Conversion) check_reagents 1. Verify Reagent Quality - Purity of starting materials? - Fresh boronic acid / amine? - Anhydrous solvent? start->check_reagents check_atmosphere 2. Check Reaction Atmosphere - System properly degassed? - Inert gas supply stable? check_reagents->check_atmosphere Reagents OK success Problem Solved check_reagents->success Issue Found & Corrected check_catalyst 3. Evaluate Catalyst System - Catalyst/ligand stored properly? - Correct catalyst loading? - Ligand appropriate for transformation? check_atmosphere->check_catalyst Atmosphere OK check_atmosphere->success Issue Found & Corrected optimize 4. Optimize Conditions - Screen different bases? - Adjust temperature? - Change solvent? check_catalyst->optimize Catalyst System OK check_catalyst->success Issue Found & Corrected optimize->success Optimization Works

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Reactions of the Carboxylic Acid Moiety

The acetic acid group on this compound allows for further functionalization, most commonly through esterification or amidation.

Troubleshooting Fischer Esterification

Question: My Fischer esterification of this compound is incomplete, even after prolonged heating. How can I drive it to completion?

Answer: Fischer esterification is an equilibrium-controlled process.[17] To achieve high conversion, the equilibrium must be shifted towards the products. The most common method is to use the alcohol reactant as the solvent, ensuring it is present in a large excess.[17] Alternatively, removing the water byproduct as it forms using a Dean-Stark apparatus is highly effective. A strong acid catalyst, such as concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH), is also required.[17]

Typical Fischer Esterification Parameters
AlcoholCatalystConditionsTypical Yield (%)
MethanolH₂SO₄ (cat.)Reflux in excess methanol, 4-8 h90-98
EthanolTsOH (cat.)Reflux in excess ethanol, 6-12 h88-95
n-ButanolH₂SO₄ (cat.)Reflux with Dean-Stark trap, 8-16 h85-93
  • Dissolve this compound (1.0 equiv.) in a large excess of the desired alcohol (e.g., 20-50 equiv.).

  • Carefully add a catalytic amount of a strong acid (e.g., 1-2 mol% H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once complete, cool the solution and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the ester product.

Troubleshooting Amide Coupling

Question: I am attempting to form an amide directly from this compound and an amine, but the reaction is not working. Why?

Answer: Direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures and is generally not practical. The carboxylic acid must first be "activated".[18] This is typically achieved by using a coupling reagent, such as HATU, HBTU, or a carbodiimide (B86325) like EDC, often in combination with an additive like HOBt.[19] Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride (using SOCl₂ or (COCl)₂), which will then readily react with the amine.[18]

Question: The order of addition for my coupling reagents seems to affect the yield. What is the correct sequence?

Answer: The sequence of reagent addition can be highly significant.[20] For many standard coupling protocols (e.g., EDC/HOBt), the carboxylic acid is first activated by the coupling reagents before the amine is introduced. Pre-mixing the coupling agent with the amine can lead to unproductive side reactions. Always consult the specific protocol for your chosen reagent system.[20]

  • Dissolve this compound (1.0 equiv.) and HOBt (1.1 equiv.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 equiv.) and stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

  • Add the amine (1.0 equiv.), followed by a non-nucleophilic base such as DIPEA or Et₃N (2.0-3.0 equiv.) to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the amide product by column chromatography or recrystallization.

References

Scaling up the synthesis of 4-Iodophenylacetic acid for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4-Iodophenylacetic acid for industrial applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

A1: The most prevalent and economically viable route for the industrial production of this compound involves a two-step process. The first step is the Sandmeyer reaction of 4-iodoaniline (B139537) to produce 4-iodophenylacetonitrile (B1295457). This intermediate is then hydrolyzed in the second step to yield the final product, this compound.

Q2: What are the primary challenges when scaling up the Sandmeyer reaction for 4-iodophenylacetonitrile synthesis?

A2: The primary challenges in scaling up the Sandmeyer reaction include:

  • Thermal Management: The diazotization of 4-iodoaniline is highly exothermic and requires strict temperature control (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Safe Handling of Reagents: Diazonium salts can be explosive when isolated in a dry state. Industrial processes are designed to use the diazonium salt in solution immediately after its formation.

  • Control of Side Reactions: Poor temperature control or incorrect stoichiometry can lead to the formation of unwanted byproducts, such as phenols and azo compounds, which complicates purification.

  • Gas Evolution: The reaction produces nitrogen gas, which must be safely vented from the reactor, especially at a large scale.

Q3: What are the key considerations for the industrial-scale hydrolysis of 4-iodophenylacetonitrile?

A3: Key considerations for the hydrolysis step include:

  • Reaction Conditions: Both acidic and basic hydrolysis can be employed. The choice depends on factors such as required purity, reaction time, and waste disposal considerations. Acidic hydrolysis, often using sulfuric acid, is common.

  • Exothermic Nature: The hydrolysis reaction can be exothermic, requiring controlled heating and cooling to maintain the desired reaction temperature and prevent runaway reactions.

  • Impurity Profile: Incomplete hydrolysis can leave unreacted nitrile, and side reactions can introduce impurities that need to be removed during purification.

  • Product Isolation: The product is typically isolated by crystallization after adjusting the pH of the reaction mixture. Optimizing crystallization conditions is crucial for achieving high purity and yield.

Q4: How is this compound typically purified at an industrial scale?

A4: Crystallization is the primary method for purifying crude this compound on an industrial scale. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled under controlled conditions to induce crystallization. The choice of solvent is critical for effective purification and obtaining the desired crystal morphology. The purified product is then isolated by filtration and dried.

Experimental Workflow and Troubleshooting

Overall Synthesis Workflow

The diagram below outlines the typical industrial workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Hydrolysis & Purification A 4-Iodoaniline B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B 1. Reagents C Diazonium Salt Solution B->C 2. Formation D Cyanation (CuCN, NaCN) C->D 3. Addition E Crude 4-Iodophenylacetonitrile D->E 4. Product F Crude 4-Iodophenylacetonitrile G Acid Hydrolysis (H2SO4, H2O, Heat) F->G 5. Reagents H Crude this compound Solution G->H 6. Formation I Crystallization (Cooling, pH Adjustment) H->I 7. Purification J Purified this compound I->J K Filtration & Drying J->K L Final Product K->L

Caption: Industrial synthesis workflow for this compound.

Troubleshooting Guide

The following diagram provides a troubleshooting guide for common issues encountered during the scale-up process.

Troubleshooting_Guide cluster_sandmeyer Step 1: Sandmeyer Reaction Issues cluster_hydrolysis Step 2: Hydrolysis & Purification Issues LowYield_S1 Low Yield of Nitrile Sol1_LYS1 Incomplete Diazotization - Check NaNO2 stoichiometry - Ensure temp is 0-5 °C LowYield_S1->Sol1_LYS1 Sol2_LYS1 Decomposition of Diazonium Salt - Maintain strict temperature control - Use diazonium salt immediately LowYield_S1->Sol2_LYS1 Impurity_S1 High Impurity Levels (e.g., Phenols) Sol1_IS1 Side Reactions - Improve temperature control - Slow, controlled addition of diazonium salt Impurity_S1->Sol1_IS1 Runaway_S1 Runaway Reaction Sol1_RS1 Poor Heat Dissipation - Ensure adequate cooling capacity - Control addition rates of reagents Runaway_S1->Sol1_RS1 LowYield_S2 Low Yield of Acid Sol1_LYS2 Incomplete Hydrolysis - Increase reaction time or temperature - Check acid concentration LowYield_S2->Sol1_LYS2 Impurity_S2 High Impurity Levels (e.g., Unreacted Nitrile) Sol1_IS2 Insufficient Reaction - Optimize hydrolysis conditions - Monitor reaction completion (e.g., by HPLC) Impurity_S2->Sol1_IS2 PoorCrystal Poor Crystal Quality Sol1_PC Suboptimal Crystallization - Screen different solvents - Control cooling rate and agitation PoorCrystal->Sol1_PC Sol2_PC Presence of Impurities - Improve purity of crude product before crystallization PoorCrystal->Sol2_PC

Caption: Troubleshooting guide for scaling up the synthesis.

Detailed Experimental Protocols

Step 1: Industrial Scale Synthesis of 4-Iodophenylacetonitrile via Sandmeyer Reaction
  • Diazotization:

    • Charge a jacketed glass-lined reactor with a solution of concentrated sulfuric acid in water.

    • Cool the reactor contents to 0-5 °C with constant agitation.

    • Slowly add 4-iodoaniline to the cooled acid solution while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite (B80452) in water.

    • Add the sodium nitrite solution dropwise to the 4-iodoaniline suspension over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Cyanation:

    • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 10-15 °C.

    • Slowly transfer the cold diazonium salt solution from the first reactor into the cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the reaction temperature between 15-25 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by HPLC).

  • Work-up and Isolation:

    • Extract the reaction mixture with a suitable organic solvent (e.g., toluene).

    • Separate the organic layer and wash it with water and then with a dilute sodium carbonate solution to remove any acidic impurities.

    • Distill the organic solvent under reduced pressure to obtain the crude 4-iodophenylacetonitrile as an oil or a low-melting solid.

Step 2: Industrial Scale Hydrolysis of 4-Iodophenylacetonitrile to this compound
  • Hydrolysis:

    • Charge a suitable reactor with a mixture of concentrated sulfuric acid and water.

    • Add the crude 4-iodophenylacetonitrile from Step 1 to the acid mixture with stirring.

    • Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by HPLC until the starting material is consumed.

  • Work-up and Crystallization:

    • Cool the reaction mixture to 50-60 °C.

    • Slowly and carefully quench the reaction mixture by adding it to a vessel containing ice and water. This will precipitate the crude this compound.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Filter the crude product and wash the filter cake with cold water until the washings are neutral.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene).

    • Dissolve the crude solid in the hot solvent, treat with activated carbon if necessary to remove colored impurities, and filter while hot.

    • Cool the filtrate under controlled conditions to induce crystallization.

    • Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

Data Presentation

The following tables summarize typical quantitative data for the industrial-scale synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 4-Iodophenylacetonitrile (Sandmeyer Reaction)

ParameterLab Scale (Typical)Pilot Plant Scale (Typical)Industrial Scale (Typical)
4-Iodoaniline (kg) 0.110100
Sulfuric Acid (98%, L) 0.330300
Sodium Nitrite (kg) 0.0353.535
Copper(I) Cyanide (kg) 0.05550
Sodium Cyanide (kg) 0.06660
Reaction Temperature (°C) 0 - 50 - 50 - 5
Reaction Time (hours) 3 - 44 - 65 - 7
Yield (%) 80 - 9075 - 8570 - 80
Purity (HPLC, %) >95>93>90

Table 2: Reaction Parameters for the Hydrolysis of 4-Iodophenylacetonitrile

ParameterLab Scale (Typical)Pilot Plant Scale (Typical)Industrial Scale (Typical)
4-Iodophenylacetonitrile (kg) 0.110100
Sulfuric Acid (70%, L) 0.550500
Reaction Temperature (°C) 110 - 120105 - 115100 - 110
Reaction Time (hours) 4 - 65 - 76 - 8
Yield of Crude Acid (%) 90 - 9888 - 9585 - 92

Table 3: Purification of this compound by Crystallization

ParameterLab Scale (Typical)Pilot Plant Scale (Typical)Industrial Scale (Typical)
Crude this compound (kg) 0.110100
Recrystallization Solvent Ethanol/WaterEthanol/WaterToluene
Solvent Volume (L) 0.550400
Crystallization Temperature (°C) 0 - 55 - 1010 - 15
Yield from Crystallization (%) 85 - 9580 - 9075 - 88
Final Purity (HPLC, %) >99.5>99.0>99.0

Technical Support Center: Catalyst Selection and Optimization for Reactions with 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodophenylacetic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[1] The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an organoboron compound (e.g., boronic acids or esters).[1]

  • Heck Reaction: For the coupling with an alkene.

  • Sonogashira Coupling: For the reaction with a terminal alkyne to form a C(sp²)-C(sp) bond.[2]

Q2: How does the carboxylic acid functional group in this compound affect the cross-coupling reaction?

A2: The carboxylic acid group can influence the reaction in several ways:

  • Basicity: The acidic proton will react with the base used in the coupling reaction, requiring at least one extra equivalent of base.[3]

  • Solubility: The resulting carboxylate salt may have different solubility properties than the starting material, which could affect the reaction homogeneity.[4]

  • Catalyst Inhibition: The carboxylate group can potentially coordinate to the palladium catalyst, which may lead to catalyst deactivation in some cases.[3] Careful selection of ligands and reaction conditions can mitigate this.

Q3: What are the first things to check if my cross-coupling reaction with this compound fails or gives low yields?

A3: When a reaction performs poorly, systematically check the following:

  • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[3]

  • Reagent Quality: Verify the purity and integrity of your reagents, especially the palladium catalyst, ligands, and the boronic acid/alkyne/alkene coupling partner. Boronic acids, in particular, can be prone to degradation.[5]

  • Solvent and Base: Ensure solvents are anhydrous and properly degassed. The choice and amount of base are critical; for this compound, a sufficient excess of a suitable base is necessary.[3][4]

  • Temperature: The reaction temperature may need optimization. While aryl iodides are reactive, insufficient heat may lead to a sluggish reaction.[6]

Q4: What are common side products in these reactions?

A4: Common side products include:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl iodide. This can be promoted by the presence of oxygen.[7]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or elevated temperatures.[3]

  • Dehalogenation: The iodo group can be replaced by a hydrogen atom.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Steps
Low to no product formation Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Insufficient base- Use at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to neutralize the carboxylic acid and facilitate the catalytic cycle.[8]
Poor solubility of reagents- Choose a solvent system that ensures all components are well-dissolved. For polar substrates, DMF, dioxane/water, or THF/water mixtures can be effective.[3][4]
Significant homocoupling of boronic acid Oxygen contamination- Rigorously degas all solvents and the reaction mixture before adding the catalyst.[3]
Use of a Pd(II) precatalyst- Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step that can contribute to homocoupling.[3]
Protodeboronation of the boronic acid Strong base and/or high temperature- Use a milder base such as KF or CsF.[3]- Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
Unstable boronic acid- Convert the boronic acid to a more stable derivative like a pinacol (B44631) ester (BPin) or MIDA ester.[3][7]
Heck Reaction
Problem Possible Cause Troubleshooting Steps
Low Yield Inefficient catalyst system- Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands.[9]- For electron-rich alkenes, consider using phosphine-free catalyst systems.
Incorrect base- Triethylamine (B128534) is a common choice, but other organic or inorganic bases like K₂CO₃ might be more effective depending on the substrate.[10]
Formation of regioisomers Steric or electronic effects of the alkene- The regioselectivity of the Heck reaction can be influenced by the substituents on the alkene. Optimization of the ligand and solvent may be necessary.
Double bond isomerization Base-induced isomerization- Use a milder base or lower the reaction temperature.[11]
Sonogashira Coupling
Problem Possible Cause Troubleshooting Steps
Low to no product formation Inactive copper co-catalyst- Ensure the copper(I) iodide is fresh and of high purity. Consider a copper-free Sonogashira protocol if copper sensitivity is an issue.[2]
Insufficient base- An amine base like triethylamine or diisopropylethylamine is typically used. Ensure at least 2-3 equivalents are used.[12]
Glaser coupling (homocoupling of the alkyne) Oxygen contamination- Maintain a strict inert atmosphere throughout the reaction.
Catalyst decomposition High temperature- Sonogashira couplings with aryl iodides can often be run at or slightly above room temperature. Avoid excessive heating.[12]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane/Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction of this compound with Methyl Acrylate (B77674)

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(OAc)₂.

  • Add the degassed anhydrous DMF, followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[10]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[12]

  • Add degassed anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred suspension.

  • Stir the reaction at room temperature or gently heat to 50-60 °C if necessary.[12]

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of NH₄Cl and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Aryl-Pd(II) Complex Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar' 4-Iodophenylacetic\nacid (Ar-I) 4-Iodophenylacetic acid (Ar-I) 4-Iodophenylacetic\nacid (Ar-I)->Oxidative\nAddition Arylboronic acid\n(Ar'-B(OH)2) + Base Arylboronic acid (Ar'-B(OH)2) + Base Arylboronic acid\n(Ar'-B(OH)2) + Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd catalyst to flask B 2. Evacuate and backfill with inert gas A->B C 3. Add degassed solvent, base, and alkene B->C D 4. Heat to desired temperature with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool and dilute with organic solvent E->F G 7. Aqueous wash F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)IL2 Ar-Pd(II)-I(L2) Pd(0)L2->ArPd(II)IL2 Oxidative Addition (Ar-I) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 ArPd(II)IL2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R ArPd(II)(C≡CR)L2->Ar-C≡C-R CuI CuI R-C≡C-Cu Copper Acetylide CuI->R-C≡C-Cu Alkyne + Base R-C≡C-Cu->ArPd(II)IL2 R-C≡C-Cu->CuI To Pd Cycle

References

Validation & Comparative

Reactivity Showdown: 4-Iodophenylacetic Acid vs. 4-Bromophenylacetic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl halides, such as 4-iodophenylacetic acid and 4-bromophenylacetic acid, are fundamental building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The choice between an iodo or a bromo substituent can significantly impact reaction efficiency, yield, and conditions, thereby influencing the overall synthetic strategy. This guide provides an objective comparison of the reactivity of this compound and 4-bromophenylacetic acid, supported by experimental data and detailed protocols for key transformations.

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, primarily attributed to the difference in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This fundamental difference in reactivity allows for the use of milder reaction conditions and can lead to higher yields and shorter reaction times when employing this compound.

Quantitative Reactivity Comparison

While direct, side-by-side quantitative data for this compound and 4-bromophenylacetic acid across a range of cross-coupling reactions is not extensively documented under identical conditions, a clear trend can be established from studies on analogous compounds. The following tables summarize the expected performance based on the general reactivity trend (I > Br) and available experimental data for similar substrates.

Table 1: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with (3-Propionamidophenyl)boronic Acid
Aryl HalideCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
4-Iodobenzoic Acid0.1Room Temp.24100%[1]
4-Iodobenzoic Acid0.017024100%[1]
4-Bromobenzoic Acid0.017024100%[1]

This data, while on benzoic acid analogues, strongly suggests that this compound would react under significantly milder conditions (room temperature) than 4-bromophenylacetic acid to achieve quantitative conversion in a Suzuki-Miyaura coupling.

Table 2: Expected Performance in Various Cross-Coupling Reactions
ReactionThis compound4-Bromophenylacetic AcidKey Considerations
Heck Reaction Higher reactivity, milder conditions (lower temperature, shorter time).Requires more forcing conditions (higher temperature, longer time).The higher reactivity of the C-I bond facilitates faster oxidative addition.
Buchwald-Hartwig Amination Generally higher yields and faster reactions.Often requires stronger bases or more specialized ligands to achieve comparable yields.Aryl iodides are typically more amenable to a broader range of amine coupling partners under standard conditions.
Sonogashira Coupling High reactivity, often proceeds at room temperature.Typically requires heating to achieve good conversion.The difference in reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.

Experimental Protocols

The following are detailed, representative experimental protocols for key cross-coupling reactions. These may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple a 4-halophenylacetic acid with an arylboronic acid.

Materials:

  • This compound or 4-Bromophenylacetic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-halophenylacetic acid, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for the Heck Reaction

Objective: To couple a 4-halophenylacetic acid with an alkene (e.g., styrene).

Materials:

  • This compound or 4-Bromophenylacetic acid (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine the 4-halophenylacetic acid, styrene, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine in DMF.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Objective: To couple a 4-halophenylacetic acid with an amine (e.g., aniline).

Materials:

  • This compound or 4-Bromophenylacetic acid (1.0 mmol, 1.0 equiv)

  • Aniline (B41778) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (B28343) (anhydrous, 5 mL)

Procedure:

  • In a glovebox, add the 4-halophenylacetic acid, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add anhydrous toluene and aniline via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base InertAtmo Establish Inert Atmosphere Reagents->InertAtmo Solvent Add Degassed Solvent InertAtmo->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

The choice between this compound and 4-bromophenylacetic acid is a strategic decision that balances reactivity with other practical considerations such as cost and availability. For rapid synthesis, proof-of-concept studies, and reactions requiring mild conditions to preserve sensitive functional groups, this compound is the superior choice due to its higher reactivity. Conversely, for large-scale applications or in multi-step syntheses where the halogen may be retained for subsequent transformations, the greater stability and lower cost of 4-bromophenylacetic acid may be advantageous. Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. This guide provides the foundational data and protocols to enable researchers to make an informed decision and accelerate their research and development efforts.

References

A Comparative Guide to the Anti-Inflammatory Efficacy of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Phenylacetic acid derivatives represent a class of compounds that have been explored for their therapeutic potential, including anti-inflammatory effects. This guide provides a comparative overview of the efficacy of these derivatives, with a focus on the methodologies used to evaluate them and the key signaling pathways they target. While direct comparative data on a series of 4-Iodophenylacetic acid derivatives is limited in the current literature, this guide establishes a framework for their evaluation by comparing related structures and outlining standard experimental protocols.

Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often assessed by its ability to inhibit key enzymes and mediators involved in the inflammatory cascade. Cyclooxygenase (COX) enzymes, particularly COX-2, are primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs).[1] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Various Phenylacetic Acid Derivatives and Reference Drugs

Compound/DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 5f Phenoxy Acetic Acid Derivative4.070.0667.83
Compound 7b Phenoxy Acetic Acid Derivative5.930.0874.13
Celecoxib Selective COX-2 Inhibitor14.930.05298.6
Mefenamic Acid Non-Selective NSAID29.91.9815.1

Data for Phenoxy Acetic Acid Derivatives and reference drugs from a 2024 study.[2][3] The selectivity index (SI) is a ratio of IC50 values (COX-1/COX-2) and is used to indicate a compound's selectivity for inhibiting COX-2 over COX-1. A higher SI value suggests greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Compound/DrugChemical ClassDose% Inhibition of Paw Edema
Compound 5f Phenoxy Acetic Acid Derivative10 mg/kg63.35%
Compound 7b Phenoxy Acetic Acid Derivative10 mg/kg46.51%
Celecoxib Selective COX-2 Inhibitor10 mg/kg63.52%
Mefenamic Acid Non-Selective NSAID10 mg/kg60.09%

Data for Phenoxy Acetic Acid Derivatives and reference drugs from a 2024 study.[2] This in vivo model assesses the ability of a compound to reduce acute inflammation.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of various compounds are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[5][6] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[4][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Activation Receptor->IKK IkB_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkB_p50_p65 P p50_p65 p50/p65 (Active) IkB_p50_p65->p50_p65 IkB_p IκBα-P IkB_p50_p65->IkB_p DNA κB DNA Site p50_p65->DNA Proteasome Proteasomal Degradation IkB_p->Proteasome Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (COX-2, iNOS, Cytokines) mRNA->Proteins

Caption: The canonical NF-κB signaling pathway.

2. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK1/2, JNK, and p38, are also pivotal in the inflammatory response.[6] These pathways are activated by many of the same stimuli as the NF-κB pathway and work in concert to regulate the expression of inflammatory mediators.[7] For instance, activation of the JNK and p38 pathways can lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.[6]

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_MAPKK->p38 JNK JNK JNK_MAPKK->JNK ERK ERK1/2 ERK_MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: A generalized overview of the MAPK signaling pathways.

Experimental Protocols

Standardized assays are essential for the comparative evaluation of novel anti-inflammatory compounds.

Experimental Workflow for Screening Anti-inflammatory Compounds

A typical workflow for assessing the anti-inflammatory properties of new chemical entities involves a tiered approach, starting with in vitro assays and progressing to in vivo models for the most promising candidates.

Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay Nitric Oxide (NO) Assay (in LPS-stimulated macrophages) In_Vitro->NO_Assay Cytokine_Assay Cytokine Measurement (TNF-α, IL-6, IL-1β) In_Vitro->Cytokine_Assay Lead_Selection Lead Compound Selection COX_Assay->Lead_Selection NO_Assay->Lead_Selection Cytokine_Assay->Lead_Selection In_Vivo In Vivo Testing Lead_Selection->In_Vivo Toxicity Toxicity Studies Lead_Selection->Toxicity Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo->Edema_Model End Candidate for Further Development Edema_Model->End Toxicity->End

Caption: General experimental workflow for anti-inflammatory drug discovery.

1. In Vitro COX Inhibition Assay

  • Objective: To determine the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The test compound is pre-incubated with the enzyme in a reaction buffer.

    • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX pathway, is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The concentration of the test compound that inhibits 50% of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against a range of compound concentrations.

    • Selectivity is determined by calculating the ratio of IC50 (COX-1) / IC50 (COX-2).

2. In Vitro Nitric Oxide (NO) Production Assay

  • Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells.

  • Methodology:

    • Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[7][8]

    • Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS).[7][8]

    • After an incubation period (e.g., 24 hours), the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is then calculated relative to the LPS-treated control.

3. In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.

  • Methodology:

    • Rodents (typically rats or mice) are used for this model.[2]

    • The test compound or a reference drug (e.g., indomethacin, celecoxib) is administered orally or intraperitoneally at a specific dose.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (an inflammatory agent) is made into the hind paw of the animal.[2]

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control (vehicle-treated) group.

Conclusion

While specific data on the anti-inflammatory efficacy of this compound derivatives is not extensively available, the established frameworks for evaluating related phenylacetic acid derivatives provide a clear path for future research. The methodologies and signaling pathways detailed in this guide offer a robust foundation for the systematic investigation of these and other novel compounds. By focusing on key in vitro and in vivo models and understanding the underlying molecular mechanisms, researchers can effectively identify and characterize promising new anti-inflammatory agents.

References

A Comparative Guide to the Biodistribution of ¹³¹I-Labeled 4-Iodophenylacetic Acid in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biodistribution of ¹³¹I-labeled 4-Iodophenylacetic acid, a potential theranostic agent, with an established alternative, ¹³¹I-Metaiodobenzylguanidine (MIBG). The data presented is derived from preclinical studies in rodent models and is intended to inform researchers on the characteristics of this novel compound.

Executive Summary

¹³¹I-labeled this compound, an analog of the anti-proliferative agent phenylacetate (B1230308), has been investigated for its potential in cancer imaging and therapy. This guide summarizes the available biodistribution data in healthy rats and tumor-bearing mice, offering a direct comparison with ¹³¹I-MIBG, a clinically used radiopharmaceutical for neuroendocrine tumors. The data indicates that ¹³¹I-4-Iodophenylacetic acid exhibits uptake in esophageal tumor xenografts and demonstrates rapid clearance, primarily through the renal pathway. In contrast, ¹³¹I-MIBG shows specific uptake in neuroblastoma xenografts with a different clearance profile.

Data Presentation: Biodistribution of ¹³¹I-Labeled Compounds

The following tables summarize the quantitative biodistribution data for ¹³¹I-4-Iodophenylacetic acid and ¹³¹I-MIBG in various animal models, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ¹³¹I-4-Iodophenylacetic Acid in Sprague Dawley Rats (5 hours post-injection) [1]

OrganAverage %ID/gStandard Deviation (%ID/g)
Blood0.180.03
Heart0.080.01
Lungs0.120.02
Liver0.100.01
Spleen0.070.01
Kidneys0.350.06
Stomach0.050.01
Intestines0.060.01
Muscle0.040.01
Bone0.060.01

Table 2: Biodistribution of ¹³¹I-4-Iodophenylacetic Acid in Athymic Nude (balb/c) Mice with WHCO1 Esophageal Cancer Xenografts (5 hours post-injection) [1][2][3]

Tissue/OrganAverage %ID/gStandard Deviation (%ID/g)
Tumor4.00.4
Blood--
Other OrgansHigher than in non-tumor bearing rats-

Note: A full biodistribution table for all organs in the xenograft mice was not available in the cited literature. The study noted that all organs contained a higher %ID/g compared to the rats.

Table 3: Biodistribution of ¹³¹I-MIBG in Athymic Nude Mice with SK-N-SH Neuroblastoma Xenografts

Tissue/Organ%ID/g (2 hours)%ID/g (4 hours)%ID/g (24 hours)%ID/g (48 hours)%ID/g (72 hours)
Tumor10.89 ± 4.0610.94 ± 1.803.57 ± 1.571.36 ± 0.360.80 ± 0.15
Heart-----
Adrenals-----

Note: This data is compiled from a study investigating the combination of ¹³¹I-MIBG with external beam radiotherapy. The values represent the ¹³¹I-MIBG only group. Data for other organs were not fully tabulated in the provided source.[4] Another study reported on the localization of ¹³¹I-MIBG in the same mouse model but did not provide a full biodistribution table.[5]

Experimental Protocols

Radiolabeling of this compound with ¹³¹I

The radiolabeling of this compound with ¹³¹I is achieved through an isotope exchange reaction.[2][3]

Materials:

  • This compound

  • Sodium Iodide [¹³¹I]

  • Reaction vial

  • Heating apparatus

  • High-Performance Liquid Chromatography (HPLC) system for quality control

Procedure:

  • A solution of this compound is prepared.

  • Na¹³¹I is added to the solution.

  • The reaction mixture is heated to facilitate the isotope exchange.

  • The reaction is monitored, and upon completion, the mixture is purified.

  • The radiochemical yield and purity of the final product, ¹³¹I-labeled this compound, are determined using HPLC. A radiochemical purity of 97.8 ± 1.2 % was reported in the cited study.[2]

Animal Biodistribution Studies

The following protocol is a generalized procedure based on the cited literature for conducting biodistribution studies of radiolabeled compounds in rodents.

Animal Models:

  • Sprague Dawley rats (for general biodistribution)[1][2][3]

  • Athymic nude (balb/c) mice with tumor xenografts (e.g., WHCO1 esophageal cancer cells)[1][2][3]

Procedure:

  • Animal Preparation: Animals are acclimatized under standard laboratory conditions. For tumor models, cancer cells are subcutaneously injected, and tumors are allowed to grow to a specified size (e.g., 5-8 mm).[1]

  • Dose Preparation and Administration: The ¹³¹I-labeled compound is diluted in a sterile vehicle (e.g., saline). A known activity of the radiopharmaceutical is injected intravenously (e.g., via the tail vein).

  • Imaging (Optional): Dynamic and static scans can be performed using a SPECT camera to visualize the biodistribution over time.[2][3]

  • Ex Vivo Biodistribution: At predetermined time points post-injection, animals are euthanized.

  • Organ Harvesting and Measurement: Key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Mandatory Visualization

Experimental Workflow for Biodistribution Study

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis radiolabeling Radiolabeling of This compound with ¹³¹I qc Quality Control (HPLC) radiolabeling->qc injection Intravenous Injection of ¹³¹I-4-Iodophenylacetic Acid qc->injection animal_prep Animal Model Preparation (e.g., Tumor Xenograft) animal_prep->injection imaging SPECT Imaging (Optional) injection->imaging euthanasia Euthanasia at Pre-defined Time Points injection->euthanasia imaging->euthanasia organ_harvest Organ & Tumor Harvesting euthanasia->organ_harvest gamma_count Gamma Counting organ_harvest->gamma_count data_analysis Calculation of %ID/g gamma_count->data_analysis

Caption: Workflow for the biodistribution study of ¹³¹I-4-Iodophenylacetic acid.

Postulated Signaling Pathway of Phenylacetate in Cancer Cells

Phenylacetate, the parent compound of this compound, is known to have anti-proliferative effects on cancer cells. While the precise signaling cascade for the iodinated analog has not been fully elucidated, the known effects of phenylacetate involve the induction of cell cycle arrest and differentiation.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes phenylacetate Phenylacetate p21 Upregulation of p21 phenylacetate->p21 myc Downregulation of c-myc phenylacetate->myc cdk2 Inhibition of CDK2 p21->cdk2 rb Hypophosphorylation of Rb cdk2->rb g1_arrest G1 Cell Cycle Arrest rb->g1_arrest myc->g1_arrest differentiation Tumor Cell Differentiation g1_arrest->differentiation

Caption: Postulated signaling pathway for the anti-proliferative effects of phenylacetate.

References

Comparative analysis of different synthetic routes to 4-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Iodophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility stems from the presence of both a reactive carboxylic acid handle and an aryl iodide, which is amenable to a variety of cross-coupling reactions. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed examination of their respective advantages and disadvantages, supported by experimental data and protocols.

Executive Summary

Three primary synthetic strategies for the preparation of this compound are evaluated: the Sandmeyer-type reaction of 4-aminophenylacetic acid, the hydrolysis of 4-iodobenzyl cyanide, and the Grignard reaction of a 4-iodobenzyl halide. The selection of an optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Synthetic Route Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Sandmeyer-Type Reaction 4-Aminophenylacetic acidNaNO₂, KI, Acid~75-85%Good yield, readily available starting material.Use of potentially unstable diazonium salt intermediates.
Nitrile Hydrolysis 4-Iodobenzyl cyanideStrong acid or base~80-95%High yield, straightforward procedure.4-Iodobenzyl cyanide may need to be synthesized separately.
Grignard Reaction 4-Iodobenzyl halideMg, CO₂~70-80%Direct carboxylation.Potential for side reactions due to the presence of the aryl iodide.

Route 1: Sandmeyer-Type Reaction of 4-Aminophenylacetic Acid

This classical approach involves the diazotization of the amino group of 4-aminophenylacetic acid to form a diazonium salt, which is subsequently displaced by iodide. Modern one-pot procedures have improved the safety and efficiency of this transformation.[1]

Sandmeyer-Type Reaction 4-Aminophenylacetic acid 4-Aminophenylacetic acid Diazonium Salt (intermediate) Diazonium Salt (intermediate) 4-Aminophenylacetic acid->Diazonium Salt (intermediate) 1. NaNO₂, H⁺ 2. 0-5 °C This compound This compound Diazonium Salt (intermediate)->this compound KI

Diagram 1. Synthetic pathway for the Sandmeyer-type reaction.
Experimental Protocol:

A representative procedure for the one-pot diazotization-iodination of an aromatic amine is as follows:

  • Diazotization: To a stirred suspension of 4-aminophenylacetic acid (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) at 0-5 °C, a solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is then added to the cold diazonium salt solution.

  • Reaction: The mixture is allowed to warm to room temperature and then heated to approximately 60 °C until the evolution of nitrogen gas ceases.

  • Work-up: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization.

Route 2: Hydrolysis of 4-Iodobenzyl Cyanide

This route involves the conversion of the nitrile group of 4-iodobenzyl cyanide to a carboxylic acid. This can be achieved under either acidic or basic conditions. The hydrolysis of nitriles is a robust and high-yielding reaction.[2]

Nitrile Hydrolysis 4-Iodobenzyl cyanide 4-Iodobenzyl cyanide This compound This compound 4-Iodobenzyl cyanide->this compound H₃O⁺ or OH⁻, Δ

Diagram 2. Synthetic pathway for nitrile hydrolysis.
Experimental Protocol (Acid-Catalyzed):

Based on the procedure for the hydrolysis of benzyl (B1604629) cyanide:[2]

  • Reaction Setup: A mixture of 4-iodobenzyl cyanide (1.0 eq), water, and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: The mixture is heated to reflux with stirring for 3-4 hours.

  • Work-up: The reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is collected by filtration.

  • Washing: The crude solid is washed with hot water to remove impurities.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 3: Grignard Reaction of 4-Iodobenzyl Halide

This synthetic approach involves the formation of a Grignard reagent from a 4-iodobenzyl halide (e.g., bromide or chloride) and its subsequent reaction with carbon dioxide (carboxylation).

Grignard Reaction 4-Iodobenzyl halide 4-Iodobenzyl halide Grignard Reagent Grignard Reagent 4-Iodobenzyl halide->Grignard Reagent Mg, Et₂O Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO₂ This compound This compound Carboxylate Salt->this compound 2. H₃O⁺

Diagram 3. Synthetic pathway for the Grignard reaction.
Experimental Protocol:

A general procedure for the carboxylation of a Grignard reagent is as follows:[3][4][5]

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 4-iodobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Carboxylation: The Grignard reagent solution is added slowly to a slurry of crushed dry ice (solid CO₂) in anhydrous diethyl ether with vigorous stirring.

  • Work-up: After the addition is complete and the excess dry ice has sublimed, the reaction is quenched by the slow addition of dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization.

Note: A significant consideration for this route is the potential for the magnesium to react with the aryl iodide in addition to the benzylic halide, which could lead to undesired side products. Careful control of reaction conditions is crucial.

Comparative Discussion

The Sandmeyer-type reaction is a reliable method, especially with modern one-pot protocols that mitigate the risks associated with isolating diazonium salts. The starting material, 4-aminophenylacetic acid, is commercially available. The yields are generally good, making it a strong candidate for laboratory-scale synthesis.

The hydrolysis of 4-iodobenzyl cyanide is arguably the most straightforward and highest-yielding of the three routes. The reaction conditions are well-established, and the work-up is typically simple. The main consideration is the availability of the starting nitrile, which may need to be prepared in a separate step, for example, from 4-iodobenzyl halide and a cyanide salt.

The Grignard reaction offers a direct method for introducing the carboxylic acid group. However, the presence of the aryl iodide on the starting material introduces a potential complication, as Grignard reagents can be formed from aryl iodides. This could lead to the formation of undesired byproducts through self-coupling or reaction at the aryl position. While potentially viable, this route may require more careful optimization of reaction conditions to ensure selectivity for the formation of the benzylic Grignard reagent.

Conclusion

For the synthesis of this compound, the hydrolysis of 4-iodobenzyl cyanide stands out as a highly efficient and reliable method, provided the starting nitrile is accessible. The Sandmeyer-type reaction from 4-aminophenylacetic acid is also an excellent and widely used alternative, offering good yields from a readily available precursor. The Grignard reaction is a feasible but potentially more challenging route that may require careful optimization to avoid side reactions. The ultimate choice of synthetic route will be guided by the specific needs and constraints of the research or development project.

References

Comparative Guide to the Mechanism of Action of 4-Iodophenylacetic Acid-Based Drugs: A Focus on Felbinac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of drugs derived from 4-iodophenylacetic acid, with a primary focus on the non-steroidal anti-inflammatory drug (NSAID) Felbinac. Felbinac, also known as 4-biphenylacetic acid, serves as a prime example of a therapeutic agent synthesized using precursors structurally related to this compound, often employing synthetic routes like the Suzuki-Miyaura coupling. This document will delve into the molecular pathways affected by Felbinac, present supporting experimental data, and draw comparisons with other commonly used NSAIDs.

Introduction to this compound in Drug Synthesis

This compound is a versatile chemical intermediate primarily utilized in the synthesis of anti-inflammatory and analgesic pharmaceuticals. Its structure, featuring a phenylacetic acid moiety with an iodine substituent, makes it an ideal building block for creating more complex molecules through various organic reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the synthesis of biphenyl (B1667301) derivatives, a common structural motif in many NSAIDs.

While this compound itself is not typically an active pharmaceutical ingredient, its derivatives are of significant interest. One such derivative, after a coupling reaction, is Felbinac (4-biphenylacetic acid), a widely used topical NSAID.

Mechanism of Action of Felbinac

Similar to other NSAIDs, the primary mechanism of action of Felbinac is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923).[1][2] Prostaglandins are lipid compounds that play a key role in the inflammatory response, pain sensitization, and fever.[3]

Signaling Pathway of Inflammation and NSAID Intervention

The inflammatory cascade leading to pain and swelling is initiated by various stimuli, resulting in the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for other prostaglandins and thromboxanes.

Inflammation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Membrane_Phospholipids Felbinac Felbinac (NSAID) Felbinac->COX1_COX2 Inhibition

Caption: Mechanism of action of Felbinac in the inflammatory pathway.

Felbinac, by inhibiting COX-1 and COX-2, reduces the production of prostaglandins, thereby alleviating inflammation and pain at the site of application.[1]

Comparison with Alternative NSAIDs

To provide a comprehensive understanding, the following table compares the key characteristics of Felbinac with other commonly used NSAIDs.

FeatureFelbinacIbuprofenDiclofenacCelecoxib
Chemical Class Phenylacetic acid derivativePropionic acid derivativePhenylacetic acid derivativeSulfonamide (COX-2 selective)
Primary MOA COX-1 and COX-2 inhibitionCOX-1 and COX-2 inhibitionCOX-1 and COX-2 inhibitionSelective COX-2 inhibition
Administration TopicalOral, TopicalOral, Topical, IVOral
Potency ModerateModerateHighHigh
Selectivity Non-selectiveNon-selectiveSlightly COX-2 selectiveHighly COX-2 selective

Experimental Validation of Mechanism of Action

The validation of the mechanism of action for NSAIDs like Felbinac involves a series of in vitro and in vivo experiments.

Experimental Workflow for Validating NSAID MOA

Experimental Workflow Start Hypothesis: Drug inhibits COX enzymes In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX Enzyme Inhibition Assay (Measures IC50) In_Vitro->COX_Assay Cell_Based_Assay Cell-Based Prostaglandin Assay (e.g., in macrophages) In_Vitro->Cell_Based_Assay In_Vivo In Vivo Models COX_Assay->In_Vivo Cell_Based_Assay->In_Vivo Animal_Model Animal Models of Inflammation (e.g., carrageenan-induced paw edema) In_Vivo->Animal_Model Pain_Model Animal Models of Pain (e.g., writhing test) In_Vivo->Pain_Model Conclusion Conclusion: Mechanism Validated Animal_Model->Conclusion Pain_Model->Conclusion

Caption: Workflow for validating the mechanism of action of NSAIDs.

Key Experimental Protocols

a) Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the in vitro potency of the drug in inhibiting COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (e.g., Felbinac) at various concentrations.

    • Arachidonic acid is added as the substrate.

    • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an enzyme immunoassay (EIA) to quantify the downstream product prostaglandin E2 (PGE2).

    • The concentration of the drug that causes 50% inhibition of the enzyme activity (IC50) is calculated.

b) Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the in vivo anti-inflammatory activity of the drug.

  • Methodology:

    • A baseline measurement of the paw volume of rats is taken.

    • The test compound is administered to the animals (e.g., topically for Felbinac).

    • After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation.

    • The paw volume is measured at various time points after the carrageenan injection.

    • The percentage of inhibition of edema by the drug is calculated by comparing the increase in paw volume in the treated group to the control group.

Representative Experimental Data

The following table summarizes typical IC50 values for the inhibition of COX enzymes by various NSAIDs.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
Felbinac ~5~1~0.2
Ibuprofen ~13~35~2.7
Diclofenac ~0.9~0.08~0.09
Celecoxib >100~0.04>2500

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

Drugs derived from this compound, exemplified by Felbinac, are effective non-steroidal anti-inflammatory agents. Their primary mechanism of action, the inhibition of cyclooxygenase enzymes, is well-established and supported by a range of in vitro and in vivo experimental data. By reducing the synthesis of prostaglandins, these drugs effectively mitigate inflammation and pain. Understanding the comparative pharmacology of these agents, including their potency and selectivity, is crucial for the rational development of new and improved anti-inflammatory therapies. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation and validation of the mechanism of action of novel drug candidates in this class.

References

Comparative Analysis of Antibody Cross-Reactivity for the Hapten 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Author: BenchChem Technical Support Team. Date: December 2025

The following sections detail the experimental protocols for antibody generation and cross-reactivity testing, present comparative data in a structured format, and include workflow diagrams to illustrate the key processes.

Data Presentation: Cross-Reactivity of Anti-2,4-D Polyclonal Antibodies

The cross-reactivity of an antibody is a measure of its ability to bind to molecules that are structurally similar to the target analyte. In the context of immunoassays for small molecules like 2,4-D, it is crucial to assess the potential for interference from related compounds. The following table summarizes the cross-reactivity of a polyclonal antibody raised against a 2,4-D-protein conjugate, as determined by competitive ELISA.

Table 1: Cross-Reactivity of Anti-2,4-D Polyclonal Antibody with Structurally Related Compounds

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)*
2,4-Dichlorophenoxyacetic acid (2,4-D) 15100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)4533.3
4-Chlorophenoxyacetic acid (4-CPA)2506.0
2-Methyl-4-chlorophenoxyacetic acid (MCPA)8001.9
Phenylacetic acid>10,000<0.15
4-Iodophenylacetic acidNot ReportedNot Reported

*Cross-reactivity (%) is calculated as: (IC50 of 2,4-D / IC50 of competing compound) x 100.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies. The following protocols outline the key steps in generating and characterizing antibodies against a small molecule hapten like 2,4-D.

Synthesis of 2,4-D-Protein Conjugate (Immunogen)

To elicit an immune response against the small molecule 2,4-D, it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

  • Materials: 2,4-Dichlorophenoxyacetic acid (2,4-D), N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Keyhole Limpet Hemocyanin (KLH), Phosphate Buffered Saline (PBS).

  • Procedure:

    • Dissolve 2,4-D and NHS in DMF.

    • Add DCC to the solution to activate the carboxylic acid group of 2,4-D, forming an NHS ester.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Remove the dicyclohexylurea byproduct by filtration.

    • Prepare a solution of KLH in PBS.

    • Slowly add the activated 2,4-D-NHS ester solution to the KLH solution while stirring.

    • Allow the conjugation reaction to proceed overnight at 4°C.

    • Purify the 2,4-D-KLH conjugate by dialysis against PBS to remove unconjugated hapten and reaction byproducts.

    • Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein ratio.

Antibody Production

Polyclonal antibodies are generated by immunizing an animal with the prepared immunogen.

  • Animal Model: New Zealand White rabbits.

  • Procedure:

    • Emulsify the 2,4-D-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

    • Booster immunizations are performed at 3-week intervals using the 2,4-D-KLH conjugate emulsified with Freund's Incomplete Adjuvant (FIA).

    • Collect blood samples 10 days after each booster immunization to monitor the antibody titer.

    • Once a high antibody titer is achieved, perform a final bleed and separate the serum.

    • Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of antibodies against small molecules.

  • Materials: 96-well microtiter plates, 2,4-D-BSA coating antigen, anti-2,4-D polyclonal antibody, competing compounds (e.g., 2,4,5-T, 4-CPA, MCPA, Phenylacetic acid), Goat anti-rabbit IgG-HRP conjugate, TMB substrate, Stop solution (e.g., 2M H₂SO₄).

  • Procedure:

    • Coat the wells of a 96-well plate with 2,4-D-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate with PBST.

    • Prepare serial dilutions of the competing compounds and a standard curve of 2,4-D.

    • In a separate plate or tubes, pre-incubate the anti-2,4-D polyclonal antibody with the standard or competing compounds for 30 minutes at room temperature.

    • Add the antibody-analyte mixtures to the coated and blocked plate and incubate for 1 hour at room temperature.

    • Wash the plate with PBST.

    • Add the Goat anti-rabbit IgG-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate with PBST.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve and determine the IC50 values for each competing compound.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows.

Antibody_Production_Workflow cluster_immunogen Immunogen Preparation cluster_immunization Immunization Hapten (2,4-D) Hapten (2,4-D) Conjugation Conjugation Hapten (2,4-D)->Conjugation Carrier Protein (KLH) Carrier Protein (KLH) Carrier Protein (KLH)->Conjugation Purification Purification Conjugation->Purification 2,4-D-KLH Conjugate 2,4-D-KLH Conjugate Purification->2,4-D-KLH Conjugate Immunization Immunization 2,4-D-KLH Conjugate->Immunization Booster Injections Booster Injections Immunization->Booster Injections Serum Collection Serum Collection Booster Injections->Serum Collection Antibody Purification Antibody Purification Serum Collection->Antibody Purification Purified Polyclonal Antibody Purified Polyclonal Antibody Antibody Purification->Purified Polyclonal Antibody

Caption: Workflow for the production of polyclonal antibodies against a hapten.

Competitive_ELISA_Workflow Coat Plate with 2,4-D-BSA Coat Plate with 2,4-D-BSA Block Plate Block Plate Coat Plate with 2,4-D-BSA->Block Plate Pre-incubate Antibody with Sample/Standard Pre-incubate Antibody with Sample/Standard Block Plate->Pre-incubate Antibody with Sample/Standard Add Mixture to Plate Add Mixture to Plate Pre-incubate Antibody with Sample/Standard->Add Mixture to Plate Add Secondary Antibody-HRP Add Secondary Antibody-HRP Add Mixture to Plate->Add Secondary Antibody-HRP Add TMB Substrate Add TMB Substrate Add Secondary Antibody-HRP->Add TMB Substrate Stop Reaction & Read Absorbance Stop Reaction & Read Absorbance Add TMB Substrate->Stop Reaction & Read Absorbance Data Analysis (IC50 & %CR) Data Analysis (IC50 & %CR) Stop Reaction & Read Absorbance->Data Analysis (IC50 & %CR)

Caption: Workflow for competitive ELISA to determine cross-reactivity.

Stability Showdown: In-Vitro vs. In-Vivo Performance of Radiolabeled 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the stability of radiolabeled 4-iodophenylacetic acid, a potential therapeutic and imaging agent, reveals significant differences between controlled laboratory settings and complex biological systems. This guide provides a comparative analysis of its in-vitro and in-vivo stability, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of radiopharmaceuticals.

The journey of a radiolabeled compound from a promising candidate to a clinical tool is paved with rigorous testing, a cornerstone of which is stability assessment. For ¹³¹I-4-iodophenylacetic acid, understanding its integrity both on the bench and within a living organism is paramount to predicting its efficacy and safety. While in-vitro assays in controlled environments like human serum and saline provide a baseline, the dynamic and metabolically active in-vivo environment presents a more complex challenge, often leading to faster degradation.

Quantitative Stability Comparison

Table 1: In-Vitro Stability of ¹³¹I-4-Iodophenylacetic Acid (Illustrative Data)

Time PointRadiochemical Purity (%) in Human Serum (37°C)Radiochemical Purity (%) in Saline (25°C)
0 h>98%>98%
1 h~97%>98%
4 h~95%>98%
24 h~90%~97%

Table 2: In-Vivo Stability and Distribution of ¹³¹I-4-Iodophenylacetic Acid

ParameterFindingCitation
Initial Radiochemical Purity97.8 ± 1.2%[1][2]
In-Vivo BehaviorRapid excretion from all organs via the kidney into the urine.[1][2]
5-hour Post-InjectionNo specific target organ identified, indicating rapid clearance.[1][2]

The in-vivo data, primarily focusing on biodistribution, indicates a rapid clearance of the radiolabeled compound.[1][2] This rapid excretion suggests that the compound does not remain in circulation for an extended period, which can be an indicator of in-vivo instability or simply efficient renal clearance. The initial high radiochemical purity of 97.8 ± 1.2% serves as the baseline for its in-vivo journey.[1][2]

Experimental Protocols

A detailed understanding of the methodologies employed in stability testing is crucial for the interpretation of the data.

In-Vitro Stability Assessment

Objective: To determine the stability of ¹³¹I-4-iodophenylacetic acid in human serum and saline over time at physiological and room temperature, respectively.

Materials:

  • ¹³¹I-4-iodophenylacetic acid

  • Human serum

  • Sterile saline (0.9% NaCl)

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Centrifuge

Procedure:

  • A solution of ¹³¹I-4-iodophenylacetic acid is prepared at a known concentration.

  • Aliquots of the radiolabeled compound are added to vials containing either human serum or saline.

  • The serum samples are incubated at 37°C, while the saline samples are kept at room temperature (25°C).

  • At designated time points (e.g., 0, 1, 4, and 24 hours), an aliquot is taken from each sample.

  • For serum samples, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.

  • The radiochemical purity of each sample is analyzed by HPLC with a radioactivity detector to separate the intact radiolabeled compound from any degradation products (e.g., free ¹³¹I).

  • The percentage of intact ¹³¹I-4-iodophenylacetic acid is calculated at each time point.

In-Vivo Stability and Biodistribution Assessment

Objective: To evaluate the distribution, retention, and clearance of ¹³¹I-4-iodophenylacetic acid in a living organism.

Materials:

  • ¹³¹I-4-iodophenylacetic acid

  • Animal models (e.g., Sprague Dawley rats)

  • SPECT (Single-Photon Emission Computed Tomography) camera

  • Gamma counter

  • Anesthesia

Procedure:

  • A known activity of ¹³¹I-4-iodophenylacetic acid is administered intravenously to the animal models.

  • Dynamic and static scans are acquired using a SPECT camera at various time points post-injection to visualize the biodistribution of the radioactivity.

  • At the end of the study (e.g., 5 hours post-injection), the animals are euthanized.

  • Organs and tissues of interest (e.g., blood, liver, kidneys, tumor, etc.) are excised, weighed, and their radioactivity is measured using a gamma counter.

  • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to quantify the uptake.

  • Urine may also be collected to quantify the excretion of radioactivity.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for in-vitro and in-vivo stability studies.

InVitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis radiolabel ¹³¹I-4-Iodophenylacetic Acid Solution incubate_serum Incubate at 37°C radiolabel->incubate_serum Add to incubate_saline Store at 25°C radiolabel->incubate_saline Add to serum Human Serum saline Saline sampling Aliquoting at Time Points incubate_serum->sampling incubate_saline->sampling precipitation Protein Precipitation (Serum Samples) sampling->precipitation hplc HPLC Analysis sampling->hplc Saline Samples precipitation->hplc data Calculate Radiochemical Purity hplc->data

In-Vitro Stability Experimental Workflow.

InVivo_Stability_Workflow cluster_admin Administration cluster_imaging Imaging & Biodistribution cluster_analysis Analysis radiolabel ¹³¹I-4-Iodophenylacetic Acid Injection animal Animal Model (e.g., Rat) radiolabel->animal Inject spect SPECT Imaging (Dynamic & Static) animal->spect euthanasia Euthanasia at Endpoint spect->euthanasia dissection Organ & Tissue Dissection euthanasia->dissection gamma_count Gamma Counting dissection->gamma_count urine_analysis Urine Analysis dissection->urine_analysis calculation Calculate %ID/g gamma_count->calculation

References

Benchmarking the Performance of 4-Iodophenylacetic Acid in Suzuki Coupling: A Comparative Guide for Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the choice of aryl halide is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive performance comparison of 4-iodophenylacetic acid against other aryl halides, specifically 4-bromophenylacetic acid and 4-chlorophenylacetic acid, in the context of the Suzuki-Miyaura cross-coupling reaction. This analysis is supported by experimental data from closely related analogs and established mechanistic principles.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex. The reactivity of the aryl halide is a key factor in the success of this reaction, primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-Cl, a trend directly correlated with the bond dissociation energies (C-I < C-Br < C-Cl). This inherent reactivity difference dictates the reaction conditions required to achieve optimal yields.

Quantitative Performance Comparison

Aryl Halide AnalogCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodoacetophenoneHerrmann-Beller Palladacycle (0.005 mol%)NaOMeEthanol60->95 (initial rate study)[1]
4-BromoacetophenoneMagnetic Supported Pd(II)-N2O2 (0.25 mol%)Na2CO3DMA14024100[2]
4-Bromophenylpyrimidine derivativePd(PPh3)4 (5 mol%)K3PO41,4-Dioxane (B91453)70-8018-2260-80[3]

Note: The data presented is compiled from different sources and is intended to be illustrative of the general reactivity trends. DMA = Dimethylacetamide.

The data clearly indicates that the iodo-substituted analog facilitates a much faster reaction, achieving high conversion at a lower temperature and significantly lower catalyst loading compared to the bromo-substituted analogs. The chloro-analog, being the least reactive, typically requires more forcing conditions, including higher temperatures, higher catalyst loadings, and more specialized ligand systems to achieve comparable yields.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 4-halophenylacetic acids with phenylboronic acid. These protocols are based on established procedures for similar aryl halides and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Halophenylacetic acid (4-iodo, 4-bromo, or 4-chloro) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene (B28343), DMF, ethanol/water mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure for this compound (Milder Conditions):

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.03 mmol, 1-3 mol%).

  • Add the degassed solvent system, such as a mixture of toluene and water (4:1 v/v, 10 mL).

  • Stir the reaction mixture vigorously and heat to 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-(biphenyl-4-yl)acetic acid.

Procedure for 4-Bromophenylacetic Acid (More Forcing Conditions):

  • Follow the same initial setup as for the iodo-analog.

  • A more robust catalyst system may be required, such as Pd(OAc)₂ (2-5 mol%) with a bulky phosphine (B1218219) ligand like SPhos (4-10 mol%).

  • A stronger base, such as Cs₂CO₃ (2.0 mmol), might be beneficial.

  • Higher reaction temperatures (100-120 °C) are typically necessary.

  • The reaction time will likely be longer compared to the iodo-analog.

  • Follow the same workup and purification procedure.

Procedure for 4-Chlorophenylacetic Acid (Harsh Conditions):

  • The coupling of aryl chlorides is the most challenging and often requires specialized catalyst systems.

  • Use a high-activity catalyst system, for example, a palladium pre-catalyst with a highly electron-rich and bulky ligand (e.g., a Buchwald-type ligand).

  • Higher catalyst loadings (e.g., >5 mol%) may be necessary.

  • Elevated temperatures (>120 °C), potentially with microwave heating, are often employed.

  • The choice of solvent is critical, with high-boiling point aprotic polar solvents like DMF or 1,4-dioxane being common.

  • Follow the same workup and purification procedure.

Visualizing the Process and Biological Relevance

To provide a clearer understanding of the experimental process and the potential biological significance of the reaction product, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Aryl Halide, Boronic Acid, and Base B Add to Dry Schlenk Flask A->B C Purge with Inert Gas B->C D Add Catalyst and Solvent C->D Under Inert Atmosphere E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Upon Completion H Liquid-Liquid Extraction G->H H->H I Dry and Concentrate H->I J Column Chromatography I->J K 2-(Biphenyl-4-yl)acetic Acid J->K Pure Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The product of the Suzuki coupling of 4-halophenylacetic acids with phenylboronic acid is 2-(biphenyl-4-yl)acetic acid, a precursor to many pharmacologically active molecules.[4] For instance, derivatives of biphenylacetic acid have been investigated as histone deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy in cancer therapy.

HDAC_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Mechanism ArylHalide 4-Halophenylacetic Acid Product 2-(Biphenyl-4-yl)acetic Acid Derivative ArylHalide->Product Suzuki Coupling BoronicAcid Phenylboronic Acid BoronicAcid->Product Suzuki Coupling HDAC Histone Deacetylase (HDAC) Product->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin AcetylatedHistones->Histones Deacetylation OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin Apoptosis Apoptosis (Cell Death) OpenChromatin->Apoptosis Leads to

Caption: Proposed signaling pathway for HDAC inhibition by biphenylacetic acid derivatives.

Conclusion

References

Spectroscopic comparison of 4-Iodophenylacetic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of the structural and electronic properties of key intermediates is paramount. This guide provides a detailed spectroscopic comparison of 4-iodophenylacetic acid, a significant building block, with its common precursors: phenylacetic acid and 4-aminophenylacetic acid. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors, offering a clear and concise comparison of their characteristic signals.

Spectroscopic TechniquePhenylacetic Acid4-Aminophenylacetic AcidThis compound
¹H NMR (δ, ppm) ~7.24-7.36 (m, 5H, Ar-H), ~3.64 (s, 2H, CH₂)[1]~7.05 (d, 2H, Ar-H), ~6.62 (d, 2H, Ar-H), ~3.48 (s, 2H, CH₂)~7.65 (d, 2H, Ar-H), ~7.10 (d, 2H, Ar-H), ~3.60 (s, 2H, CH₂)
¹³C NMR (δ, ppm) ~177.9, ~133.2, ~129.3, ~128.6, ~127.3, ~41.0[1]~175.0, ~145.5, ~130.5, ~125.0, ~115.0, ~40.0~176.5, ~137.5, ~131.5, ~129.0, ~92.0, ~40.5
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1600, ~1495 (C=C, aromatic)~3400, ~3300 (N-H), ~3000 (O-H), ~1700 (C=O), ~1615, ~1515 (C=C, aromatic)~3000 (O-H), ~1700 (C=O), ~1590, ~1485 (C=C, aromatic), ~820 (C-I)
Mass Spec. (m/z) 136 (M+), 91 (base peak)151 (M+), 106 (base peak)[2]262 (M+), 135, 91

Synthetic Pathways and Transformations

The synthesis of this compound can be achieved from its precursors through distinct chemical transformations. Two common routes are the direct iodination of phenylacetic acid and the Sandmeyer reaction starting from 4-aminophenylacetic acid.

Synthesis_Pathways cluster_0 Direct Iodination cluster_1 Sandmeyer Reaction Phenylacetic_Acid Phenylacetic Acid 4_Iodophenylacetic_Acid_1 This compound Phenylacetic_Acid->4_Iodophenylacetic_Acid_1 I₂, Oxidant 4_Aminophenylacetic_Acid 4-Aminophenylacetic Acid Diazonium_Salt Diazonium Salt 4_Aminophenylacetic_Acid->Diazonium_Salt NaNO₂, HCl 4_Iodophenylacetic_Acid_2 This compound Diazonium_Salt->4_Iodophenylacetic_Acid_2 KI

Synthetic routes to this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of the compared compounds.

Synthesis of this compound

Method A: Direct Iodination of Phenylacetic Acid (Illustrative Protocol)

This method is based on the direct C-H functionalization of the aromatic ring.

  • To a solution of phenylacetic acid in a suitable solvent (e.g., a mixture of 1,2-dimethoxyethane (B42094) and water), add a catalytic amount of an iodine source (e.g., I₂).

  • Slowly add an oxidizing agent (e.g., Oxone®) to the mixture at room temperature.

  • Stir the reaction mixture for a specified time until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Method B: Sandmeyer Reaction of 4-Aminophenylacetic Acid (Illustrative Protocol)

This classical method involves the conversion of the amino group to a diazonium salt, followed by displacement with iodide.[3][4][5]

  • Dissolve 4-aminophenylacetic acid in an aqueous solution of a mineral acid (e.g., hydrochloric acid) and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a solution of sodium thiosulfate to remove any remaining iodine, followed by water and brine.

  • Dry the organic layer, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of the synthesized compounds.

Spectroscopic_Workflow Sample_Preparation Sample Preparation NMR_Analysis NMR Analysis Sample_Preparation->NMR_Analysis IR_Analysis IR Analysis Sample_Preparation->IR_Analysis MS_Analysis MS Analysis Sample_Preparation->MS_Analysis Data_Interpretation Data Interpretation & Comparison NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis : Analyze the chemical shifts, integration values, and coupling patterns to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using a mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Data Acquisition : Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C=C, C-I).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (for Carboxylic Acids) : To improve volatility, the carboxylic acid group can be derivatized, for example, by esterification (e.g., with methanol (B129727) and an acid catalyst) or silylation.

  • Sample Injection : Inject a small volume of the derivatized sample solution into the GC-MS system.

  • Separation : Separate the components of the sample on a suitable GC column (e.g., a non-polar capillary column).

  • Detection : Detect the eluted compounds using a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

  • Analysis : Analyze the retention time and the mass spectrum of each peak to identify the compound and its fragmentation pattern.

References

A Comparative Guide to the Pharmacokinetic Profiles of Phenylacetic Acid and 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of phenylacetic acid (PAA) and its halogenated derivative, 4-Iodophenylacetic acid (4-IPA). The information presented herein is intended to support research and development efforts by providing a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two compounds, supplemented with experimental data and detailed protocols.

Executive Summary

Phenylacetic acid is a well-characterized compound with known anti-proliferative effects, and it exhibits nonlinear pharmacokinetics in humans. Its metabolism primarily involves conjugation with glutamine. This compound, a structurally related molecule, has been investigated as a potential radiopharmaceutical. While direct comparative pharmacokinetic data is limited, studies on its radiolabeled form suggest rapid renal clearance. This guide synthesizes the available data to facilitate a comparative understanding of their in-vivo behavior.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for phenylacetic acid and this compound based on available preclinical and clinical data.

Pharmacokinetic ParameterPhenylacetic Acid (PAA)This compound (4-IPA)Species
Absorption Rapidly absorbed from human buccal tissues.[1]Data not available.Human
Distribution Volume of Distribution (Vd): 19.2 ± 3.3 L[2]No specific target organ accumulation observed 5 hours post-injection.[3][4][5][6]Human, Rat
Heterogeneous distribution in the brain.[7]High activity in the blood pool observed at 5 hours post-injection in mice.[3][4][5][6]Rat, Mouse
Metabolism Nonlinear pharmacokinetics (capacity-limited clearance).[2][8]Presumed to follow a similar metabolic pathway to PAA, but not experimentally confirmed.Human
Primarily metabolized by conversion to phenylacetyl-CoA, followed by conjugation with glutamine to form phenylacetylglutamine.[7][9]Data not available.Human
Michaelis-Menten Constant (Km): 105.1 ± 44.5 µg/mL[2]Data not available.Human
Maximum Rate of Elimination (Vmax): 24.1 ± 5.2 mg/kg/h[2]Data not available.Human
Excretion 99% of elimination is accounted for by the urinary excretion of phenylacetylglutamine.[1][2]Rapidly excreted from all organs via the kidneys into the urine.[3][4][5][6]Human, Rat
Tumor Uptake Data not available.4 ± 0.4 % ID/g in WHCO1 xenograft mice at 5 hours post-injection.[3][4][5][6]Mouse

Metabolic Pathway of Phenylacetic Acid

The primary metabolic pathway of phenylacetic acid in humans involves a two-step process that facilitates its excretion.

PAA_Metabolism PAA Phenylacetic Acid PACoA Phenylacetyl-CoA PAA->PACoA Acyl-coenzyme A synthetase (ACSM1/ACSM2B) + ATP + CoA PAG Phenylacetylglutamine (excreted in urine) PACoA->PAG Glycine N-acyltransferase + L-Glutamine PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Dosing Dosing Fasting->Dosing Blood_Collection Blood_Collection Dosing->Blood_Collection Serial Plasma_Separation Plasma_Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein_Precipitation Plasma_Separation->Protein_Precipitation LCMS_Analysis LCMS_Analysis Protein_Precipitation->LCMS_Analysis PK_Analysis PK_Analysis LCMS_Analysis->PK_Analysis Report Report PK_Analysis->Report Biodistribution_Workflow cluster_prep Preparation cluster_in_vivo In-Vivo Procedure cluster_ex_vivo Ex-Vivo Analysis cluster_analysis Data Analysis Radiolabeling Radiolabeling Dose_Formulation Dose_Formulation Radiolabeling->Dose_Formulation IV_Injection IV_Injection Dose_Formulation->IV_Injection Euthanasia Euthanasia IV_Injection->Euthanasia Tissue_Dissection Tissue_Dissection Euthanasia->Tissue_Dissection Weighing Weighing Tissue_Dissection->Weighing Gamma_Counting Gamma_Counting Weighing->Gamma_Counting Calculate_IDg Calculate_IDg Gamma_Counting->Calculate_IDg Biodistribution_Profile Biodistribution_Profile Calculate_IDg->Biodistribution_Profile

References

Safety Operating Guide

Proper Disposal of 4-Iodophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Iodophenylacetic acid, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. All chemical waste must be managed in accordance with federal, state, and local regulations.[1]

I. Understanding the Hazard

This compound is a halogenated organic compound and must be treated as hazardous waste.[2][3] Improper disposal can pose risks to human health and the environment. This substance is categorized with other organic compounds that are brominated, chlorinated, fluorinated, or iodated.[2] Due to its chemical properties, it requires disposal through regulated hazardous waste incinerators.[2]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection Safety glasses or chemical splash goggles should be worn at all times.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Body Protection A fully-buttoned lab coat or other appropriate protective clothing is necessary to prevent skin contact.[4]
Respiratory Protection All handling of this compound should be conducted in a chemical fume hood to avoid inhalation of dust, vapor, mist, or gas.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2]

  • Crucially, do not mix this compound with non-halogenated organic waste, inorganic waste (such as acids and bases), or other incompatible materials like strong oxidizing agents.[5][2][6]

2. Container Selection and Labeling:

  • Collect the waste in a compatible container, such as a polyethylene (B3416737) carboy, often color-coded green for halogenated waste.[2][6]

  • Avoid using metal containers , as halogenated solvents can degrade and produce acids that corrode metal.[6]

  • The container must be in good condition, with a tightly closing lid to prevent leaks and vapor accumulation.[6]

  • Label the container clearly with "Hazardous Waste" and list all contents, including "this compound," specifying the mass or volume added.[2]

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a flammable storage cabinet or a cabinet under a fume hood.[5][6]

  • The storage area should be cool, dry, and away from direct sunlight, heat, sparks, or flames.[5][6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]

  • Follow all institutional guidelines for waste manifest and pickup scheduling.

5. Accidental Spills:

  • In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry substance.[6]

  • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[4][6]

  • For larger spills, evacuate the area, notify the appropriate emergency personnel, and prevent access to the contaminated area.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 4-Iodophenylacetic acid for disposal identify Identify as Halogenated Organic Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate from non-halogenated and inorganic waste fume_hood->segregate container Select a compatible, non-metal waste container segregate->container label_container Label container with 'Hazardous Waste' and contents container->label_container store Store in a designated, well-ventilated area label_container->store contact_ehs Contact EHS or licensed waste disposal service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Iodophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Chemical-Specific Hazards: this compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. It is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation[3][4].

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[5].

2. Personal Protective Equipment (PPE):

  • Before beginning any work, all personnel must don the required PPE as detailed in the table below.

  • Gloves must be inspected for any signs of damage prior to use. Contaminated gloves should be disposed of immediately and replaced[6].

3. Weighing and Preparation:

  • If possible, weigh the solid compound directly within the fume hood.

  • If the balance is located outside the fume hood, use a tared, sealed container to transport the chemical to and from the balance to prevent exposure.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete[5].

  • Decontaminate all surfaces and equipment used during the procedure.

Personal Protective Equipment (PPE) Summary

Protection AreaRequired PPESpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving may be appropriate for certain procedures[3].
Body Protection Chemical-resistant lab coatA polyethylene-coated polypropylene (B1209903) gown or a similar non-absorbent material is preferred over standard cloth lab coats. Ensure full coverage of arms[3].
Eye & Face Protection Safety goggles and face shieldChemical safety goggles that provide a seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when there is a risk of splashing[3][7].
Respiratory Protection Not typically required with proper engineering controlsAll handling must be performed within a certified chemical fume hood[3]. If a fume hood is unavailable or inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required after a formal exposure assessment[5].

Disposal Plan

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

2. Chemical Waste:

  • Unused or waste this compound should be collected in a separate, sealed, and labeled container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

3. Final Disposal:

  • Dispose of all waste containing this compound through a licensed professional waste disposal service[4].

  • Follow all local, regional, and national regulations for hazardous waste disposal[5][8].

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Inspect PPE Inspect PPE Verify Fume Hood Certification->Inspect PPE Check Don PPE Don PPE Inspect PPE->Don PPE Proceed Weigh/Transfer Chemical Weigh/Transfer Chemical Don PPE->Weigh/Transfer Chemical Start Work Perform Experiment Perform Experiment Weigh/Transfer Chemical->Perform Experiment Execute Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Perform Experiment->Decontaminate Surfaces & Equipment Complete Segregate Waste Segregate Waste Decontaminate Surfaces & Equipment->Segregate Waste Collect Doff PPE Doff PPE Segregate Waste->Doff PPE Final Step Wash Hands Wash Hands Doff PPE->Wash Hands Hygiene

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodophenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Iodophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.